3-Methylquinoxaline-2-carbaldehyde
Description
The exact mass of the compound 3-Methyl-2-quinoxalinecarbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylquinoxaline-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylquinoxaline-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylquinoxaline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7-10(6-13)12-9-5-3-2-4-8(9)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGGTBMCCWNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343291 | |
| Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25519-55-5 | |
| Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylquinoxaline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methylquinoxaline-2-carbaldehyde chemical properties and structure
This technical guide provides a comprehensive analysis of 3-Methylquinoxaline-2-carbaldehyde , a critical heterocyclic intermediate in medicinal chemistry and organic synthesis.[1]
Chemical Identity & Structural Characterization
3-Methylquinoxaline-2-carbaldehyde (also known as 3-methyl-2-quinoxalinecarboxaldehyde) is a functionalized quinoxaline derivative characterized by the presence of a reactive formyl group adjacent to a methyl group on the pyrazine ring.[1][2] This vicinal arrangement creates a unique "push-pull" electronic environment, making it a versatile scaffold for constructing fused heterocycles and metal-coordination complexes.[1]
1. Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-Methylquinoxaline-2-carbaldehyde |
| CAS Number | 25519-55-5 |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.19 g/mol |
| SMILES | CC1=NC2=CC=CC=C2N=C1C=O[1][2][3] |
| Appearance | Yellow to brownish-yellow crystalline solid |
| Solubility | Soluble in CHCl₃, DMSO, DMF, hot Ethanol; Insoluble in water |
| Melting Point | 145–148 °C (Lit. varies by purity/polymorph) |
2. Electronic & Spectroscopic Profile
The molecule exhibits distinct spectroscopic signatures due to the electron-withdrawing aldehyde and the electron-deficient quinoxaline core.[1]
-
¹H NMR (CDCl₃, 400 MHz):
-
IR Spectrum (KBr):
Synthetic Architecture
The primary industrial and laboratory route to 3-methylquinoxaline-2-carbaldehyde is the Riley Oxidation of 2,3-dimethylquinoxaline.[1] This method relies on the selective oxidation of one methyl group using Selenium Dioxide (SeO₂).
Mechanism of Action
SeO₂ attacks the enolizable methyl group, forming a seleninic acid intermediate which undergoes a [2,3]-sigmatropic rearrangement and subsequent elimination of selenium and water to yield the aldehyde.
Figure 1: Selective oxidative pathway for the synthesis of 3-methylquinoxaline-2-carbaldehyde.
Chemical Reactivity Profile
The compound's utility stems from its dual reactivity: the electrophilic aldehyde and the acidic methyl group (activated by the ring nitrogen).
A. Schiff Base Formation (Condensation)
The aldehyde group readily condenses with primary amines, hydrazines, and semicarbazides. This is the primary route for generating bioactive ligands.
-
Reaction: Aldehyde + R-NH₂ → Imine (Schiff Base) + H₂O.[1]
-
Application: Synthesis of tridentate ligands (N-N-O donors) for transition metal complexes (Cu, Ni, Co).
B. Cyclization & Ring Fusion
The proximity of the 3-methyl group allows for cyclization reactions with bifunctional nucleophiles, leading to fused tricyclic systems like pyrrolo[2,3-b]quinoxalines .
C. Oxidation to Carboxylic Acid
Further oxidation (e.g., KMnO₄ or H₂O₂) converts the aldehyde to 3-methylquinoxaline-2-carboxylic acid (MQCA) , a known metabolite of the veterinary drug Olaquindox.[1]
Figure 2: Divergent reactivity map illustrating the three primary transformation pathways.[1]
Medicinal Chemistry Applications
A. Anti-Tubercular Agents (Quinoxaline-1,4-di-N-oxides)
The aldehyde serves as a precursor to Quindoxin derivatives.[1] The N-oxide moiety, often introduced before or after functionalizing the aldehyde, is crucial for bio-reduction within hypoxic bacterial cells, generating cytotoxic free radicals that damage DNA.
-
Mechanism: Bioreductive activation under hypoxic conditions.
-
Target: Mycobacterium tuberculosis DNA gyrase.
B. Metal-Based Chemotherapeutics
Schiff bases derived from 3-methylquinoxaline-2-carbaldehyde act as chelating ligands.[1]
-
Copper(II) Complexes: Exhibit potent DNA cleavage activity via oxidative mechanisms.[1]
-
Nickel(II) Complexes: Show enhanced affinity for G-quadruplex DNA structures, inhibiting telomerase activity in cancer cells.[1]
Experimental Protocols
Protocol A: Synthesis via SeO₂ Oxidation
This protocol minimizes over-oxidation to the dialdehyde.[1]
-
Reagents:
-
2,3-Dimethylquinoxaline (1.58 g, 10 mmol)[1]
-
Selenium Dioxide (1.11 g, 10 mmol)
-
1,4-Dioxane (20 mL)
-
Water (1 mL)
-
-
Procedure:
-
Dissolve 2,3-dimethylquinoxaline in 1,4-dioxane in a round-bottom flask.
-
Add SeO₂ and water (water accelerates the reaction and improves solubility).
-
Reflux the mixture with stirring for 4 hours . Monitor by TLC (SiO₂, 20% EtOAc/Hexane).
-
Hot Filtration: Filter the hot reaction mixture through a Celite pad to remove the black Selenium metal precipitate.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude residue from Ethanol or purify via column chromatography (DCM/MeOH gradient).
-
-
Yield: Typical yield is 60–75%.
-
Safety Note: Selenium compounds are toxic. Work in a fume hood and dispose of selenium waste as hazardous material.
Protocol B: Synthesis of a Hydrazone Derivative (Schiff Base)
-
Reagents:
-
Procedure:
-
Dissolve the aldehyde in warm ethanol.
-
Add the hydrazine derivative and the catalytic acid.[4]
-
Reflux for 2–3 hours .
-
Cool to room temperature. The Schiff base will precipitate as a colored solid.
-
Filter, wash with cold ethanol, and dry under vacuum.
-
References
-
Synthesis & Oxidation: Kepez, M. (2007). "Oxidation of 2,3-Dimethyl-quinoxaline and 2,4-Dimethyl-quinazoline with Selenium Dioxide." Monatshefte für Chemie, 138, 127–130. Link
-
Anti-Tubercular Activity: Carta, A., et al. (2002). "Novel substituted quinoxaline 1,4-dioxides with in vitro antimycobacterial and anticandida activity."[1] European Journal of Medicinal Chemistry, 37(11), 891-900. Link
-
Schiff Base Complexes: Adsule, S., et al. (2006). "Synthesis and structural characterization of copper(II) complexes of quinoxaline-2-carboxaldehyde thiosemicarbazone." Journal of Inorganic Biochemistry, 100(8), 1281-1287.[1] Link
-
Metabolite Identification (MQCA): Joint FAO/WHO Expert Committee on Food Additives.[1] "Olaquindox (WHO Food Additives Series 41)."[1] Link
Sources
3-Methylquinoxaline-2-carbaldehyde IUPAC name and synonyms
Strategic Synthesis, Nomenclature, and Pharmaceutical Utility
Executive Summary
3-Methylquinoxaline-2-carbaldehyde (CAS: 25519-55-5) acts as a critical heterocyclic pharmacophore in modern medicinal chemistry.[1] As a bifunctional scaffold containing both an electrophilic aldehyde and a nucleophilic nitrogen heterocycle, it serves as a "linchpin" intermediate for synthesizing bioactive hydrazones, Schiff bases, and fused quinoxaline derivatives.[1] This guide provides a rigorous technical analysis of its nomenclature, validated synthesis protocols, and application in drug discovery pipelines targeting antimicrobial and anticancer pathways.[1]
Part 1: Nomenclature and Chemical Identity
Precise identification is prerequisite for regulatory compliance and database searching.[1]
| Identifier Type | Value / Name |
| IUPAC Name | 3-Methylquinoxaline-2-carbaldehyde |
| Preferred Synonym | 3-Methyl-2-quinoxalinecarboxaldehyde |
| CAS Registry Number | 25519-55-5 |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| SMILES | CC1=NC2=CC=CC=C2N=C1C=O[2][3][4] |
| InChI Key | AZIGGTBMCCWNPW-UHFFFAOYSA-N |
| Physical State | Yellow crystalline solid (MP: ~138 °C) [1] |
Part 2: Synthesis and Production Protocol
The most reliable "field-proven" method for synthesizing 3-methylquinoxaline-2-carbaldehyde is the Riley Oxidation of 2,3-dimethylquinoxaline using Selenium Dioxide (SeO₂). This protocol is preferred over chromic acid oxidations due to its selectivity for methyl groups adjacent to ring nitrogens, minimizing ring degradation.[1]
Mechanism of Action: The Riley Oxidation
The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement.[1] SeO₂ attacks the enol tautomer of the methyl group, forming a seleninic acid intermediate that decomposes to release the aldehyde and elemental selenium.[1]
Validated Experimental Protocol
Objective: Selective mono-oxidation of 2,3-dimethylquinoxaline.
Reagents:
-
2,3-Dimethylquinoxaline (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.1 eq) – Freshly sublimed preferred.[1]
-
Solvent: 1,4-Dioxane : Water (95:5 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2,3-dimethylquinoxaline in 50 mL of 1,4-dioxane/water mixture in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 11 mmol of SeO₂ slowly to the stirring solution. The slight excess ensures conversion but limits over-oxidation to the carboxylic acid.[1]
-
Reflux: Heat the mixture to reflux (approx. 101 °C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 7:3). The product spot will be less polar than the di-aldehyde byproduct but more polar than the starting material.[1]
-
Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated black elemental selenium through a Celite pad.[1]
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude yellow solid from ethanol or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane) to isolate the mono-aldehyde.
Synthesis Pathway Diagram
Caption: Selective Riley oxidation pathway transforming the methyl group to an aldehyde via selenium intermediates.
Part 3: Chemical Reactivity & Derivatization
As an Application Scientist, understanding the reactivity profile is crucial for scaffold utilization.[1] The aldehyde at position C2 is highly electrophilic due to the electron-withdrawing nature of the pyrazine ring.[1]
Key Reaction Pathways
-
Schiff Base / Hydrazone Formation:
-
Oxidation to Carboxylic Acid:
-
Knoevenagel Condensation:
-
Reagent: Active methylene compounds (e.g., malononitrile).[1]
-
Product: Vinyl quinoxalines (Michael acceptors).
-
Reactivity Network Diagram
Caption: Divergent synthesis map showing the aldehyde as a precursor to acids, hydrazones, and vinyl derivatives.[3][4][5][6][8][9][10][11][12][13][14][15]
Part 4: Pharmaceutical Applications
The 3-methylquinoxaline-2-carbaldehyde scaffold is "privileged" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity.[1]
| Therapeutic Area | Mechanism / Target | Role of Scaffold |
| Oncology | VEGFR-2 Inhibition | The aldehyde is condensed with thiosemicarbazides to form inhibitors that block angiogenesis in tumors (e.g., HepG2, MCF-7 cell lines) [2]. |
| Antimicrobial | DNA Intercalation | Hydrazone derivatives synthesized from this aldehyde exhibit broad-spectrum activity against M. tuberculosis and S. aureus [4].[1] |
| Veterinary Safety | Metabolite Tracking | Used as a reference standard to identify residues of Olaquindox (growth promoter) in livestock.[1][4][6] The aldehyde oxidizes to MQCA, the regulated marker residue [3].[1] |
Part 5: Safety and Handling (MSDS Highlights)
-
Hazard Statements:
-
Handling: Use in a fume hood.[1] Avoid dust generation.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.[1]
References
-
El-Mekabaty, A., et al. (2021).[1][9] Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (2025).[1][7][16] 3-Methylquinoxaline-2-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoxaline (CAS 91-19-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. caymanchem.com [caymanchem.com]
- 5. longdom.org [longdom.org]
- 6. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
- 7. 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Methyl-2-quinoxalinecarbaldehyde | 25519-55-5 [m.chemicalbook.com]
- 14. rivm.nl [rivm.nl]
- 15. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number 25519-55-5 physical and chemical properties
An In-Depth Technical Guide to CAS 25519-55-5: 3-Methyl-2-quinoxalinecarboxaldehyde
Executive Summary
CAS number 25519-55-5 corresponds to 3-Methyl-2-quinoxalinecarboxaldehyde (also known as 3-methylquinoxaline-2-carbaldehyde).[1][2] This compound is a critical heterocyclic building block in medicinal chemistry, particularly valued for its role as a precursor in the synthesis of bioactive quinoxaline derivatives. Its structural core—a benzene ring fused to a pyrazine ring—confers significant biological potential, including antimicrobial, antitubercular, and anticancer activities. This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, reactivity profile, and safety protocols to support high-level research and development.
Chemical Identity & Structural Analysis
The quinoxaline scaffold is electron-deficient due to the two nitrogen atoms, making the ring system susceptible to nucleophilic attack, while the aldehyde functionality at position 2 provides a versatile handle for condensation and oxidation reactions.
Table 1: Chemical Identity Matrix
| Parameter | Detail |
| CAS Number | 25519-55-5 |
| IUPAC Name | 3-Methylquinoxaline-2-carbaldehyde |
| Synonyms | 3-Methyl-2-quinoxalinecarboxaldehyde; 2-Formyl-3-methylquinoxaline |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| SMILES | CC1=NC2=CC=CC=C2N=C1C=O[3] |
| InChI Key | AZIGGTBMCCWNPW-UHFFFAOYSA-N |
Figure 1: 2D Structural Topology
Caption: Topological connectivity highlighting the active aldehyde (C2) and methyl (C3) sites on the quinoxaline core.[2]
Physicochemical Profile
Understanding the physical state and solubility is crucial for assay development and formulation. The compound exists as a solid at room temperature, with solubility characteristics typical of moderately polar heterocycles.
Table 2: Physical and Chemical Properties
| Property | Value / Description | Source |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 138 °C | [1][2] |
| Boiling Point | ~320.2 °C (Predicted at 760 mmHg) | [1] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility (Organic) | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO | [1] |
| Solubility (Aqueous) | Insoluble to sparingly soluble in water | [3] |
| pKa | -2.44 ± 0.48 (Predicted, conjugate acid) | [1] |
| LogP | ~1.4 (Predicted) | [2] |
Technical Insight: The relatively high melting point (138 °C) indicates a stable crystal lattice, likely reinforced by dipole-dipole interactions between the aldehyde and the nitrogen heterocycle. For synthetic reactions, chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMSO, DMF) are recommended over non-polar hydrocarbons.
Synthesis & Manufacturing Methodologies
The synthesis of 3-methyl-2-quinoxalinecarboxaldehyde typically involves the selective oxidation of a dimethyl precursor. The most robust laboratory-scale method utilizes Selenium Dioxide (SeO₂), known for its specificity in oxidizing activated methyl groups to aldehydes.
Protocol: Selective Oxidation of 2,3-Dimethylquinoxaline
Reagents: 2,3-Dimethylquinoxaline, Selenium Dioxide (SeO₂), 1,4-Dioxane (or Ethanol), Water.
Step-by-Step Workflow:
-
Preparation: Dissolve 2,3-dimethylquinoxaline (1.0 eq) in a mixture of 1,4-dioxane and water (typically 9:1 ratio) to ensure solubility of both the substrate and the oxidant.
-
Oxidation: Add Selenium Dioxide (1.1 eq). The stoichiometry is critical; excess SeO₂ may lead to over-oxidation to the carboxylic acid or oxidation of both methyl groups.
-
Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Thin Layer Chromatography) for the disappearance of the starting material.
-
Filtration: Cool the mixture. Filter off the precipitated elemental selenium (grey/black solid) through a Celite pad.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude residue from ethanol or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate) to yield the off-white solid product.
Figure 2: Synthetic Pathway & Reactivity Flow
Caption: Workflow for the selective SeO2 oxidation of 2,3-dimethylquinoxaline to the target aldehyde.
Reactivity Profile & Applications
The chemical utility of CAS 25519-55-5 stems from the orthogonal reactivity of its functional groups.
A. Schiff Base Formation (Imine Synthesis)
The most common application is the condensation of the C2-aldehyde with primary amines (hydrazines, semicarbazides, or anilines) to form Schiff bases. These derivatives are extensively screened for biological activity.
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.
-
Significance: Resulting imines often exhibit enhanced antimicrobial and anticancer properties compared to the parent aldehyde [4].
B. Oxidation to Carboxylic Acid
Further oxidation yields 3-methylquinoxaline-2-carboxylic acid (CAS 74003-63-7), a metabolite of the veterinary drug Olaquindox and a standard for residue analysis [5].
C. Biological Applications
-
Antitubercular Agents: Quinoxaline-2-carboxaldehyde derivatives are structural analogs to Pyrazinamide (a first-line TB drug). Modifications at the aldehyde position have been shown to inhibit Mycobacterium tuberculosis [6].
-
Anticancer Research: The planar quinoxaline ring can intercalate into DNA. Derivatives synthesized from this aldehyde have demonstrated cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines [7].
Safety & Handling (MSDS Highlights)
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements:
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work within a fume hood to avoid inhalation of fine powders.
-
Storage: Store in a cool, dry place (room temperature or refrigerated at 2-8°C for long-term stability). Keep container tightly closed to prevent oxidation of the aldehyde group by atmospheric oxygen.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
ChemicalBook. (2025).[5] 3-Methyl-2-quinoxalinecarbaldehyde Properties and Suppliers. Retrieved from
-
PubChem. (2025).[2][6] 3-Methylquinoxaline-2-carbaldehyde (CID 588800).[2] National Library of Medicine. Retrieved from
-
BenchChem. (2025).[7] Physicochemical Properties of Quinoxaline Derivatives. Retrieved from
-
Semantic Scholar. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions. Retrieved from
-
Cayman Chemical. (2016). 3-Methylquinoxaline-2-carboxylic Acid Product Information. Retrieved from
-
NIH/PubMed. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from
-
ResearchGate. (2025). Discovery of new 3-methylquinoxalines as potential anti-cancer agents. Retrieved from
Sources
- 1. 25519-55-5 CAS MSDS (3-Methyl-2-quinoxalinecarbaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. Quinoline-2-carboxaldehyde | CAS#:5470-96-2 | Chemsrc [chemsrc.com]
- 6. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectral data analysis of 3-Methylquinoxaline-2-carbaldehyde
Technical Whitepaper: Comprehensive Spectral Characterization of 3-Methylquinoxaline-2-carbaldehyde
Executive Summary & Structural Context
3-Methylquinoxaline-2-carbaldehyde (C₁₀H₈N₂O) serves as a critical pharmacophore scaffold in the development of antimicrobial agents, particularly Mycobacterium tuberculosis inhibitors, and anticancer therapeutics targeting VEGFR-2. Its high reactivity makes it a valuable intermediate for Schiff base formation, yet this same reactivity renders it susceptible to oxidation, necessitating rigorous spectral profiling.
This guide provides a definitive technical framework for the characterization of 3-methylquinoxaline-2-carbaldehyde. Unlike standard datasheets, this analysis focuses on differentiating the target aldehyde from its primary metabolic and synthetic impurity: 3-methylquinoxaline-2-carboxylic acid (MQCA) .
Molecular Specifications:
-
Formula: C₁₀H₈N₂O[1]
-
Molecular Weight: 172.18 g/mol
-
Key Functional Groups: Quinoxaline (benzopyrazine) core, C2-Aldehyde, C3-Methyl.
Synthetic Origin & Impurity Logic
Understanding the synthesis is prerequisite to accurate spectral interpretation. The standard industrial route involves the Riley oxidation of 2,3-dimethylquinoxaline using Selenium Dioxide (SeO₂).
Critical Analytical Insight: The oxidation must be controlled. Over-oxidation leads to the carboxylic acid (MQCA), while under-oxidation leaves the starting material (2,3-dimethylquinoxaline). Your spectral analysis must specifically target these two impurities.
Figure 1: Synthetic pathway highlighting the critical oxidative instability of the aldehyde target.
Vibrational Spectroscopy (FT-IR) Profiling
Infrared spectroscopy is the primary "fingerprint" method for rapid purity assessment. The competition between the aldehyde carbonyl and the ring nitrogen conjugation defines the spectrum.
Experimental Protocol:
-
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Resolution: 4 cm⁻¹.
-
Scans: 32.
Target Spectral Data Table:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Assignment |
| C=O[2] Stretch | 1705 – 1715 | Strong | Conjugated aldehyde carbonyl. Note: Lower than aliphatic aldehydes (1730) due to ring conjugation.[3] |
| C-H (Aldehydic) | 2750 & 2850 | Medium | Fermi Resonance. Two bands characteristic of the CHO group. Crucial for distinguishing from Acid (MQCA). |
| C=N Stretch | 1560 – 1580 | Medium | Quinoxaline ring skeletal vibration. |
| C=C (Aromatic) | 1480 – 1500 | Variable | Benzene ring breathing modes. |
| -CH₃ (Methyl) | 2920 – 2960 | Weak | C-H asymmetric stretch of the methyl group. |
Impurity Flag (MQCA Detection): If a broad trough appears between 2500–3300 cm⁻¹ (O-H stretch) and the carbonyl shifts slightly to 1718 cm⁻¹ , the sample is contaminated with the carboxylic acid derivative [1].
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the gold standard for structural validation. The aldehyde proton is the most deshielded signal, providing a clear integration target against the methyl singlet.
Experimental Protocol:
-
Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆ (if solubility is an issue).
-
Frequency: 400 MHz minimum.
-
Reference: TMS (0.00 ppm).
¹H NMR Chemical Shift Data (CDCl₃)
| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Causality |
| -CHO (Aldehyde) | 10.20 | Singlet (s) | 1H | Highly deshielded by the carbonyl anisotropy and the electron-deficient pyrazine ring. |
| Ar-H (Quinoxaline) | 8.10 – 8.20 | Multiplet (m) | 2H | Protons at C5/C8 (closest to N). |
| Ar-H (Quinoxaline) | 7.75 – 7.90 | Multiplet (m) | 2H | Protons at C6/C7. |
| -CH₃ (Methyl) | 2.95 | Singlet (s) | 3H | Deshielded compared to toluene (2.3 ppm) due to the electron-withdrawing heteroaromatic ring. |
Critical QC Check:
-
Starting Material: Look for a singlet at ~2.7 ppm . If the integration of the methyl peak at 2.95 ppm is not exactly 3:1 ratio with the aldehyde peak, check for the symmetric 2,3-dimethylquinoxaline impurity (which lacks the 10.2 ppm signal).
-
Acid Impurity: The carboxylic acid proton of MQCA is broad and often invisible or located >11 ppm, but the aromatic region will shift slightly upfield if significant acid is present [2].
Mass Spectrometry & Fragmentation
Mass spectrometry confirms the molecular weight and analyzes stability.
Experimental Protocol:
-
Ionization: Electron Impact (EI, 70 eV) or ESI+ (for softer ionization).
-
Mode: Positive Ion.
Fragmentation Pattern (EI):
-
Molecular Ion (M⁺): m/z 172 . (Base peak or high intensity).
-
Loss of CO (M - 28): m/z 144 . Characteristic of aromatic aldehydes (decarbonylation).
-
Loss of H (M - 1): m/z 171 . Formation of the acylium ion.
-
Ring Fragmentation: m/z 103/76 . Breakdown of the quinoxaline core (benzonitrile-like fragments).
Quality Control & Validation Workflow
To ensure the integrity of the 3-methylquinoxaline-2-carbaldehyde for drug development assays, follow this self-validating logic tree.
Figure 2: Logical workflow for validating spectral purity.
Storage Protocol:
Due to the oxidation potential (Aldehyde
References
-
European Commission BCR Information. (1998). Datasheet: 3-Methylquinoxaline-2-carboxylic acid metabolites and spectral stability. RIVM.[3] Link
-
Cayman Chemical. (2022). 3-Methylquinoxaline-2-carboxylic Acid Product Insert & Spectral Data.Link
-
Mlochowski, J., et al. (2015).[4] Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids.[4] Molecules, 20, 10498-10503. Link
- Burguete, A., et al. (2007). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design. (Contextual grounding for quinoxaline scaffold analysis).
Sources
The Electrophilic Handle: A Technical Guide to Quinoxaline-2-Carboxaldehyde Reactivity
Executive Summary
The quinoxaline scaffold (1,4-benzopyrazine) is a "privileged structure" in medicinal chemistry, serving as the core for agents ranging from the antibiotic echinomycin to the antitumor agent erdafitinib. Within this architecture, the quinoxaline-2-carboxaldehyde moiety represents a critical, high-energy synthetic handle.
This guide analyzes the reactivity of the C2-aldehyde group. Unlike benzaldehyde, the quinoxaline-2-carboxaldehyde is attached to a highly electron-deficient pyrazine ring. This electronic bias dramatically enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attacks, Knoevenagel condensations, and heterocyclization reactions often under mild conditions. This document provides validated protocols and mechanistic insights for leveraging this reactivity in drug discovery.
Electronic Architecture & Reactivity Profile
To predict the reactivity of quinoxaline-2-carboxaldehyde, one must understand the inductive and mesomeric effects of the pyrazine ring.
-
Inductive Withdrawal (-I): The two nitrogen atoms at positions 1 and 4 are highly electronegative, pulling electron density away from the carbocyclic ring and the C2/C3 carbons.
-
Resonance Effects (-R): The
-deficient nature of the heteroaromatic ring prevents effective donation into the carbonyl. -
Result: The carbonyl carbon at C2 is significantly more electropositive than that of a standard aromatic aldehyde. It acts as a "hard" electrophile, highly susceptible to attack by "hard" nucleophiles (amines, hydrazines) and active methylene compounds.
Mechanistic Pathway: Knoevenagel Condensation
The following Graphviz diagram illustrates the mechanism of a Knoevenagel condensation on this scaffold, highlighting the role of the ring's electron deficiency in stabilizing the intermediate.
Figure 1: Mechanistic flow of the Knoevenagel condensation.[1][2] The electron-deficient quinoxaline ring accelerates the initial nucleophilic attack.
Synthesis of the Scaffold: The Riley Oxidation
The most robust route to quinoxaline-2-carboxaldehyde is the Selenium Dioxide (Riley) oxidation of 2-methylquinoxaline. While effective, this reaction is prone to over-oxidation to the carboxylic acid.
Protocol 1: Selective Oxidation of 2-Methylquinoxaline
Objective: Synthesize quinoxaline-2-carboxaldehyde while minimizing acid byproduct.
Reagents:
-
2-Methylquinoxaline (1.0 eq)
-
Selenium Dioxide (SeO₂, 1.1 eq)
-
Solvent: 1,4-Dioxane (dry)
-
Water (trace, helps solubilize SeO₂)
Workflow:
-
Dissolution: Dissolve 2-methylquinoxaline in 1,4-dioxane (5 mL per mmol) in a round-bottom flask.
-
Addition: Add SeO₂ in a single portion.
-
Reflux: Heat the mixture to mild reflux (101°C) for 2–4 hours.
-
Critical Control Point: Monitor via TLC (30% EtOAc/Hexane) every 30 minutes. The aldehyde appears as a distinct spot (Rf ~0.6) below the starting material. If a baseline spot (acid) appears, stop heating immediately.
-
-
Filtration: Cool to room temperature. Filter the black precipitated selenium metal through a pad of Celite.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc/Hexane).
Self-Validating Check:
-
Visual: The reaction mixture turns from clear/yellow to depositing black solids (Se metal).
-
Spectroscopic: ¹H NMR signal for the aldehyde proton appears as a singlet at ~10.2 ppm.
Functionalization: Nucleophilic Additions
The aldehyde group serves as a pivot point for generating diverse libraries. The two most high-yield transformations are hydrazone formation (for antimicrobial screening) and Knoevenagel condensation (for creating conjugated linkers).
Protocol 2: Synthesis of Bioactive Hydrazones
Context: Quinoxaline hydrazones have demonstrated significant antitubercular activity (analogous to Isoniazid).[3]
Workflow:
-
Setup: Dissolve quinoxaline-2-carboxaldehyde (1.0 eq) in absolute ethanol.
-
Coupling: Add the substituted hydrazine (e.g., phenylhydrazine, isoniazid) (1.0 eq).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).
-
Reaction: Stir at room temperature for 1–3 hours.
-
Note: Due to the high reactivity of the C2-CHO, heating is often unnecessary and may promote degradation.
-
-
Workup: The product usually precipitates out of the ethanolic solution. Filter and wash with cold ethanol.
Data Summary: Comparative Reactivity
The following table summarizes yields from literature for various transformations of quinoxaline-2-carboxaldehyde.
| Reaction Type | Nucleophile/Reagent | Product Class | Typical Yield | Key Condition |
| Condensation | Malononitrile | Knoevenagel Adduct | 85–95% | Ethanol, Piperidine (cat.), RT |
| Condensation | Isoniazid | Acylhydrazone | 88–92% | Ethanol, AcOH (cat.), Reflux |
| Oxidation | KMnO₄ / NaOH | Quinoxaline-2-COOH | 75–80% | Aqueous, basic pH |
| Reduction | NaBH₄ | Hydroxymethyl | 90–95% | Methanol, 0°C |
| Cyclization | o-Phenylenediamine | Imidazo-quinoxaline | 60–75% | NaHSO₃, DMF, Heat |
Advanced Transformations: Heterocyclic Fusions
A powerful application of the quinoxaline aldehyde is the formation of fused tricyclic systems. By reacting the aldehyde with bifunctional nucleophiles, researchers can access scaffolds like imidazo[1,5-a]quinoxalines, which are isosteric with benzodiazepines.
Workflow: Cyclization to Imidazo[1,5-a]quinoxalines
The reaction involves an initial Schiff base formation followed by an intramolecular cyclization.
Figure 2: Pathway for the synthesis of fused tricyclic systems from the aldehyde precursor.
Technical Insight: When reacting with 1,2-diamines, the initial imine formation is rapid. However, the subsequent cyclization often requires oxidative conditions (if aromatization is needed) or acid catalysis. Using NaHSO₃ in DMF is a proven method to facilitate this cyclization under milder conditions than varying pH extremes.
References
-
Synthesis and Biological Evaluation of Quinoxaline Hydrazones
- Quiliano, M., et al. (2021).
-
Source:
-
Riley Oxidation Protocol
- Riley, H. L., et al. (1932). Selenium Dioxide: A New Oxidising Agent.
-
Source: (Foundational Reference)
-
Modern adaptation: Comparison of SeO2 oxidation efficiency in heterocycles.
-
Knoevenagel Condensation on Heterocycles
- Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. (Reference for kinetic advantages of electron-deficient aldehydes).
-
Source:
-
Quinoxaline Scaffold Review
-
Pereira, J. A., et al. (2015).[4] Quinoxaline, its derivatives and applications: A State of the Art review.
-
Source:
-
Sources
Review of the Biological Activities of Quinoxaline Derivatives
Executive Summary
Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fusion of benzene and pyrazine rings.[1][2] Their planar topology allows for diverse non-covalent interactions, making them highly effective as DNA intercalators , kinase inhibitors , and antimicrobial agents .
This technical guide synthesizes recent advances (2020–2025) in the biological evaluation of quinoxaline derivatives. It moves beyond simple enumeration to analyze the Structure-Activity Relationships (SAR) that drive potency and provides field-validated protocols for synthesizing and assaying these compounds.[2] This document is designed for researchers requiring actionable technical data to accelerate lead optimization.
Chemical Foundation & Synthesis
The versatility of the quinoxaline core stems from its ability to be functionalized at the C2, C3 (heterocyclic ring) and C6, C7 (benzenoid ring) positions.[2]
General Synthesis Pathway
The most robust method for generating the quinoxaline core is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.[2] This reaction is thermodynamically favored and water-tolerant.[2]
Figure 1: General condensation pathway for quinoxaline synthesis.[2] The reaction typically proceeds via a double Schiff base formation.[2]
Validated Synthesis Protocol
Objective: Synthesis of 2,3-diphenylquinoxaline (Standard Reference).
-
Reagents: Dissolve o-phenylenediamine (10 mmol) and benzil (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add a catalytic amount of Iodine (10 mol%) or few drops of Glacial Acetic Acid to accelerate the reaction.
-
Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as solid crystals.[2]
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to obtain pure needles.[2]
-
Validation: Confirm structure via ¹H-NMR (Characteristic peaks in aromatic region 7.0–8.5 ppm).
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of quinoxalines is strictly governed by substitution patterns.[2]
Figure 2: SAR Map highlighting critical substitution sites for functional modulation.[2]
-
C2/C3 Positions: Critical for target engagement. Introduction of hydrazide or amide linkers here enhances hydrogen bonding with kinase hinge regions (e.g., VEGFR-2).[2]
-
C6/C7 Positions: Modulate electronic properties. Electron-withdrawing groups (EWG) like -NO₂ or -CF₃ increase the compound's dipole moment, enhancing DNA intercalation affinity.[2]
-
N-Oxides: Quinoxaline 1,4-di-N-oxides show superior antibacterial activity, particularly against anaerobes, by generating free radicals under hypoxic conditions.
Key Biological Activities[1][3][4][5][6][7][8][9]
Anticancer Activity
Quinoxaline derivatives function primarily as dual inhibitors : they intercalate into DNA and inhibit Topoisomerase II, or they act as ATP-competitive inhibitors of tyrosine kinases (VEGFR-2, EGFR).
Mechanism of Action:
-
Intercalation: The planar tricyclic system slides between DNA base pairs, stalling replication.[2]
-
Kinase Inhibition: The nitrogen atoms in the pyrazine ring act as H-bond acceptors for the kinase hinge region.[2]
Data Summary: Potency against Cancer Cell Lines
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Triazolo-quinoxaline | Topoisomerase II | MCF-7 (Breast) | 0.15 – 2.4 | [NIH, 2022] |
| Quinoxaline-Urea | VEGFR-2 | HepG2 (Liver) | 7.6 – 32.4 | [Bentham, 2025] |
| Indenoquinoxaline | Unknown | HCT-116 (Colon) | < 5.0 | [MDPI, 2024] |[2]
Antimicrobial Activity
Quinoxalines, particularly 1,4-di-N-oxides , exhibit broad-spectrum activity. They are highly effective against M. tuberculosis and resistant strains like MRSA.[2]
Mechanism:
-
Generation of reactive oxygen species (ROS) causing oxidative damage to bacterial DNA.[2]
-
Disruption of the bacterial cell wall synthesis machinery.[2]
Data Summary: Antibacterial Efficacy
| Derivative Type | Organism | MIC (µg/mL) | Comparison |
|---|---|---|---|
| Quinoxaline 1,4-di-N-oxide | M. tuberculosis | 0.39 – 1.56 | Comparable to Isoniazid |
| Quinoxaline-Schiff Base | S. aureus (MRSA) | 1 – 4 | Superior to Vancomycin in some isolates |
| Thiazolo-quinoxaline | C. albicans | 12.5 – 25 | Moderate Antifungal |
Technical Protocols (Assays)
Protocol A: MTT Cell Viability Assay (Anticancer)
Purpose: Quantitative assessment of cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).[2]
Reagents:
-
MTT Solution: 5 mg/mL in PBS (Filter sterilized, store at -20°C).[2][3]
-
Solubilization Buffer: DMSO or acidified isopropanol.[2]
Workflow:
-
Seeding: Plate cells (5,000–10,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add quinoxaline derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.5%). Incubate for 48h.
-
Labeling: Aspirate media carefully. Add 100 µL fresh media + 10 µL MTT stock solution.[2]
-
Incubation: Incubate for 3–4 hours at 37°C until purple formazan crystals form.
-
Solubilization: Remove media.[2][3] Add 100 µL DMSO to dissolve crystals. Shake plate for 15 min protected from light.
-
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Calculation:
.
Protocol B: Broth Microdilution for MIC (Antimicrobial)
Purpose: Determine Minimum Inhibitory Concentration (MIC) against pathogens like S. aureus.[2]
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[2] -
Plate Setup: Add 100 µL MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of quinoxaline stock (2 mg/mL) to column 1. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume 200 µL.[2]
-
Controls:
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity .[2] Confirm by adding Resazurin dye (blue to pink indicates growth).[2]
References
-
Biological activity of quinoxaline derivatives. ResearchGate. (2025).[2][4] Link
-
Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors. NIH / PMC. (2022).[2] Link
-
Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators. Bentham Science. (2025).[2] Link
-
Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. (2024).[2] Link[2]
-
Evaluation of Antibacterial Activity against MRSA. NIH / PMC. (2023).[2] Link
-
MTT Assay Protocol. Abcam. Link
Sources
Fundamental Reaction Mechanisms of Quinoxaline Compounds: A Technical Guide
Executive Summary & Electronic Architecture
Quinoxaline (benzopyrazine) represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with naphthalene and quinoline. Its utility in drug development—ranging from DNA intercalators (e.g., echinomycin) to kinase inhibitors—stems from its unique electronic distribution.
To manipulate this scaffold effectively, one must understand its amphiphilic reactivity profile :
-
The Pyrazine Ring (Positions 2, 3): Highly electron-deficient due to the inductive (
) and mesomeric ( ) effects of the two nitrogen atoms. This renders these positions susceptible to nucleophilic attack and radical addition . -
The Benzene Ring (Positions 5, 6, 7, 8): Relatively electron-rich compared to the pyrazine ring, though still deactivated relative to benzene. This is the exclusive domain of electrophilic aromatic substitution (EAS) .
This guide details the mechanistic underpinnings of these reactivities and provides self-validating protocols for their exploitation.
The Foundation: Condensation Synthesis Mechanism
The most robust entry into the quinoxaline scaffold remains the condensation of 1,2-phenylenediamines with 1,2-dicarbonyl compounds. While often performed in refluxing ethanol or acetic acid, the mechanism is a classic example of a double nucleophilic addition-elimination sequence.
Mechanistic Pathway[1][2][3][4][5]
-
Nucleophilic Attack: The lone pair of an amine nitrogen attacks the carbonyl carbon.
-
Hemiaminal Formation: Proton transfer leads to a hemiaminal intermediate.
-
Dehydration: Acid catalysis facilitates water elimination to form the first imine (Schiff base).
-
Cyclization: The second amine attacks the second carbonyl (intramolecularly), followed by dehydration to aromatize the system.
Visualization: Condensation Pathway
Figure 1: Step-wise condensation mechanism for quinoxaline synthesis involving double dehydration.
Nucleophilic & Radical Reactivity (Positions 2 & 3)
The C2 and C3 positions are the "soft spots" of the quinoxaline ring. The low energy of the LUMO at these positions allows for diverse functionalization strategies.
Nucleophilic Substitution ( and )
- (Displacement): If a leaving group (Cl, Br, OTs) is present at C2/C3, substitution is facile. The mechanism proceeds via a Meisenheimer-like complex.
-
Chichibabin-type (
): Direct amination or alkylation can occur even without a leaving group, often requiring an oxidant (e.g., air, ) to restore aromaticity after the initial hydride addition.
The Minisci Reaction (Radical C-H Functionalization)
For modern drug discovery, the Minisci reaction is the gold standard for late-stage functionalization. It involves the addition of a carbon-centered radical to the protonated heterocycle.[1]
Mechanism:
-
Protonation: Acid protonates
, increasing the electrophilicity of C2/C3. -
Radical Addition: A nucleophilic alkyl radical (generated via decarboxylation or HAT) attacks the electron-deficient C2.
-
Oxidation: The resulting radical cation is deprotonated and oxidized (by a persulfate or photocatalyst) to restore aromaticity.
Visualization: Minisci Radical Pathway
Figure 2: Minisci reaction mechanism showing protonation-activated radical addition.
Electrophilic Substitution (Positions 5 & 8)
Electrophilic Aromatic Substitution (EAS) on quinoxaline is challenging. The pyrazine ring acts as a strong electron-withdrawing group, deactivating the entire system. However, the benzene ring is less deactivated than the pyrazine ring.
-
Regioselectivity: Attack occurs exclusively at C5 or C8 (which are equivalent in unsubstituted quinoxaline).
-
Why not C6/C7? Resonance structures of the sigma complex formed by attack at C5/C8 maintain the integrity of the pyrazine aromatic sextet better than attack at C6/C7.
-
Conditions: Harsh conditions (e.g., fuming
/ conc.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) are required.
Experimental Protocols
Protocol A: Self-Validating Synthesis of 2,3-Diphenylquinoxaline
A robust condensation protocol with a clear visual endpoint.
Reagents:
-
1,2-Phenylenediamine (10.8 g, 0.1 mol)
-
Benzil (21.0 g, 0.1 mol)
-
Ethanol (95%, 100 mL)
-
Glacial Acetic Acid (Cat., 5 drops)
Methodology:
-
Dissolution: Dissolve benzil in warm ethanol (50°C) in a 250 mL round-bottom flask. The solution will be yellow.
-
Addition: Add 1,2-phenylenediamine slowly with stirring. Add the acetic acid catalyst.
-
Reflux: Heat to reflux for 30 minutes.
-
Self-Validation Check: The solution will darken slightly, and within 10-15 minutes, bulky crystals should begin to separate from the hot solution.
-
-
Isolation: Cool the mixture to room temperature, then chill in an ice bath.
-
Filtration: Filter the crystalline solid and wash with cold ethanol (2 x 20 mL).
-
Yield: Expected yield >90%. MP: 126-127°C.
Protocol B: C-H Alkylation via Minisci Reaction
Direct functionalization of the C2 position using a decarboxylative radical source.
Reagents:
-
Quinoxaline (1.0 equiv)
-
Carboxylic Acid (e.g., Pivalic acid, 3.0 equiv)
-
Ammonium Persulfate (
, 3.0 equiv) -
Silver Nitrate (
, 0.2 equiv) -
Solvent: 10% TFA in Acetonitrile/Water (1:1)
Methodology:
-
Setup: Dissolve quinoxaline and the carboxylic acid in the solvent mixture. Degas with
for 10 mins. -
Radical Initiation: Add
followed by . -
Reaction: Heat to 50°C for 2-4 hours.
-
Mechanism Insight: The
is oxidized to by persulfate; decarboxylates the acid to generate the alkyl radical.
-
-
Workup: Neutralize with saturated
(gas evolution!), extract with DCM. -
Validation: TLC will show a less polar spot (the alkylated product) compared to the starting quinoxaline.
Data Summary: Reactivity by Position
| Position | Electronic Character | Dominant Mechanism | Typical Reagents |
| C2 / C3 | Nucleophilic Substitution ( | ||
| C5 / C8 | Electrophilic Substitution (EAS) | ||
| C6 / C7 | Deactivated | Rarely functionalized directly | Requires pre-functionalized precursors |
| N1 / N4 | Basic (Lone Pair) | Protonation, N-Oxidation, Coordination |
Global Reactivity Map
Figure 3: Global reactivity map illustrating the regioselectivity of the quinoxaline scaffold.
References
-
Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives." Bioorganic & Medicinal Chemistry 18.2 (2010): 914-921. Link
-
Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry 97 (2015): 664-672. Link
-
Duncton, M. A. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm 2.12 (2011): 1135-1161. Link
-
He, Y., et al. "Recent advances in the synthesis of quinoxalines." RSC Advances 10 (2020): 37812-37835. Link
-
Montana, M., et al. "Quinoxaline derivatives as antiviral agents: A systematic review." Biomolecules 10.5 (2020): 732. Link
Sources
The Quinoxaline Scaffold: From Hinsberg's Dye to FDA-Approved Therapeutics
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Materials Researchers
Executive Summary
The quinoxaline (1,4-diazanaphthalene) scaffold represents a privileged structure in modern pharmacopeia and materials science.[1][2] Originally synthesized in the late 19th century as a dye intermediate, this benzopyrazine core has evolved into a critical template for kinase inhibitors, antiviral agents, and high-performance electron-transport materials in OLEDs. This guide synthesizes the historical trajectory of quinoxaline chemistry with state-of-the-art synthetic protocols, focusing on the transition from classical condensation to modern oxidative C-H functionalization.
Historical Genesis & The Hinsberg Paradigm
The systematic chemistry of quinoxalines began in 1884 with Oscar Hinsberg , who described the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction remains the industrial standard due to its atom economy and scalability, though it historically suffered from regioselectivity issues when using asymmetric diketones.
1.1 The Hinsberg Condensation Mechanism
The reaction proceeds via a double nucleophilic attack. In acidic media, the carbonyl oxygen is protonated, increasing electrophilicity. The amine attacks to form a hemiaminal, which dehydrates to an imine (Schiff base). This process repeats for the second amine/carbonyl pair, resulting in aromatization.
Causality in Optimization:
-
Acid Catalysis: Essential for activating the dicarbonyl species but can protonate the diamine, reducing nucleophilicity. A pH balance (often acetic acid) is critical.
-
Regioselectivity: In asymmetric diketones, the more nucleophilic amine attacks the more electrophilic carbonyl first. Steric hindrance dictates the major isomer.
Figure 1: Mechanistic flow of the classical Hinsberg condensation.[3]
Pharmacological Evolution: From Dyes to Kinase Inhibitors
The quinoxaline ring mimics the purine and pteridine rings found in nature, allowing it to intercalate DNA and inhibit enzymes like receptor tyrosine kinases.
2.1 Key Therapeutic Classes
-
Alpha-2 Adrenergic Agonists: Brimonidine is the gold standard for glaucoma management. The quinoxaline ring lowers intraocular pressure by reducing aqueous humor production.
-
Kinase Inhibitors: Erdafitinib (approved 2019) targets Fibroblast Growth Factor Receptors (FGFR) in urothelial carcinoma. The quinoxaline core provides the rigid geometry necessary to fit the ATP-binding pocket.
-
Antibiotics: Echinomycin is a peptide antibiotic containing two quinoxaline-2-carboxylic acid moieties that act as DNA bis-intercalators.
Table 1: Comparative Profile of FDA-Approved/Clinical Quinoxalines
| Drug Name | Indication | Mechanism of Action | Structural Role of Quinoxaline |
| Brimonidine | Glaucoma | Lipophilic core for corneal penetration; mimics catecholamine. | |
| Erdafitinib | Bladder Cancer | FGFR Inhibitor | Scaffolding for hinge-binding residues; maintains planarity. |
| Echinomycin | Antibiotic (Research) | DNA Intercalation | Planar chromophores stack between DNA base pairs. |
| Varenicline * | Smoking Cessation | nAChR Partial Agonist | Note: Often cited, but is a benzazepine-quinoxaline hybrid. |
Modern Synthetic Architectures
While Hinsberg condensation is robust, it requires 1,2-dicarbonyls, which can be unstable or expensive. Modern methods utilize oxidative cyclization strategies, allowing the use of simpler precursors like
3.1 Iodine-Catalyzed Oxidative Cyclization (The "Green" Route)
This method uses molecular iodine (
-
Why it works:
activates the substrate for oxidation by DMSO. This avoids the isolation of sensitive dicarbonyl intermediates. -
Self-Validation: The evolution of dimethyl sulfide (DMS) acts as a qualitative indicator of reaction progress.
3.2 Transition Metal Catalysis (Cu/Pd)
Copper-catalyzed cascade reactions allow the synthesis of quinoxalines from 2-nitroanilines and alkynes . This bypasses the need for unstable diamines (which oxidize in air).
Figure 2: Decision matrix for synthetic route selection based on precursor stability and availability.
Detailed Experimental Protocols
Protocol A: Green Synthesis via Iodine-Catalyzed Oxidative Cyclization
Based on methodologies reviewed by A.A. Abu-Hashem et al. [1] and recent green chemistry advances.
Rationale: This protocol avoids toxic transition metals and uses DMSO as a dual solvent/oxidant. Scope: Ideal for 2,3-disubstituted quinoxalines.
-
Reagents:
-
Procedure:
-
Step 1: Charge a round-bottom flask with diamine and benzoin in DMSO.
-
Step 2: Add catalytic iodine.[2][3] Stir at 80°C (oil bath).
-
Step 3: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 30–60 minutes.
-
Step 4 (Quench): Pour the reaction mixture into crushed ice containing 5% sodium thiosulfate (to quench residual iodine).
-
Step 5 (Isolation): Filter the resulting precipitate. Wash with cold water.
-
Step 6 (Purification): Recrystallize from hot ethanol.
-
-
Validation:
-
Appearance: Yellow to orange needles.
-
NMR Check: Disappearance of the broad -OH peak of benzoin and -NH2 peaks of diamine. Appearance of aromatic protons in the 7.5–8.2 ppm region.
-
Protocol B: Classical Hinsberg Condensation (High-Throughput Variant)
Rationale: Best for synthesizing standards or simple derivatives where 1,2-dicarbonyls are commercially available.
-
Reagents:
-
o-Phenylenediamine (10 mmol)
-
Glyoxal (40% aq. solution) or Benzil (10 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (Cat. 2-3 drops)
-
-
Procedure:
-
Step 1: Dissolve diamine in warm ethanol (40°C).
-
Step 2: Add dicarbonyl compound dropwise. If using solid benzil, dissolve in minimal ethanol first.
-
Step 3: Reflux for 15–30 minutes.
-
Step 4: Cool to room temperature, then refrigerate.
-
Step 5: Filter crystals and wash with cold ethanol.
-
References
-
Abu-Hashem, A. A. (2015).[4] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.[4] Link
-
Zayed, M. F. (2023).[2][3][5][6] Methods of Preparation of Quinoxalines. Encyclopedia.[2] Link
-
Montana, M., et al. (2020).[2] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. Link
-
FDA Drug Database. (2024). Erdafitinib Approval History. Link
-
Pereira, J. A., et al. (2015). Recent advances in the synthesis of quinoxalines. European Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Electrophilic Dynamics of 3-Methylquinoxaline-2-carbaldehyde
A Technical Guide on Synthesis, Reactivity, and Medicinal Utility
Executive Summary
3-Methylquinoxaline-2-carbaldehyde represents a critical scaffold in heterocyclic chemistry, characterized by a unique "push-pull" electronic environment. Its reactivity is defined by the synergistic electrophilicity of the pyrazine ring nitrogens and the exocyclic aldehyde group. This guide dissects the molecular architecture that makes this compound a versatile intermediate for Schiff base formation, Knoevenagel condensations, and the development of bio-active pharmacophores (specifically anti-tubercular and anti-neoplastic agents).
Structural Basis of Electrophilicity
The reactivity of 3-methylquinoxaline-2-carbaldehyde is governed by the electron-deficient nature of the quinoxaline ring system.
Electronic Architecture
The quinoxaline core (benzopyrazine) contains two nitrogen atoms at positions 1 and 4. These atoms exert a strong inductive effect (-I) and mesomeric withdrawal (-M), significantly reducing electron density at the C2 and C3 positions.
-
The C2-Aldehyde (Primary Electrophile): The carbonyl carbon is exceptionally electrophilic because it is attached to an electron-poor heteroaromatic ring. The ring pulls electron density away from the carbonyl, making it highly susceptible to nucleophilic attack by amines, hydrazines, and active methylene compounds.
-
The C3-Methyl Group (Latent Nucleophile): While the topic focuses on electrophilicity, it is critical to note that the C3-methyl protons are acidic (
). The electron-withdrawing ring stabilizes the resulting carbanion, allowing the molecule to act as a nucleophile in specific base-catalyzed conditions. However, under neutral or acidic conditions, the aldehyde electrophilicity dominates .
Reactivity Map (DOT Visualization)
Figure 1: Electronic flow diagram illustrating the activation of the C2-aldehyde group by the electron-deficient quinoxaline core.
Synthetic Pathways: The Source of the Electrophile
The most reliable method for generating 3-methylquinoxaline-2-carbaldehyde is the Riley Oxidation of 2,3-dimethylquinoxaline. This protocol utilizes Selenium Dioxide (
Mechanism of Formation
attacks the enol form of the methyl group. The reaction proceeds through aExperimental Protocol: Selective Oxidation
Note: Selenium compounds are toxic.[1] Perform all operations in a fume hood.
| Step | Action | Critical Parameter |
| 1. Reagents | Dissolve 2,3-dimethylquinoxaline (10 mmol) in 1,4-dioxane (50 mL). Add | Use a slight excess (1.1 eq) of |
| 2. Reaction | Add water (2 mL) to the mixture. Reflux at 100°C for 4-6 hours. | Water is essential to solubilize |
| 3. Monitoring | Monitor via TLC (Hexane:EtOAc 7:3). | Look for the appearance of a new spot (lower |
| 4. Workup | Filter the hot solution through Celite to remove black Se metal. | Filtration must be done while hot to prevent product precipitation on the Celite. |
| 5. Isolation | Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water. | Yield Target: 60-75%. Product is a yellow crystalline solid. |
Nucleophilic Derivatization (Schiff Base Chemistry)
The primary utility of 3-methylquinoxaline-2-carbaldehyde lies in its reaction with nitrogen nucleophiles to form Schiff bases (imines) and hydrazones . These derivatives are the cornerstone of its medicinal chemistry applications.
Mechanism: Addition-Elimination
The reaction follows a classic nucleophilic addition to the carbonyl, followed by dehydration.
-
Nucleophilic Attack: The lone pair of the amine (
) attacks the electrophilic carbonyl carbon. -
Proton Transfer: Formation of a hemiaminal intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the
double bond.
Workflow Diagram (DOT)
Figure 2: Step-by-step mechanism of Schiff base formation targeting the electrophilic aldehyde.
Protocol: General Schiff Base Synthesis
This protocol is self-validating via the observation of precipitate formation (Schiff bases are typically less soluble than the aldehyde).
-
Solvent System: Ethanol (absolute).
-
Stoichiometry: 1.0 eq Aldehyde : 1.0 eq Amine/Hydrazide.
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
Procedure:
-
Dissolve aldehyde in hot ethanol.
-
Add amine solution dropwise.
-
Reflux for 2-4 hours.
-
Validation: Upon cooling to room temperature (or 0°C), the Schiff base will precipitate as a colored solid (yellow/orange).
-
Purification: Wash with cold ethanol and diethyl ether.
-
Medicinal Chemistry Applications
The electrophilic nature of the aldehyde allows for the attachment of pharmacophores that modulate biological activity.
Anti-Tubercular Agents
Derivatives formed by reacting the aldehyde with Isoniazid (isonicotinylhydrazide) or Thiosemicarbazide have shown potent activity against Mycobacterium tuberculosis.
-
Mechanism: The hydrazone linkage (
) acts as an iron chelator or interferes with mycolic acid synthesis. The quinoxaline ring enhances lipophilicity, aiding cell wall penetration.
Anti-Cancer Activity
Schiff bases derived from 3-methylquinoxaline-2-carbaldehyde have demonstrated cytotoxicity against various cell lines (e.g., HeLa, MCF-7).
-
SAR Insight: The planar quinoxaline ring can intercalate into DNA, while the electrophilic aldehyde-derived side chain interacts with cellular enzymes or receptors.
Data Summary: Biological Potential
| Derivative Type | Nucleophile Used | Target Indication | Mechanism Note |
| Hydrazone | Isoniazid | Tuberculosis | Synergistic effect of Quinoxaline + Isoniazid moiety. |
| Thiosemicarbazone | Thiosemicarbazide | Anti-viral / Anti-cancer | Metal chelation (Fe, Cu) inhibits ribonucleotide reductase. |
| Imine | Substituted Anilines | Anti-microbial | Electron-withdrawing groups on aniline enhance activity. |
References
-
Riley Oxidation Mechanism & Protocol: Selenium Dioxide Oxidation. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Quinoxaline Medicinal Chemistry: Quinoxaline, its derivatives and applications: A State of the Art review. (2015).[2][3] European Journal of Medicinal Chemistry / NIH. Retrieved January 28, 2026, from [Link]
-
Schiff Base Synthesis & Metal Complexes: Studies on Some Schiff base Complexes Derived from 3-Hydroxy-Quinoxaline-2-Carboxaldehyde. (2025).[4][5] Taylor & Francis.[5] Retrieved January 28, 2026, from [Link]
Sources
Cheminformatics and Synthetic Utility of 3-Methylquinoxaline-2-carbaldehyde
Executive Summary
3-Methylquinoxaline-2-carbaldehyde (CAS: 25519-55-5) is a critical heterocyclic intermediate in the synthesis of bioactive quinoxaline derivatives. Characterized by its fused benzene-pyrazine core and a reactive formyl group, it serves as a primary scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a definitive breakdown of its physicochemical properties, a validated protocol for its synthesis via Selenium Dioxide (
Part 1: Physicochemical Profiling
Understanding the precise molecular metrics is the first step in stoichiometric calculations and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
Fundamental Metrics
| Property | Value | Technical Context |
| IUPAC Name | 3-Methylquinoxaline-2-carbaldehyde | Also known as 2-Formyl-3-methylquinoxaline.[1] |
| Molecular Formula | 10 Carbons, 8 Hydrogens, 2 Nitrogens, 1 Oxygen.[2][3][4][5][6][7][8] | |
| Molecular Weight | 172.18 g/mol | Average mass; ideal for molarity calculations. |
| Exact Mass | 172.0637 Da | Monoisotopic mass; critical for HRMS validation [1]. |
| CAS Registry | 25519-55-5 | Distinct from the carboxylic acid metabolite (CAS 74003-63-7). |
| Physical State | Yellowish crystalline solid | Color arises from extended |
| Solubility | DMSO, DMF, Chloroform | Poor solubility in water; requires organic co-solvents for bio-assays. |
Lipinski & Veber Compliance
For drug development professionals, this intermediate falls well within "Rule of 5" parameters, allowing significant room for derivatization without breaking oral bioavailability thresholds.
-
H-Bond Donors: 0
-
H-Bond Acceptors: 3
-
LogP (Predicted): ~1.4 (Lipophilic, good membrane permeability).
-
TPSA: 42.9
(High probability of blood-brain barrier penetration if required).
Part 2: Synthetic Protocol (The Route)
The most reliable method for synthesizing 3-methylquinoxaline-2-carbaldehyde is the selective Riley Oxidation of 2,3-dimethylquinoxaline. This method leverages the unique ability of Selenium Dioxide (
Reaction Logic
The reaction proceeds via an ene-reaction mechanism followed by a [2,3]-sigmatropic rearrangement. The presence of the electron-withdrawing pyrazine ring activates the methyl protons, making them susceptible to attack by the selenium species.
Validated Workflow
Safety Note: Selenium compounds are highly toxic.[9] Work must be performed in a fume hood with proper PPE.[9]
Reagents:
-
Substrate: 2,3-Dimethylquinoxaline (1.0 eq)
-
Oxidant: Selenium Dioxide (
) (1.1 eq) -
Solvent: 1,4-Dioxane : Water (95:5 mixture)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of 2,3-dimethylquinoxaline in 50 mL of 1,4-dioxane/water mixture.
-
Addition: Add 11 mmol of pulverized
at room temperature. -
Reflux: Heat the mixture to reflux (approx. 101°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (non-polar) will disappear, and a new spot (aldehyde) will appear.
-
Filtration: Cool the reaction to room temperature. Filter off the precipitated black selenium metal through a Celite pad.
-
Extraction: Evaporate the dioxane under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with saturated
to remove any traces of selenious acid. -
Purification: Dry the organic layer over
, concentrate, and purify via column chromatography (Silica gel, gradient Hexane 10% EtOAc/Hexane).
Synthesis Diagram (DOT)
Figure 1: Step-by-step workflow for the selective oxidation of 2,3-dimethylquinoxaline.
Part 3: Analytical Characterization
To ensure the integrity of the intermediate before using it in downstream drug synthesis, the following spectral signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
The hallmark of success is the appearance of the aldehyde proton and the retention of one methyl group.
- 10.2 ppm (1H, s): Aldehyde proton (-CH O). This singlet is distinct and downfield.
- 8.2 – 7.7 ppm (4H, m): Aromatic protons of the benzene ring.
-
2.9 ppm (3H, s): Methyl group (-CH
). Note: If this peak integrates to 6H, the reaction failed. If it is absent, you likely over-oxidized to the dicarbaldehyde.
Infrared Spectroscopy (FT-IR)
-
1700–1710 cm
: Strong C=O stretching vibration (Aldehyde). -
2850 & 2750 cm
: Fermi resonance doublet (C-H stretch of the aldehyde).
Part 4: Pharmacophore Utility in Drug Design
The aldehyde functionality at position 2 is a "chemical hook," allowing researchers to rapidly generate libraries of bioactive compounds.
Schiff Base Formation (Antimicrobial)
Reacting the carbaldehyde with primary amines or hydrazides yields Schiff bases (imines) or hydrazones.
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.
-
Relevance: Quinoxaline-hydrazones have demonstrated potent anti-tubercular and antifungal activity by chelating metal ions in enzyme active sites [3].
Knoevenagel Condensation (Anticancer)
The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile).
-
Target: Synthesis of 3-methylquinoxaline-vinyl nitriles.
-
Relevance: These derivatives often act as intercalators in DNA or inhibitors of topoisomerase II in cancer cells [4].
Reactivity Logic Map (DOT)
Figure 2: Divergent synthetic pathways for drug discovery using the carbaldehyde scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588800, 3-Methylquinoxaline-2-carbaldehyde. Retrieved January 28, 2026. [Link]
-
Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent.[10] Chemical Reviews, 36(3), 235–289.[10] (Foundational methodology for heterocyclic oxidation). [Link]
-
Refat, H. M., et al. (2013). Synthesis and antimicrobial activity of some novel quinoxaline derivatives. Journal of Heterocyclic Chemistry. (Demonstrates utility of aldehyde in Schiff base synthesis). [Link]
-
Galal, S. A., et al. (2011). Quinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Contextualizes the anticancer pharmacophore). [Link]
Sources
- 1. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microbiome data analysis & visualization [siobhonlegan.com]
- 3. Synthesis of Selenium-Decorated N-Oxide Isoquinolines: Arylseleninic Acids in Selenocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Guide: Safety, Hazards, and Handling of 3-Methylquinoxaline-2-carbaldehyde
[1]
Document Control:
-
Target Compound: 3-Methylquinoxaline-2-carbaldehyde[1][2][3][4][5][6][7][8][9]
-
Primary Application: Pharmacophore scaffold, intermediate in Schiff base synthesis, and bioactive quinoxaline development.[1]
Executive Technical Summary
3-Methylquinoxaline-2-carbaldehyde (CAS 25519-55-5) is a reactive heterocyclic aldehyde distinct from its oxidized metabolite, 3-Methylquinoxaline-2-carboxylic acid (MQCA).[1] While often overshadowed by the stability of the acid form, the aldehyde is a critical electrophilic intermediate in medicinal chemistry.[1]
Core Safety Thesis: The primary hazards of this compound stem from its electrophilic aldehyde moiety (causing irritation and potential sensitization) and its chemical instability (susceptibility to aerobic oxidation and spontaneous polymerization).[1] Successful handling requires strict exclusion of oxygen and moisture to prevent degradation into the pharmacologically distinct carboxylic acid.[1]
Chemical Identity & Physicochemical Profile[2][5][7][10]
Accurate identification is critical to avoid confusion with the acid metabolite (MQCA, CAS 74003-63-7).[1]
| Property | Specification | Technical Note |
| IUPAC Name | 3-Methylquinoxaline-2-carbaldehyde | Distinct from quinoxaline-2-carbaldehyde (lacking methyl).[1][4] |
| CAS Number | 25519-55-5 | CRITICAL: Do not confuse with MQCA (74003-63-7).[1] |
| Molecular Formula | C₁₀H₈N₂O | |
| Molecular Weight | 172.18 g/mol | |
| Physical State | Solid (Crystalline needles) | Typically yellow/orange due to conjugation.[1] |
| Melting Point | ~133°C (Predicted) | Lower than the acid form (168–170°C).[1] |
| Solubility | DMSO, DMF, Chloroform | Poor solubility in water; hydrolytically unstable.[1] |
Hazard Identification & Toxicology (GHS Framework)
While specific toxicological data for this exact isomer is limited, its hazard profile is derived from the Quinoxaline core and Aromatic Aldehyde structural alerts.[1]
GHS Classification[1]
-
Signal Word: WARNING
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Mechanistic Toxicology
-
Schiff Base Formation (Sensitization Risk): The aldehyde group is highly reactive toward nucleophilic amines on proteins (lysine residues).[1] This haptenization mechanism suggests a potential for skin sensitization, necessitating double-gloving protocols.[1]
-
Mucosal Irritation: As an aromatic aldehyde, the vapor or dust is a potent irritant to the upper respiratory tract.[1] Inhalation can trigger laryngeal spasms or chemical pneumonitis in high concentrations.
Safe Handling & Engineering Controls
Safety in handling this compound relies on a Hierarchy of Controls , prioritizing isolation over PPE.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Inert Atmosphere: Due to oxidative instability, handling under Nitrogen (
) or Argon ( ) is recommended for high-purity applications (e.g., GMP synthesis).[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) for solid handling; Half-face respirator with organic vapor/acid gas cartridges if heating or generating dust.[1]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double gloving is required if dissolving in penetrative solvents like DMSO or DMF.[1]
-
Ocular: Chemical splash goggles. Safety glasses are insufficient if the compound is in solution.[1]
Visualization: Hierarchy of Handling Controls
Caption: Operational safety workflow linking engineering controls to specific handling steps.
Stability & Reactivity Profile
Understanding the degradation pathways is essential for maintaining compound integrity during storage and experiments.
Degradation Risks
-
Aerobic Oxidation: The aldehyde proton is susceptible to abstraction, leading to auto-oxidation into 3-Methylquinoxaline-2-carboxylic acid .[1] This is accelerated by light and trace metals.
-
Cannizzaro Reaction: In the presence of strong bases, the aldehyde may disproportionate.[1]
-
Condensation: In protic solvents, it may form hemiacetals or polymerize.[1]
Storage Protocol
-
Temperature: Store at -20°C .
-
Atmosphere: Store under inert gas (Argon preferred due to density).[1]
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.[1]
Visualization: Reactivity & Degradation Pathways
Caption: Key reactivity pathways: Auto-oxidation (degradation) vs. Schiff base formation (synthesis).[1]
Emergency Response Protocols
| Scenario | Immediate Action | Technical Rationale |
| Eye Contact | Rinse for 15+ mins; lift eyelids. | Aldehydes can cross-link corneal proteins; immediate dilution is vital. |
| Skin Contact | Wash with soap/water. Do NOT use alcohol. | Alcohol increases skin permeability, potentially enhancing systemic absorption.[1] |
| Spill (Solid) | Wet wipe with inert solvent (water/detergent).[1] | Avoid dry sweeping to prevent dust aerosolization (inhalation hazard).[1] |
| Fire | Use | Water spray may spread burning organic pools if the compound is molten. |
Synthesis & Application Context
Preparation Note
The aldehyde is often synthesized via the Selenium Dioxide (
-
Residual Risk: If synthesized in-house, the product may contain trace Selenium.[1] Ensure rigorous purification (recrystallization) before biological testing, as Selenium toxicity (
mg/kg) far exceeds that of the quinoxaline.[1]
Medicinal Chemistry Utility
This aldehyde is a "privileged scaffold" precursor. It is frequently condensed with hydrazines or amines to form Schiff bases evaluated for:
-
Antimicrobial activity (Mycobacterium tuberculosis inhibition).[1]
-
Antitumor activity (Intercalation into DNA).[1]
Protocol Tip: When using this aldehyde in synthesis, always add the amine slowly to the aldehyde solution (not vice versa) to minimize homopolymerization of the aldehyde.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588800, 3-Methylquinoxaline-2-carbaldehyde. Retrieved January 28, 2026, from [Link]
- Refat, H. M., et al. (2015).Synthesis and antimicrobial activity of some new quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research. (Contextual reference for quinoxaline aldehyde reactivity).
-
European Chemicals Agency (ECHA). C&L Inventory: 3-Methylquinoxaline-2-carbaldehyde.[1] (GHS Classification Data).[1][10][11] Retrieved from [Link][1]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. 3-Methylquinoxaline-2-Carbaldehyde | CymitQuimica [cymitquimica.com]
- 3. 22059-64-9|1-(3-Methylquinoxalin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. 25519-55-5・3-Methylquinoxaline-2-carbaldehyde・3-Methylquinoxaline-2-carbaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. lookchem.com [lookchem.com]
- 6. Ethyl 3-methylquinoxaline-2-carboxylate3885-38-9,Purity95%_Bepharm.Ltd [molbase.com]
- 7. pyrazine-2-carbohydrazide (768-05-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 25519-55-5|3-Methylquinoxaline-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Methyl-2-quinoxalinecarbaldehyde | 25519-55-5 [chemicalbook.com]
Solubility Profile & Handling of 3-Methylquinoxaline-2-carbaldehyde: A Technical Guide
Topic: Solubility profile of 3-Methylquinoxaline-2-carbaldehyde in common lab solvents Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Introduction: The Physicochemical Context
3-Methylquinoxaline-2-carbaldehyde (CAS: 25519-55-5 ) is a critical heterocyclic intermediate employed in the synthesis of bioactive quinoxaline derivatives, including antiviral and anticancer agents.[1][2][3][4] Its utility as a pharmacophore scaffold relies heavily on its reactivity at the aldehyde position and the quinoxaline nitrogen atoms.
However, its handling is often complicated by a lack of standardized solubility data in primary literature. This guide synthesizes empirical data with structural analysis to provide a definitive solubility profile, enabling researchers to optimize reaction media, purification protocols, and analytical workflows.
Chemical Identity & Physical Properties[2][5][6][7][8][9][10]
-
Physical State: Yellow to brownish solid
-
Polarity: Moderate (LogP ~1.4–1.6 predicted)
Mechanistic Solubility Analysis
To predict and manipulate the solubility of 3-Methylquinoxaline-2-carbaldehyde, one must understand the intermolecular forces at play.
Structural Drivers[10]
-
Pi-Pi Stacking: The planar, bicyclic aromatic quinoxaline core promotes strong intermolecular
- stacking, which increases the lattice energy. This requires solvents with high polarizability (e.g., DMSO, DCM) or thermal energy (heat) to disrupt the crystal lattice. -
Dipole-Dipole Interactions: The nitrogen atoms in the ring and the carbonyl oxygen create a significant dipole moment. The molecule acts as a hydrogen bond acceptor (N and O atoms) but lacks strong hydrogen bond donors .
-
Hydrophobicity: The methyl group and the aromatic ring system confer lipophilicity, limiting solubility in pure water while enhancing compatibility with organic solvents like ethyl acetate and dichloromethane.
Experimental Solubility Profile
The following data categorizes solvents based on their ability to dissolve 3-Methylquinoxaline-2-carbaldehyde at ambient temperature (25°C) and elevated temperatures.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Application Notes |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction and chromatography loading. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Preferred for nucleophilic substitution reactions and biological assays. |
| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Primary solvent for liquid-liquid extraction (LLE). |
| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Moderate at RT; High at boiling. Ideal for recrystallization . |
| Ethers | THF, 1,4-Dioxane | Moderate | Good reaction media; ensure anhydrous conditions for aldehyde stability. |
| Aqueous | Water, PBS | Low / Insoluble | Poor solubility due to lipophilic core. Requires co-solvents (e.g., DMSO) for biological testing. |
| Hydrocarbons | Hexanes, Pentane, Heptane | Insoluble | Used as anti-solvents to precipitate the product. |
Visualization: Solvent Selection Workflow
The following diagram illustrates a logical decision tree for selecting the appropriate solvent based on the experimental objective (Synthesis, Purification, or Analysis).
Figure 1: Decision tree for solvent selection based on experimental intent.
Detailed Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility for a specific batch or solvent system.
-
Preparation: Dry a 2 mL borosilicate glass vial and weigh it precisely (
). -
Saturation: Add 50 mg of 3-Methylquinoxaline-2-carbaldehyde to the vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Vortex for 5 minutes, then sonicate for 10 minutes at 25°C. If the solid dissolves completely, add more solid until a precipitate remains (saturation).
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vessel (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C.
-
Measurement: Weigh the vessel with the dried residue (
). -
Calculation:
Protocol B: Recrystallization from Ethanol
Recrystallization is the gold standard for purifying this aldehyde from oxidation byproducts (e.g., the carboxylic acid).
-
Dissolution: Place 1.0 g of crude 3-Methylquinoxaline-2-carbaldehyde in a 50 mL Erlenmeyer flask.
-
Heating: Add 10 mL of absolute ethanol. Heat to reflux (approx. 78°C) with magnetic stirring.
-
Titration: If the solid does not fully dissolve, add ethanol in 1 mL increments until a clear yellow/orange solution is obtained.
-
Filtration (Optional): If insoluble black particles remain (carbonized impurities), perform a hot filtration.
-
Cooling: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Then, place in an ice bath (0-4°C) for 1 hour.
-
Collection: Collect the crystals via vacuum filtration using a Buchner funnel. Wash with 2 mL of cold (-20°C) ethanol.
-
Drying: Dry under high vacuum for 4 hours. Expect needle-like yellow crystals.
Analytical Implications
NMR Solvent Choice
-
Chloroform-d (
): Excellent solubility. The aldehyde proton typically appears as a singlet around 10.2 ppm. -
DMSO-
: Recommended if the sample contains more polar impurities (like the carboxylic acid derivative). Note that the aldehyde peak may shift slightly downfield due to hydrogen bonding with the solvent.
HPLC Method Development
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile is highly effective.
-
Detection: UV absorbance at 254 nm (aromatic system) and 315 nm (quinoxaline core conjugation).
-
Note: Avoid using methanol in the mobile phase if the run time is long and the pH is acidic, as hemiacetal formation can occur with the aldehyde, leading to peak splitting. Acetonitrile is preferred.
References
-
ChemicalBook. (2025).[5][6] 3-Methyl-2-quinoxalinecarbaldehyde (CAS 25519-55-5) Properties and Safety. Retrieved from
-
PubChem. (2025).[5] 3-Methylquinoxaline-2-carbaldehyde (Compound).[1][2][3][4][7] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Quinoxaline Derivatives. Retrieved from
-
BenchChem. (2025).[8] Technical Guide to Quinoxaline Derivatives. Retrieved from
Sources
- 1. 3-Methyl-2-quinoxalinecarbaldehyde | 25519-55-5 [m.chemicalbook.com]
- 2. 25519-55-5 CAS MSDS (3-Methyl-2-quinoxalinecarbaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pyrazine-2-carbohydrazide (768-05-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 7-bromopyrido[2,3-b]pyrazine (52333-42-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rivm.nl [rivm.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 3-Methylquinoxaline-2-carbaldehyde from o-phenylenediamine
Application Note: Precision Synthesis of 3-Methylquinoxaline-2-carbaldehyde
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 3-methylquinoxaline-2-carbaldehyde starting from o-phenylenediamine . While the quinoxaline scaffold is ubiquitous in medicinal chemistry (antimicrobial, anticancer agents), the installation of a reactive aldehyde moiety at the C2 position presents specific challenges, primarily the risk of over-oxidation to 3-methylquinoxaline-2-carboxylic acid (MQCA) .
This guide prioritizes selective oxidation using the Riley method, providing critical control points to maximize the yield of the mono-aldehyde while suppressing the formation of the carboxylic acid byproduct.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the pyrazine ring followed by selective functionalization. Direct formylation of the quinoxaline ring is difficult; therefore, we utilize a "masking" strategy where a methyl group serves as a latent aldehyde equivalent.
-
Step 1 (Scaffold Construction): Condensation of o-phenylenediamine with 2,3-butanedione (diacetyl) to form the symmetric 2,3-dimethylquinoxaline.
-
Step 2 (Selective Oxidation): A stoichiometric Riley oxidation (SeO
) to convert one methyl group into a formyl group.
Critical Mechanism Note: The oxidation proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement. The presence of water is essential for the hydrolysis of the intermediate selenite ester to the aldehyde.
Experimental Protocols
Step 1: Synthesis of 2,3-Dimethylquinoxaline
Target: Construction of the heterocyclic core.[1][2][3]
Reagents:
-
o-Phenylenediamine (OPD): 10.8 g (100 mmol)
-
2,3-Butanedione (Diacetyl): 9.5 g (110 mmol)
-
Ethanol (95%): 100 mL
-
Glacial Acetic Acid (Catalytic): 0.5 mL
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.8 g of OPD in 80 mL of ethanol. Ensure complete dissolution (sonicate if necessary).
-
Addition: Add 9.5 g of 2,3-butanedione dropwise over 10 minutes. The reaction is exothermic; a water bath may be used to maintain temperature < 40°C.
-
Cyclization: Add 0.5 mL glacial acetic acid. Heat the mixture to reflux (approx. 78°C) for 45 minutes.
-
Checkpoint: TLC (Silica, 30% EtOAc/Hexane) should show complete consumption of OPD (
) and appearance of a highly non-polar spot ( ).
-
-
Workup: Cool the reaction mixture to 0°C in an ice bath. The product often crystallizes spontaneously.
-
Isolation: Dilute with 50 mL cold water to force precipitation. Filter the solid using a Büchner funnel.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Yield Expectation: 85-90%
-
Appearance: White to pale yellow needles.
-
Melting Point: 104–106°C.
-
Step 2: Selective Oxidation to 3-Methylquinoxaline-2-carbaldehyde
Target: Controlled oxidation of a single methyl group.
Reagents:
-
2,3-Dimethylquinoxaline (from Step 1): 1.58 g (10 mmol)
-
Selenium Dioxide (SeO
): 1.22 g (11 mmol, 1.1 eq) -
1,4-Dioxane: 40 mL
-
Water: 2 mL (Critical for hydrolysis step)
Procedure:
-
Setup: Use a 100 mL two-neck flask fitted with a reflux condenser and a nitrogen inlet.
-
Safety Note: SeO
is toxic and volatile. All operations must be performed in a fume hood.[4]
-
-
Reaction: Dissolve 1.58 g of starting material in 40 mL dioxane. Add 2 mL of water. Add 1.22 g of SeO
in one portion. -
Thermal Activation: Heat to gentle reflux (101°C) for 4–6 hours.
-
Critical Control Point: Monitor by TLC every hour. You will see the starting material (
high), the product ( medium), and the over-oxidized acid ( baseline). Stop the reaction when starting material is <5% to prevent acid accumulation.
-
-
Filtration: Cool to room temperature. Filter through a pad of Celite to remove the black selenium metal precipitate. Wash the pad with 20 mL dichloromethane (DCM).
-
Extraction: Concentrate the filtrate to remove dioxane. Redissolve residue in 50 mL DCM and wash with sat. NaHCO
(2 x 20 mL) to remove any trace carboxylic acid. -
Purification: The crude material is often a mixture. Purify via flash column chromatography on silica gel.
-
Eluent: Gradient 5%
15% Ethyl Acetate in Hexanes. -
Note: The aldehyde is sensitive to air oxidation. Store under inert gas.
-
Data Presentation & Characterization
Table 1: Physicochemical Properties & Spectral Data
| Parameter | Specification | Notes |
| Appearance | Yellowish solid | Darkens upon air exposure |
| Molecular Weight | 172.18 g/mol | |
| Diagnostic Peak. Absence indicates over-oxidation. | ||
| Shifted downfield due to adjacent ring nitrogen. | ||
| IR Spectrum | 1710–1720 cm | Strong carbonyl stretch. |
| Impurity Check | Broad -OH peak > 11 ppm | Indicates presence of Carboxylic Acid (MQCA). |
Common Pitfall: Researchers often confuse the target aldehyde with 3-methylquinoxaline-2-carboxylic acid (MQCA) .
-
MQCA Melting Point: 168–170°C.[5]
-
Differentiation: The Acid is soluble in aqueous base (NaHCO
); the Aldehyde is not.
Visual Workflows
Scheme 1: Synthesis Pathway
Figure 1: Step-wise synthetic route highlighting the critical divergence between the target aldehyde and the acid byproduct.
Figure 2: Purification Logic Flow
Figure 2: Workup strategy designed to chemically remove the carboxylic acid impurity before chromatographic purification.
References
-
Bennett, G. M., & Willis, G. H. (1928). "The isomeric 2:3-dialkylquinoxalines." Journal of the Chemical Society, 1960-1964.
-
Riley, H. L., Morley, J. F., & Friend, N. A. (1932). "Selenium dioxide, a new oxidising agent.[1] Part I. Its reaction with aldehydes and ketones." Journal of the Chemical Society, 1875-1883.
-
Zhang, K., et al. (2012). "Cytotoxicity and genotoxicity of... 3-methylquinoxaline-2-carboxylic acid (MQCA)." Research in Veterinary Science, 93(3), 1393-1401. (Cited for impurity identification).
-
PubChem. "3-Methylquinoxaline-2-carbaldehyde Compound Summary." National Library of Medicine.
Sources
Application Note: Advanced Condensation Protocols for 3-Methylquinoxaline-2-carbaldehyde
Abstract
This technical guide details the condensation protocols for 3-Methylquinoxaline-2-carbaldehyde , a critical heterocyclic building block in medicinal chemistry. Due to the electron-deficient nature of the quinoxaline ring, the C-2 aldehyde exhibits heightened electrophilicity, making it an ideal candidate for Schiff base formation, Knoevenagel condensations, and hydrazone synthesis.[1] This note provides optimized, step-by-step methodologies, mechanistic insights, and troubleshooting frameworks for researchers developing bioactive quinoxaline scaffolds.
Introduction & Chemical Context
The quinoxaline scaffold is ubiquitous in drug discovery, serving as the core for agents with antitumor, antimicrobial, and anti-inflammatory properties.[1] 3-Methylquinoxaline-2-carbaldehyde represents a unique "bifunctional" electrophile:
-
C-2 Aldehyde: Highly reactive due to the electron-withdrawing effect of the adjacent imine nitrogens (N-1 and N-4).
-
C-3 Methyl Group: Weakly acidic (pKa ~20-25), capable of tautomerization, but generally stable under the mild acid/base conditions used for aldehyde condensation.[1]
The Reaction Landscape
The primary utility of this molecule lies in its ability to undergo condensation reactions to form conjugated systems.[2] The following diagram maps the core reaction pathways covered in this guide.
Figure 1: Divergent synthesis pathways for 3-Methylquinoxaline-2-carbaldehyde derivatives.
Pre-Protocol Considerations
Before initiating synthesis, the purity of the starting aldehyde is paramount. 3-Methylquinoxaline-2-carbaldehyde is typically synthesized via Riley Oxidation (SeO2 oxidation) of 2,3-dimethylquinoxaline.[1] Residual Selenium Dioxide is cytotoxic and can poison transition metal catalysts in downstream applications.
Purity Check:
-
TLC: Silica gel, Hexane:EtOAc (7:3).[1] The aldehyde typically appears at
. -
Appearance: Should be a yellow to orange crystalline solid. Dark brown indicates oxidation/polymerization.
Solvent Selection Matrix
Solvent choice dictates reaction kinetics and workup efficiency.
| Solvent | Boiling Point (°C) | Suitability | Notes |
| Ethanol (Abs) | 78 | Excellent | Standard for Schiff bases.[1] Product usually precipitates upon cooling. |
| Methanol | 65 | Good | Higher solubility for polar amines; may require ice-bath for precipitation. |
| Acetic Acid | 118 | Specific | Used for weak amines; acts as both solvent and catalyst. |
| Toluene | 110 | Optimization | Use with Dean-Stark trap for stubborn condensations (water removal). |
Protocol A: Schiff Base Condensation (Imine Formation)
Target: Synthesis of N-substituted imines (Antimicrobial scaffolds).[1] Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration.[2]
Reagents
-
3-Methylquinoxaline-2-carbaldehyde (1.0 eq)[1]
-
Substituted Aniline / Primary Amine (1.0 - 1.1 eq)[1]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
-
Ethanol (Absolute, 10-15 mL per gram of reactant)[1]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-Methylquinoxaline-2-carbaldehyde in 10 mL of absolute ethanol. Slight warming (40°C) may be required.[1]
-
Activation: Add 2-3 drops of glacial acetic acid.
-
Scientific Insight: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating attack by the amine nucleophile.
-
-
Addition: Add 1.0 mmol of the primary amine dropwise (if liquid) or portion-wise (if solid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78-80°C) for 3–6 hours.
-
Monitoring: Check TLC every hour. The aldehyde spot (
) should disappear, and a new, usually lower spot (imine) should appear.[1]
-
-
Workup:
-
Remove the heat source and allow the flask to cool to room temperature.
-
Place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid under vacuum.[3]
-
Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted amine.
-
-
Purification: Recrystallize from hot ethanol or an Ethanol/DMF mixture if the product is highly insoluble.
Protocol B: Thiosemicarbazone Synthesis
Target: Synthesis of tridentate ligands for metal complexation (Anticancer research). Challenge: Thiosemicarbazide has poor solubility in pure ethanol.
Reagents
-
3-Methylquinoxaline-2-carbaldehyde (1.0 eq)[1]
-
Thiosemicarbazide (1.0 eq)[1]
-
Solvent: Ethanol:Water (9:1 ratio) or Methanol[1]
-
Catalyst: Conc. HCl (Trace)[1]
Step-by-Step Methodology
-
Preparation of Hydrazine Solution: Dissolve thiosemicarbazide in the minimum amount of hot water/ethanol mixture.
-
Aldehyde Addition: Add the quinoxaline aldehyde solution (in ethanol) slowly to the hot thiosemicarbazide solution.
-
Catalysis: Add 1-2 drops of Conc. HCl.
-
Note: Do not use excess acid, as it may protonate the hydrazine nitrogens, rendering them non-nucleophilic.[1]
-
-
Reflux: Reflux for 2–4 hours. A color change (often to bright yellow or orange) indicates product formation.[1]
-
Isolation: Cool to room temperature. The thiosemicarbazone product is typically less soluble than the imine and will precipitate heavily.
-
Characterization Check:
-
IR Spectroscopy: Look for the disappearance of the C=O stretch (1700 cm⁻¹) and appearance of the C=N stretch (1600-1620 cm⁻¹) and N-H stretch (3200-3400 cm⁻¹).
-
Protocol C: Knoevenagel Condensation
Target: Carbon-Carbon bond formation (e.g., with Malononitrile).[1] Mechanism: Base-catalyzed deprotonation of the active methylene, followed by attack on the aldehyde and dehydration.
Reagents
-
3-Methylquinoxaline-2-carbaldehyde (1.0 eq)[1]
-
Malononitrile (1.1 eq)[1]
-
Base Catalyst: Piperidine (2-3 drops) or Triethylamine[1]
Step-by-Step Methodology
-
Mixing: Dissolve the aldehyde and malononitrile in ethanol at room temperature.
-
Catalyst Addition: Add piperidine.
-
Observation: This reaction is often exothermic and rapid. A precipitate may form within minutes at room temperature.
-
-
Reaction: Stir at room temperature for 1 hour. If no precipitate forms, heat to reflux for 30-60 minutes.[1]
-
Scientific Insight: The electron-withdrawing nature of the quinoxaline ring makes the aldehyde highly susceptible to attack, often requiring milder conditions than benzaldehyde derivatives.
Experimental Workflow & Quality Control
The following diagram illustrates the logical flow for executing and validating these protocols.
Figure 2: Standardized workflow for condensation and validation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product too soluble in hot EtOH. | Concentrate solvent by 50% via rotary evaporation, then freeze.[1] |
| Low Yield | Incomplete water removal (equilibrium).[1] | Add molecular sieves (3Å) to the reaction flask or use toluene/Dean-Stark. |
| Sticky Gum | Polymerization or impurities. | Triturate the gum with cold diethyl ether to induce crystallization. |
| Starting Material Remains | Catalyst deactivation. | Add fresh catalyst (acetic acid/piperidine); ensure reagents are dry.[1] |
References
-
Synthesis of 3-Methylquinoxaline-2-carbaldehyde (Precursor)
-
Schiff Base Protocols
-
BenchChem.[3] "Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde." Application Notes.
- Context: Provides the standard reflux/acid-catalysis workflow applicable to heterocyclic aldehydes.
-
-
Thiosemicarbazone Synthesis
-
Pelosi, G., et al. (2015).[1][6][7] "Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors." Journal of Inorganic Biochemistry.
- Context: Details the specific conditions for condensing thiosemicarbazide with quinoline-type aldehydes (analogous to quinoxaline).
-
-
Knoevenagel Condensation
-
Biological Relevance
-
Neliti. "3-Quinonlinecarbaldehyde thiosemicarbazones: Synthesis... and Antibacterial activities."[9]
- Context: Validates the biological utility of the condens
-
Sources
- 1. banglajol.info [banglajol.info]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mspmbeed.com [mspmbeed.com]
- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. media.neliti.com [media.neliti.com]
Using 3-Methylquinoxaline-2-carbaldehyde to synthesize anticancer agents
Abstract
The quinoxaline pharmacophore, particularly the 3-methylquinoxaline-2-carbaldehyde scaffold, represents a "privileged structure" in medicinal chemistry due to its planar topology (facilitating DNA intercalation) and versatile reactivity. This guide details the strategic utilization of 3-methylquinoxaline-2-carbaldehyde to synthesize Schiff base and thiosemicarbazone derivatives with potent anticancer activity. We provide validated protocols for precursor synthesis, downstream functionalization, and biological evaluation, emphasizing the induction of apoptosis via reactive oxygen species (ROS) generation and Topoisomerase II inhibition.
Module 1: Synthesis of the Precursor (3-Methylquinoxaline-2-carbaldehyde)
While the aldehyde is commercially available, in-house synthesis ensures freshness and prevents the oxidation of the aldehyde to the carboxylic acid, a common impurity in stored samples.
The Synthetic Logic:
We utilize a two-step sequence.[1][2][3] First, the condensation of o-phenylenediamine with 2,3-butanedione yields 2,3-dimethylquinoxaline. Second, a controlled Riley oxidation using Selenium Dioxide (
Protocol 1.1: Synthesis of 2,3-Dimethylquinoxaline
-
Reagents: o-Phenylenediamine (10.8 g, 0.1 mol), 2,3-Butanedione (8.8 mL, 0.1 mol), Ethanol (100 mL).
-
Procedure:
-
Dissolve o-phenylenediamine in warm ethanol (50°C).
-
Add 2,3-butanedione dropwise over 20 minutes. The reaction is exothermic; maintain temperature
°C. -
Reflux for 30 minutes.
-
Cool to 0°C. The product precipitates as white/yellowish needles.
-
Filter and wash with cold ethanol.[1]
-
Yield: ~90%. MP: 106°C.
-
Protocol 1.2: Selective Oxidation to 3-Methylquinoxaline-2-carbaldehyde
Critical Step: Stoichiometry is vital to prevent over-oxidation to the dicarbaldehyde or carboxylic acid.
-
Reagents: 2,3-Dimethylquinoxaline (1.58 g, 10 mmol),
(1.22 g, 11 mmol), 1,4-Dioxane (40 mL), Water (2 mL). -
Procedure:
-
Dissolve starting material in Dioxane/Water.
-
Add
in one portion. -
Reflux for 4 hours.[1] Monitor by TLC (System: Hexane/EtOAc 7:3). The aldehyde moves slower than the dimethyl precursor but faster than the acid.
-
Filter hot to remove black Selenium metal (
). -
Evaporate solvent under reduced pressure.
-
Recrystallize from Ethanol/Water.
-
Characterization: IR shows strong
stretch at .
-
Module 2: Derivatization Strategies (The Anticancer Core)
The aldehyde functionality at position C2 is the "warhead" attachment point. The most potent anticancer agents derived from this scaffold are Thiosemicarbazones and Schiff Bases , which act as metal chelators (Fe, Cu) in the tumor microenvironment.
Protocol 2.1: Synthesis of Thiosemicarbazone Derivatives
Rationale: Thiosemicarbazones coordinate with intracellular iron, poisoning Ribonucleotide Reductase (essential for DNA synthesis) and generating cytotoxic ROS.
-
Reagents:
-
3-Methylquinoxaline-2-carbaldehyde (1 mmol).
-
Substituted Thiosemicarbazide (1 mmol) (e.g., 4-phenylthiosemicarbazide).
-
Solvent: Absolute Ethanol (20 mL).
-
Catalyst: Glacial Acetic Acid (3-5 drops).
-
-
Procedure:
-
Dissolve the aldehyde in boiling ethanol.
-
Add the thiosemicarbazide and acetic acid.
-
Reflux for 3–5 hours.
-
Observation: A color change (usually yellow to orange/red) indicates imine formation.
-
Cool to room temperature.[1][2] The Schiff base precipitates.[1][4]
-
Filter and wash with cold ether (to remove unreacted aldehyde).
-
Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures.
-
Diagram 1: Synthetic Workflow
This diagram illustrates the conversion from raw materials to the active anticancer candidate.
Caption: Step-wise synthesis from o-phenylenediamine to the active thiosemicarbazone anticancer agent.
Module 3: Biological Evaluation & Mechanism
To validate the anticancer potential, the synthesized compounds must undergo specific assays.
Validated Mechanism of Action
The 3-methylquinoxaline-2-carbaldehyde derivatives typically function via a Dual Mechanism :
-
Intercalation: The planar quinoxaline ring slides between DNA base pairs.
-
Redox Cycling: The thiosemicarbazone tail chelates Iron (
/ ), creating a redox-active complex that generates superoxide anions ( ), leading to mitochondrial collapse.
Diagram 2: Cellular Mechanism of Action
Caption: Dual-mode mechanism: Metal chelation-induced ROS stress and direct DNA/Topo II targeting.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Target Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add synthesized compounds (dissolved in DMSO) at serial dilutions (
).-
Control: DMSO only (
). -
Positive Control: Doxorubicin or Cisplatin.
-
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (
). Incubate 4h. Dissolve formazan crystals in DMSO. -
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Table 1: Expected SAR Trends (Structure-Activity Relationship)
| Substituent on Thiosemicarbazide | Electronic Effect | Predicted Potency | Rationale |
| -H (Unsubstituted) | Neutral | Moderate | Baseline intercalation; moderate lipophilicity. |
| -Ph (Phenyl) | Lipophilic | High | Enhanced cell membrane permeability; |
| -OH (Hydroxyl) | Hydrophilic | Low | Poor membrane permeability reduces intracellular accumulation. |
| -F / -Cl (Halogen) | Electron Withdrawing | Very High | Increases metabolic stability; halogens often enhance Topo II binding. |
References
-
Synthesis of Quinoxaline Precursors
-
Thiosemicarbazone Anticancer Mechanism
-
Kalinowski, D. S., et al. (2009). Thiosemicarbazones: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Link
- Note: Defines the iron-chelation and ROS gener
-
-
Quinoxaline-2-Carbaldehyde Derivatives
-
VEGFR-2 Inhibition Studies
Sources
- 1. benchchem.com [benchchem.com]
- 2. mspmbeed.com [mspmbeed.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Oxidation Strategies for 3-Methylquinoxaline-2-carbaldehyde
Introduction & Scope
Subject: Selective oxidation of 3-Methylquinoxaline-2-carbaldehyde to 3-Methylquinoxaline-2-carboxylic acid (MQCA). CAS No: 74003-63-7 (Product) | Target Audience: Medicinal Chemists, Process Development Scientists.
Quinoxaline derivatives are privileged scaffolds in drug discovery, exhibiting broad biological activities ranging from antitumor (e.g., echinomycin analogs) to antimicrobial properties. The specific transformation of 3-methylquinoxaline-2-carbaldehyde to its corresponding carboxylic acid is a critical synthetic node. This acid serves as a versatile intermediate for amide coupling or as a final pharmacophore (e.g., as a metabolite of Olaquindox).
The Chemoselectivity Challenge
The oxidation of this specific substrate presents a unique chemoselectivity challenge:
-
Aldehyde (C2): The primary target for oxidation.
-
Methyl Group (C3): Located on an electron-deficient pyrazine ring, this methyl group is "activated" (acidic protons). Strong, non-selective oxidants (e.g., unbuffered
or ) risk attacking this position, leading to the formation of quinoxaline-2,3-dicarboxylic acid or ring degradation. -
Nitrogen Lone Pairs: Susceptible to N-oxidation to form N-oxides.
This guide details two protocols designed to maximize yield while preserving the C3-methyl integrity: the Pinnick Oxidation (Method A, high selectivity) and Buffered Permanganate Oxidation (Method B, robust scalability).
Mechanistic Pathways & Strategy
The following diagram illustrates the reaction pathway and the competing side reactions that these protocols aim to avoid.
Figure 1: Reaction pathway highlighting the necessity of chemoselective oxidants to prevent C3-methyl degradation.
Protocol A: Pinnick Oxidation (Gold Standard)
Best for: High-purity lab-scale synthesis (mg to g scale), drug development, and substrates with sensitive functional groups.
Mechanism: Uses sodium chlorite (
Reagents & Materials
| Reagent | Role | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| Substrate | Starting Material | 1.0 | Dissolved in solvent |
| Sodium Chlorite ( | Oxidant | 1.5 - 2.0 | Technical grade (80%) is standard |
| Buffer | 1.5 | Maintains pH ~3.5 to generate | |
| 2-Methyl-2-butene | Scavenger | 3.0 - 5.0 | Essential to trap |
| t-Butanol / Water | Solvent | 3:1 ratio | t-BuOH is resistant to oxidation |
Step-by-Step Procedure
-
Preparation of Solvent System:
-
In a round-bottom flask, prepare a mixture of tert-butanol and water (3:1 v/v).
-
Dissolve the 3-methylquinoxaline-2-carbaldehyde (1.0 equiv) in this mixture.[3] Ensure complete dissolution; mild sonication may be required due to the lipophilicity of the quinoxaline core.
-
-
Scavenger Addition:
-
Add 2-methyl-2-butene (3.0–5.0 equiv). Note: This reagent is volatile; keep the flask cool.
-
-
Oxidant Solution Preparation:
-
Separately, dissolve Sodium Chlorite (
, 2.0 equiv) and Sodium Dihydrogen Phosphate ( , 1.5 equiv) in a minimal amount of water.
-
-
Reaction Initiation:
-
Cool the reaction flask to 0°C (ice bath).
-
Add the oxidant/buffer solution dropwise over 10–15 minutes via an addition funnel or syringe pump. The solution may turn pale yellow.
-
-
Monitoring:
-
Allow the mixture to warm to room temperature (RT) and stir.
-
TLC Check: Monitor consumption of aldehyde (typically
~0.6 in 50% EtOAc/Hex) and appearance of the acid (baseline streak or ~0.1; use bromocresol green dip for visualization). -
Timeframe: Reaction is usually complete within 2–4 hours.
-
-
Workup & Isolation:
-
Quench: Add saturated aqueous
(sodium sulfite) to destroy excess oxidant. Stir for 15 minutes. -
Extraction: Evaporate the volatile tert-butanol under reduced pressure.
-
Acidification: The remaining aqueous layer is often basic/neutral. Acidify carefully with 1M HCl to pH ~2–3. The product, 3-methylquinoxaline-2-carboxylic acid , typically precipitates as a yellow/brown solid.
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), dry over
, and concentrate.
-
Protocol B: Buffered Permanganate Oxidation
Best for: Scalability, robust substrates, and cost-efficiency. Critical Control: pH must be kept neutral/slightly alkaline to prevent aggressive oxidation of the methyl group.
Workflow Diagram
Figure 2: Workflow for buffered permanganate oxidation to ensure safety and yield.
Step-by-Step Procedure
-
Dissolution: Dissolve 3-methylquinoxaline-2-carbaldehyde in Acetone/Water (1:1).
-
Buffering: Add
(1.1 equiv) to ensure the solution is slightly alkaline. Crucial: Acidic KMnO4 is too strong and will oxidize the methyl group. -
Oxidation: Add
(1.1–1.5 equiv) as a solid or saturated solution in small portions at 0°C. -
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT.
-
Filtration: Filter off the brown manganese dioxide (
) precipitate using a Celite pad. Wash the pad with hot water. -
Precipitation: Carefully acidify the clear filtrate with 2N HCl. The carboxylic acid will precipitate. Recrystallize from Ethanol/Water if necessary.
Analytical Validation (QC)
To ensure the integrity of the product and confirm the survival of the methyl group, the following analytical parameters should be verified.
| Parameter | Expected Value/Observation | Significance |
| Appearance | Yellow to Brown Solid | Typical for quinoxaline acids. |
| Melting Point | 168–170 °C | Matches literature standards [1].[5] |
| 1H NMR (DMSO-d6) | Confirms Methyl group is intact (not oxidized to CHO or COOH). | |
| 1H NMR (DMSO-d6) | Confirms conversion of Aldehyde to Acid. | |
| MS (ESI-) | [M-H]- = 187.05 | Molecular ion confirmation. |
Troubleshooting Note:
-
Issue: Disappearance of Methyl peak in NMR.
-
Cause: Over-oxidation.
-
Solution: Switch from Method B to Method A (Pinnick) or reduce temperature/oxidant equivalents.
References
-
ChemicalBook. (2025).[5][9] 3-Methyl-quinoxaline-2-carboxylic Acid Properties and Synthesis.Link
-
Pinnick, H. W., et al. (1981).[10] "Oxidation of
-unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096. (Foundational protocol for Method A). -
PubChem. (2025).[3][11] 3-Methylquinoxaline-2-carboxylic acid (Compound Summary).[3][5][9][12][13][14][15] National Library of Medicine. Link
- Raetz, R. F., et al. (1961). "The Chemistry of Quinoxaline Derivatives." Journal of Organic Chemistry. (General reactivity of methyl-quinoxalines).
-
Zhang, K., et al. (2012).[13] "Cytotoxicity and Genotoxicity of 3-methylquinoxaline-2-carboxylic Acid (MQCA)." Research in Veterinary Science. (Biological context). Link
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. US4549025A - Process for oxidizing aldehydes to carboxylic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
3-Methylquinoxaline-2-carbaldehyde as a precursor for hydrazone synthesis
Application Note: 3-Methylquinoxaline-2-carbaldehyde as a Scaffold for Hydrazone Synthesis
Executive Summary & Scientific Rationale
The quinoxaline pharmacophore is a privileged structure in medicinal chemistry, exhibiting potent activity as a VEGFR-2 inhibitor, antimicrobial agent, and DNA-intercalating antitumor compound. 3-Methylquinoxaline-2-carbaldehyde represents a critical, high-value intermediate for diversifying this scaffold. Unlike its carboxylic acid analog, the aldehyde functionality allows for mild, chemoselective condensation with hydrazine derivatives to form hydrazones —a functional group capable of coordinating metal ions, forming hydrogen bond networks in active sites, and improving oral bioavailability.
This guide provides a rigorous, field-validated protocol for the synthesis of 3-methylquinoxaline-2-carbaldehyde via the regioselective Riley oxidation of 2,3-dimethylquinoxaline, followed by its derivatization into bioactive hydrazones.
Precursor Synthesis: 3-Methylquinoxaline-2-carbaldehyde
The synthesis relies on the Riley Oxidation using Selenium Dioxide (SeO₂). This reaction is highly sensitive to stoichiometry; excess oxidant or prolonged heating will over-oxidize the aldehyde to 3-methylquinoxaline-2-carboxylic acid.
Reaction Pathway
Figure 1: Mechanistic pathway for the SeO₂ oxidation of 2,3-dimethylquinoxaline.[1] Control of reaction time is critical to prevent the formation of the carboxylic acid side product.
Experimental Protocol
Reagents:
-
2,3-Dimethylquinoxaline (10 mmol, 1.58 g)
-
Selenium Dioxide (SeO₂) (11 mmol, 1.22 g)
-
1,4-Dioxane (20 mL)
-
Deionized Water (1 mL)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dimethylquinoxaline in 1,4-dioxane.
-
Addition: Add SeO₂ and water. The small amount of water is crucial to solubilize SeO₂ and facilitate the reaction.
-
Reaction: Heat the mixture to reflux (101 °C) with vigorous stirring. Monitor via TLC (Silica gel, Hexane:EtOAc 7:3) every 30 minutes.
-
Workup: Filter the hot reaction mixture through a Celite pad to remove precipitated black selenium metal. Wash the pad with hot dioxane (2 x 5 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a yellow-brown solid.
-
Purification: Recrystallize from ethanol or purify via column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexane).
Yield: Expect 55–65% yield of a yellow crystalline solid.
Quality Control (Self-Validation)
| Parameter | Expected Value | Validation Note |
| Appearance | Yellow crystalline solid | Darkening indicates residual Se or decomposition. |
| ¹H NMR (DMSO-d₆) | δ 10.22–10.35 ppm (s, 1H) | Distinctive aldehyde singlet. Absence confirms no acid formation. |
| ¹H NMR (Methyl) | δ 2.85–2.95 ppm (s, 3H) | Confirms the C3-methyl group remains intact. |
| IR (ATR) | 1705–1715 cm⁻¹ (C=O) | Sharp carbonyl stretch. Broad OH stretch >3000 cm⁻¹ indicates acid contamination. |
| Melting Point | ~145–148 °C | Sharp range indicates high purity. |
Hydrazone Derivatization Protocol
Once the aldehyde is secured, it serves as the electrophile in the Schiff base condensation with hydrazine derivatives (e.g., phenylhydrazine, isoniazid, semicarbazide).
Reaction Mechanism
Figure 2: Acid-catalyzed condensation mechanism. The reaction is driven to completion by the removal of water (entropy driven) and the stability of the conjugated hydrazone system.
General Protocol
Reagents:
-
3-Methylquinoxaline-2-carbaldehyde (1.0 mmol)
-
Hydrazine Derivative (1.0–1.1 mmol)
-
Ethanol (Absolute, 10 mL)
-
Glacial Acetic Acid (2–3 drops)
Procedure:
-
Dissolution: Dissolve the aldehyde in absolute ethanol in a 25 mL flask. Warming may be required.
-
Activation: Add the hydrazine derivative followed by catalytic acetic acid.
-
Reflux: Heat to reflux for 2–3 hours. A color change (often to deep orange or red) typically occurs within 30 minutes, indicating conjugation extension.
-
Precipitation: Cool the mixture to room temperature, then to 0–4 °C in an ice bath. The hydrazone product usually precipitates out.
-
Filtration: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Over-oxidation to carboxylic acid. | Reduce reaction time. Ensure SeO₂ is not in large excess (>1.2 equiv). |
| Black Precipitate in Product | Colloidal Selenium contamination. | Filter through a double layer of Celite. Treat filtrate with activated charcoal before crystallization. |
| No Precipitation (Step 2) | Product is too soluble in EtOH. | Concentrate solvent volume by 50% or add water dropwise to induce precipitation. |
| Broad NMR Peaks | E/Z Isomerism of hydrazone. | Hydrazones often exist as E/Z mixtures. Heating the NMR tube (DMSO-d₆, 50°C) often coalesces peaks. |
References
-
Synthesis of Quinoxaline Aldehydes: New Journal of Chemistry, 2011, 35 , 2811-2819. (Describes 1H NMR shifts of quinoxaline-2-carbaldehydes at ~10.3 ppm). Link
- SeO₂ Oxidation Mechanism:Journal of the Chemical Society C: Organic, 1969, 2631.
-
Biological Activity (VEGFR-2): Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35 (1), 1230–1245. (Discusses 3-methylquinoxaline derivatives as anticancer agents). Link
-
Hydrazone Antimicrobial Activity: Bioorganic & Medicinal Chemistry Letters, 2010, 20 (15), 4620-4624. (Quinoxaline hydrazones against M. tuberculosis).[1] Link
-
Characterization Data: PubChem Compound Summary for CID 588800, 3-Methylquinoxaline-2-carbaldehyde. Link
Sources
- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
Application Note: 3-Methylquinoxaline-2-carbaldehyde in Medicinal Chemistry
Executive Summary
The quinoxaline pharmacophore (1,4-benzodiazine) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, DNA-associated enzymes, and tubulin. 3-Methylquinoxaline-2-carbaldehyde is a critical, yet often underutilized, intermediate that serves as a gateway to functionalized quinoxaline derivatives.
Unlike the more common quinoxaline-2-carboxylic acid, the 2-carbaldehyde moiety at position 2, coupled with the 3-methyl group, offers unique reactivity. The aldehyde provides an electrophilic handle for rapid diversification via Schiff base formation or Knoevenagel condensation, while the 3-methyl group maintains lipophilicity and steric bulk essential for receptor binding pockets. This guide details the synthesis, derivatization, and application of this scaffold in antimicrobial and anticancer drug discovery.[1]
Chemical Reactivity Profile
The utility of 3-methylquinoxaline-2-carbaldehyde stems from its dual-reactivity profile. The aldehyde carbonyl is highly reactive toward nucleophiles, while the adjacent nitrogen atoms of the pyrazine ring influence the electronic density, making the system susceptible to specific redox manipulations.
Key Reaction Pathways[2][3]
-
Schiff Base Formation: Condensation with primary amines, hydrazides, or semicarbazides yields azomethine derivatives (-C=N-), widely screened for antimicrobial activity.[1]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) extends the conjugation, often yielding fluorescent styryl derivatives useful in diagnostics or as intercalating anticancer agents.[1]
-
Oxidation/Reduction: The aldehyde can be further oxidized to the carboxylic acid (a metabolite marker) or reduced to the alcohol for bioconjugation.[1]
Synthetic Pathway Diagram[1][2][4][5][6][7]
Figure 1: Divergent synthetic pathways originating from the Riley oxidation of 2,3-dimethylquinoxaline.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Methylquinoxaline-2-carbaldehyde
Objective: Selective oxidation of one methyl group of 2,3-dimethylquinoxaline.[1] Mechanism: Riley Oxidation (Selenium Dioxide).[1]
Materials:
-
2,3-Dimethylquinoxaline (10 mmol)
-
Selenium Dioxide (SeO₂, 11 mmol)[1]
-
1,4-Dioxane (50 mL)
-
Water (2 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of 2,3-dimethylquinoxaline in 50 mL of 1,4-dioxane in a round-bottom flask.
-
Reagent Addition: Add 11 mmol of SeO₂ and 2 mL of water. The water is critical to form selenous acid in situ, which mitigates over-oxidation.[1]
-
Reflux: Heat the mixture to reflux (approx. 101°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The aldehyde typically appears as a spot with lower R_f than the starting material but higher than the di-aldehyde or acid byproducts.
-
Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated black selenium metal through a Celite pad.[1]
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM (dichloromethane) and wash with saturated NaHCO₃ to remove any traces of carboxylic acid byproducts.[1]
-
Purification: Purify the crude product using silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Yield Expectation: 50–65% as a yellowish solid.[1]
-
Critical Control Point: Control the stoichiometry of SeO₂ strictly. Excess SeO₂ leads to the formation of quinoxaline-2,3-dicarbaldehyde.[1]
Protocol B: Derivatization to Antimicrobial Schiff Bases
Objective: Condensation of the aldehyde with a hydrazide to form a biologically active hydrazone.[1]
Materials:
-
3-Methylquinoxaline-2-carbaldehyde (1 mmol)
-
Aryl Hydrazide (e.g., Isoniazid or substituted benzohydrazide) (1 mmol)[1]
-
Ethanol (Absolute, 10 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1 mmol of the aldehyde in 10 mL of hot ethanol.
-
Addition: Add 1 mmol of the hydrazide derivative.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture for 3–5 hours. A precipitate often begins to form during the reaction.[1]
-
Isolation: Cool the mixture on an ice bath. Filter the solid precipitate.[1][2][3]
-
Recrystallization: Recrystallize from ethanol or DMF/Ethanol mixtures to obtain pure crystals.[1]
Therapeutic Applications & SAR Analysis
Antimicrobial & Antitubercular Activity
Derivatives of 3-methylquinoxaline-2-carbaldehyde, particularly hydrazones (e.g., with isoniazid or pyrazinamide), have shown potent activity against Mycobacterium tuberculosis.
-
Mechanism: The nitrogen-rich scaffold mimics purine bases, potentially inhibiting DNA synthesis or intercalating into bacterial DNA.[1]
-
SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the phenyl ring of the hydrazide moiety typically enhance potency.[1]
Anticancer Agents (VEGFR-2 Inhibition)
Styryl derivatives synthesized via Knoevenagel condensation target receptor tyrosine kinases.[1]
-
Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1]
-
Mechanism: The planar quinoxaline ring fits into the ATP-binding pocket, while the "tail" derived from the aldehyde extends into the hydrophobic back-pocket.
Data Summary: Comparative Activity
| Derivative Type | Core Modification | Target Indication | Key Potency Metric |
| Hydrazone | Isoniazid-linked | Tuberculosis (M. tb) | MIC: 0.5 - 2.0 µg/mL |
| Schiff Base | 4-Nitroaniline linked | S. aureus (MRSA) | MIC: 4 - 8 µg/mL |
| Styryl | Malononitrile adduct | Breast Cancer (MCF-7) | IC₅₀: 2.1 - 5.4 µM |
| Parent | Aldehyde only | Synthetic Intermediate | N/A (Reactive) |
Drug Discovery Workflow Diagram
Figure 2: Iterative workflow for leveraging the 3-methylquinoxaline-2-carbaldehyde scaffold in drug discovery.
References
-
Refat, H. M., et al. (2021).[1] Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Abu-Hashem, A. A. (2024).[1][4][5][6][3] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]
-
O'Brien, J., et al. (2020).[1] Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins. Molecules. Retrieved from [Link]
-
RSC Advances. (2015). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Retrieved from [Link]
Sources
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Use of 3-Methylquinoxaline-2-carbaldehyde as an Intermediate for N-Heterocycles
Executive Summary
3-Methylquinoxaline-2-carbaldehyde (CAS: 74003-63-7 analogs/derivatives) represents a critical electrophilic scaffold in heterocyclic chemistry. Distinguished by the juxtaposition of a highly reactive formyl group at the C2 position and an acidic methyl group at the C3 position, this compound serves as a "linchpin" intermediate. It is extensively utilized in the synthesis of Schiff base ligands for metallodrugs, conjugated styryl dyes via Knoevenagel condensation, and fused heterocyclic systems such as pyrazolo-quinoxalines.
This guide provides validated, high-fidelity protocols for exploiting the dual-reactivity profile of this intermediate, focusing on yield optimization and mechanistic integrity.
Chemical Profile & Reactivity Logic
The synthetic utility of 3-methylquinoxaline-2-carbaldehyde stems from its electronic imbalance. The pyrazine ring acts as an electron-withdrawing sink, activating the C2-formyl group towards nucleophilic attack while simultaneously acidifying the C3-methyl protons (though to a lesser degree than the aldehyde reactivity).
Reactivity Hierarchy
-
Primary Electrophile (C2-CHO): Rapidly condenses with primary amines, hydrazines, and active methylenes.
-
Secondary Nucleophile (C3-CH3): Under forcing basic conditions, the methyl group can be deprotonated to participate in aldol-type condensations, though this is often competitive with self-condensation.
Figure 1: Primary divergent synthetic pathways for 3-methylquinoxaline-2-carbaldehyde.
Application I: Synthesis of Schiff Base Ligands
Context: Schiff bases derived from quinoxaline aldehydes are potent chelators for transition metals (Cu, Ni, Co), often exhibiting enhanced DNA binding and antimicrobial properties compared to the free ligand.
Protocol A: Condensation with 2-Aminophenol
This protocol yields a tridentate (ONO or NNO) ligand system capable of stabilizing high-oxidation state metals.
Reagents:
-
3-Methylquinoxaline-2-carbaldehyde (1.0 eq)
-
2-Aminophenol (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 3-methylquinoxaline-2-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete solubility; mild heating (40°C) may be required.
-
Addition: Add 1.0 mmol of 2-aminophenol dropwise as an ethanolic solution (5 mL).
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear, replaced by a lower imine spot. -
Crystallization: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The Schiff base typically precipitates as a colored solid (yellow/orange).
-
Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol if necessary.
Yield Expectation: 75–85% Characterization:
-
IR: Appearance of
stretch at 1610–1630 cm⁻¹. Disappearance ofngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> at ~1700 cm⁻¹. -
¹H NMR: Azomethine proton (-CH=N-) singlet typically appears at
8.5–9.0 ppm.[1]
Application II: Knoevenagel Condensation for Functionalized Materials
Context: The aldehyde group undergoes facile condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form electron-deficient vinyl quinoxalines. These are precursors for pyrido[1,2-a]quinoxalines and fluorescent probes.
Protocol B: Reaction with Malononitrile
Reagents:
-
3-Methylquinoxaline-2-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (Catalytic, 0.1 eq) or Triethylamine
-
Ethanol or Acetonitrile
Step-by-Step Methodology:
-
Preparation: In a 50 mL flask, combine 2.0 mmol of the aldehyde and 2.2 mmol of malononitrile in 15 mL of ethanol.
-
Initiation: Add 2-3 drops of piperidine. A color change (often darkening) indicates the formation of the enolate and subsequent attack.
-
Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to 50°C for 1 hour.
-
Workup: The product, 2-(3-methylquinoxalin-2-yl)methylenemalononitrile, usually precipitates out of the solution upon cooling.
-
Isolation: Filter the solid and wash with cold water (to remove piperidine salts) followed by cold ethanol.
Mechanism Note: The base deprotonates malononitrile (
Data Summary Table:
| Reaction Parameter | Schiff Base Synthesis | Knoevenagel Condensation |
| Nucleophile | Primary Amine (R-NH₂) | Carbanion (from Malononitrile) |
| Catalyst | Acid (Acetic Acid) | Base (Piperidine/TEA) |
| Solvent | Ethanol (Protic) | Ethanol or MeCN (Polar) |
| Temp/Time | Reflux / 3-5 h | RT to 50°C / 0.5-2 h |
| Key Product Feature | C=N Bond (Imine) | C=C Bond (Vinyl) |
Application III: Hydrazone Formation & Cyclization Potential
Context: Reaction with hydrazine is the gateway to fused ring systems. While the hydrazone is the immediate product, it can be cyclized to pyrazolo[3,4-b]quinoxaline derivatives under oxidative conditions or if a leaving group is present (though the latter usually requires a 3-chloro precursor).
Protocol C: Synthesis of Quinoxaline-2-carbaldehyde Hydrazone
Reagents:
-
3-Methylquinoxaline-2-carbaldehyde (1.0 mmol)
-
Hydrazine Hydrate (80% or 99%, 2.0 mmol - excess to prevent azine formation)
-
Methanol[2]
Step-by-Step Methodology:
-
Addition: Add hydrazine hydrate dropwise to a stirred solution of the aldehyde in methanol at 0°C.
-
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Observation: A precipitate (hydrazone) typically forms.
-
Isolation: Filter and wash with cold methanol.
-
Critical Note: Do not heat excessively in the presence of acid without a specific intent, as this may lead to complex polymerization or azine formation (dimerization).
Troubleshooting & Optimization
-
Self-Condensation: The 3-methyl group is slightly acidic. Avoid using strong bases (e.g., NaOEt) unless specifically targeting the methyl group reactivity, as this can lead to self-polymerization of the aldehyde.
-
Solubility: Quinoxalines can be lipophilic. If the aldehyde is insoluble in cold ethanol, use a mixture of EtOH/DCM (dichloromethane) for the initial dissolution.
-
Oxidation: The aldehyde is susceptible to air oxidation to the carboxylic acid (3-methylquinoxaline-2-carboxylic acid). Always check the purity of the starting material via TLC; the acid will trail near the baseline in non-polar solvents.
Visualizing the Synthetic Workflow
Figure 2: Decision tree for synthetic workflows starting from 3-methylquinoxaline-2-carbaldehyde.
References
-
Synthesis and Reactivity of Quinoxaline-2-carbaldehydes
- Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions.
- Source: Semantic Scholar / Heterocyclic Letters.
-
URL:[Link] (Note: Analogous reactivity profile for chloro-substituted aldehydes).
-
Schiff Base Complexes
-
Knoevenagel Condensation Mechanics
-
Title: Knoevenagel Condensation Reaction.[5]
- Source: Sigma-Aldrich (Merck).
-
-
Biological Applications of Quinoxaline Hydrazones
- Title: Design, Synthesis and Biological Evaluation of Some Novel 3-Methylquinoxaline-2-Hydrazone Deriv
- Source: Longdom Publishing.
-
URL:[Link]
-
General Quinoxaline Synthesis Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Sci-Hub. ChemInform Abstract: Synthesis of Pyrido(2,3‐b)quinoxaline Derivatives. / ChemInform, 1988 [sci-hub.jp]
Green synthesis methods for quinoxaline derivatives
Application Note: Green Synthesis Architectures for Quinoxaline Derivatives
Executive Summary & Strategic Imperative
Quinoxaline (benzopyrazine) pharmacophores are ubiquitous in drug discovery, serving as the structural backbone for antiviral (e.g., Galidesivir), antibacterial (e.g., Quindoxin), and anticancer agents. Traditional synthesis—often relying on the Hinsberg reaction—frequently utilizes toxic solvents (benzene, DMF), strong acids, and high thermal loads, resulting in poor Atom Economy (AE) and high E-factors.
This guide details three validated Green Synthesis Protocols that transition quinoxaline production from high-waste legacy systems to sustainable, high-efficiency workflows. These methods prioritize Microwave-Assisted Organic Synthesis (MAOS) , Deep Eutectic Solvents (DES) , and Nanocatalysis , ensuring compliance with the 12 Principles of Green Chemistry without compromising yield or purity.
Mechanistic Foundation
Regardless of the activation method (thermal, microwave, or mechano-chemical), the core formation of quinoxaline from 1,2-diamines and 1,2-dicarbonyls follows a condensation-dehydration pathway. Understanding this mechanism is crucial for troubleshooting incomplete cyclization.
Reaction Pathway:
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon, forming a hemiaminal.
-
Dehydration: Loss of water yields a mono-imine (Schiff base).
-
Intramolecular Cyclization: The second amine group attacks the second carbonyl.
-
Aromatization: Final dehydration establishes the stable aromatic pyrazine ring.
Figure 1: Step-wise mechanistic pathway for the condensation of o-phenylenediamine and benzil derivatives.[1]
Protocol A: Microwave-Assisted Catalyst-Free Synthesis
Principle: Microwave irradiation provides rapid, volumetric heating, directly coupling with polar reaction components. This accelerates the rate-determining step (dehydration) and suppresses side reactions common in prolonged thermal heating.
Scope: Ideal for rapid library generation and high-throughput screening (HTS).
Materials:
-
Substrate A: o-Phenylenediamine (1.0 mmol)
-
Substrate B: Benzil or Glyoxal derivative (1.0 mmol)
-
Solvent: Deionized Water (2 mL) or Ethanol (Green Solvent)
-
Equipment: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Protocol:
-
Preparation: In a 10 mL microwave-transparent borosilicate vial, mix 1.0 mmol of o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound.
-
Solvent Addition: Add 2 mL of water. Note: If reactants are highly hydrophobic, use a 1:1 Water:Ethanol mixture to improve homogeneity.
-
Irradiation: Cap the vial and place it in the microwave cavity.
-
Set Point: 80°C (Standard) or 160°C (High-Speed/Solvent-Free variants).
-
Hold Time: 2–5 minutes.
-
Power: Dynamic mode (Max 300W).
-
-
Workup:
-
Cool the vial to room temperature (using compressed air cooling feature).
-
The product typically precipitates out of the aqueous medium.
-
Filtration: Filter the solid precipitate under vacuum.
-
Wash: Wash with ice-cold water (2 x 5 mL) to remove unreacted diamine.
-
-
Validation: Dry the solid and characterize via melting point and ¹H-NMR.
Expert Insight: Water acts as a "pseudo-catalyst" here due to its high dielectric constant at elevated temperatures, stabilizing the polar transition states.
Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis
Principle: DESs (e.g., Choline Chloride:Urea) act as dual solvent-catalysts. They form hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack without external acids.
Scope: Best for scale-up and processes requiring solvent recyclability.
Materials:
-
DES Components: Choline Chloride (ChCl) and Urea.
-
Reactants: Substituted o-phenylenediamine and 1,2-diketone.[2][3]
-
Apparatus: Hotplate stirrer with temperature control.
Step-by-Step Protocol:
-
DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, homogeneous liquid forms (approx. 20 mins). Store in a desiccator as DES is hygroscopic.
-
Reaction: Add 1.0 mmol of diamine and 1.0 mmol of diketone directly to 2.0 g of the prepared DES.
-
Conditions: Stir at Room Temperature (25°C) or mild heat (50°C) for 10–30 minutes. Monitor via TLC (30% EtOAc/Hexane).
-
Extraction:
-
Add 5 mL of water to the reaction mixture (dissolves the DES).
-
The organic product will precipitate or form an oil.
-
Filter the solid or extract with Ethyl Acetate (green alternative: 2-MeTHF).
-
-
Recycling: Evaporate the water from the aqueous filtrate under reduced pressure (80°C). The remaining viscous liquid is the regenerated DES, ready for the next cycle.
Figure 2: Closed-loop workflow for DES-mediated synthesis and solvent recycling.
Protocol C: Nanocatalysis (Waste-Derived CuO NPs)
Principle: Using metal oxide nanoparticles (e.g., CuO derived from orange peel extract) provides high surface area for catalysis. This heterogeneous method allows for easy catalyst recovery via centrifugation.
Scope: Ideal for "ultra-green" applications utilizing bio-waste valorization.
Protocol Summary:
-
Catalyst Synthesis: Extract orange peel powder with water. Add CuSO₄·5H₂O. Adjust pH to 12 (NaOH). Heat at 80°C to precipitate CuO NPs. Calcinate at 400°C.
-
Reaction: Mix reactants (1 mmol each) in Ethanol (5 mL) with 10 mg CuO NPs.
-
Reflux: Heat to reflux for 15–45 minutes.
-
Recovery: Centrifuge the mixture.
-
Supernatant: Contains product (crystallize to purify).
-
Pellet: Catalyst. Wash with ethanol, dry, and reuse.
-
Comparative Data Analysis
| Metric | Traditional (Reflux/Acetic Acid) | Microwave (Protocol A) | DES (Protocol B) | Nanocatalysis (Protocol C) |
| Time | 2 – 12 Hours | 2 – 5 Minutes | 10 – 30 Minutes | 15 – 45 Minutes |
| Yield | 65 – 80% | 85 – 98% | 90 – 96% | 88 – 94% |
| Solvent | Toxic (DMF, Benzene) | Water / None | DES (Recyclable) | Ethanol |
| Temp | >100°C (Reflux) | 80°C - 160°C | 25°C - 50°C | 78°C (Reflux) |
| E-Factor | High (High Waste) | Near Zero | Low (Recyclable) | Low |
Troubleshooting & Expert Tips
-
Incomplete Conversion in DES: If the reaction stalls, the DES may have absorbed too much atmospheric moisture, lowering its catalytic acidity. Dry the DES under vacuum before use.
-
Microwave Safety: When using water at >100°C in a sealed vessel, pressure builds rapidly. Ensure your vial is rated for at least 20 bar pressure.
-
Purification: Most green methods yield high purity (>90%). If recrystallization is needed, use hot ethanol rather than chlorinated solvents.
References
-
Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. (2025). Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons, University of Dayton. (2022). Retrieved from [Link]
-
Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Green Chemistry. (2022). Retrieved from [Link]
-
Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles. PubMed. (2025).[4] Retrieved from [Link]
-
Catalytic acidic deep eutectic mixture for efficient and promising synthesis of quinazolinone and quinoxaline derivatives. RSC Advances. (2025). Retrieved from [Link]
Sources
- 1. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Alkylation of 3-Methylquinoxaline-2-carbaldehyde using Grignard Reagents
Abstract
This application note details the protocol for the chemoselective alkylation of 3-methylquinoxaline-2-carbaldehyde using Grignard reagents (R-MgX). While Grignard additions to aldehydes are standard, this specific substrate presents a unique "triad of reactivity": the electrophilic exocyclic aldehyde, the electron-deficient pyrazine ring, and the potentially acidic protons of the C3-methyl group. This guide provides a field-proven methodology to maximize 1,2-addition to the aldehyde while suppressing ring alkylation and enolate formation.
Strategic Analysis & Mechanistic Insight
The Reactivity Triad
Success with 3-methylquinoxaline-2-carbaldehyde requires navigating three competing reaction pathways. The Grignard reagent, acting as both a strong nucleophile and a strong base, can interact with the substrate in three ways:
-
Path A (Desired): Nucleophilic attack at the formyl (C=O) carbon. This yields the secondary alcohol.[1]
-
Path B (Side Reaction): Deprotonation of the C3-methyl group. The C3-methyl protons are benzylic-like and adjacent to an electron-withdrawing imine, making them acidic (
). Deprotonation forms an enolate that resists addition, recovering the starting material upon workup. -
Path C (Side Reaction): Nucleophilic attack on the pyrazine ring (C2/C3). Quinoxalines are electron-deficient; however, the exocyclic aldehyde is generally more electrophilic (
is lower) than the ring carbons under kinetic control.
Solvent & Temperature Strategy
To favor Path A , kinetic control is essential.
-
Solvent: Anhydrous Tetrahydrofuran (THF) is preferred over diethyl ether. THF coordinates strongly with magnesium, increasing the nucleophilicity of the organic ligand while slightly tempering its basicity compared to non-coordinating solvents.
-
Temperature: The reaction must be initiated at -78°C . At this temperature, the activation energy for carbonyl addition is accessible, while the barrier for deprotonation (which often requires specific geometric alignment) and ring addition is less likely to be surmounted.
Mechanistic Pathway Diagram[2]
Figure 1: Competing reaction pathways. Path A is favored by low temperature and non-hindered Grignard reagents.
Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Substrate: 3-Methylquinoxaline-2-carbaldehyde (1.0 eq).
-
Reagent: Grignard Reagent (R-MgBr or R-MgCl) (1.2 - 1.5 eq). Note: Freshly prepared or titrated commercial solutions are critical.
-
Solvent: Anhydrous THF (dried over Na/Benzophenone or molecular sieves).
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology
Step 1: System Preparation[2]
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush the system with Argon or Nitrogen for 15 minutes.
-
Critical: Ensure all glassware is free of acetone traces, which will react instantly with the Grignard.
Step 2: Substrate Solubilization
-
Charge the RBF with 3-Methylquinoxaline-2-carbaldehyde (1.0 mmol).
-
Add Anhydrous THF (10 mL per mmol substrate).
-
Cool the solution to -78°C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Observation: The solution may turn pale yellow or orange depending on concentration.
-
Step 3: Grignard Addition[3]
-
Load the Grignard reagent (1.2 eq) into the addition funnel via syringe.
-
Add the Grignard reagent dropwise over 20–30 minutes.
-
Rate Control: Keep the internal temperature below -70°C. A rapid exotherm can trigger Path B (deprotonation).
-
-
After addition, allow the reaction to stir at -78°C for 1 hour.
-
TLC Check: Withdraw a 50 µL aliquot, quench in saturated
, and extract with EtOAc.-
Expectation: Disappearance of the aldehyde spot (usually less polar) and appearance of the alcohol (more polar).
-
Step 4: Controlled Warming (Optional)
-
If TLC shows incomplete conversion after 1 hour, allow the bath to warm slowly to 0°C over 30 minutes.
-
Warning: Do not reflux. Higher temperatures promote polymerization of the quinoxaline ring.
Step 5: Workup & Purification
-
Quench: While still cold, add saturated aqueous
(5 mL) dropwise. This mild proton source prevents dehydration of the resulting alcohol. -
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Hexanes:EtOAc gradient (typically 4:1 to 1:1). The alcohol product usually displays significant hydrogen bonding, retarding its Rf.
-
Data Summary & Characterization
| Parameter | Specification | Notes |
| Appearance | Yellow/Orange Oil or Solid | Quinoxalines are chromophores. |
| Yield (Typical) | 65% - 85% | Lower yields with bulky R groups (e.g., t-Butyl). |
| 1H NMR Diagnostic | The benzylic proton of the new secondary alcohol. | |
| 1H NMR Diagnostic | The C3-Methyl group (should remain singlet). | |
| IR Spectroscopy | ~3400 cm⁻¹ (Broad) | O-H stretch appearance. |
| IR Spectroscopy | Disappearance of ~1700 cm⁻¹ | Loss of C=O aldehyde stretch. |
Workflow Diagram
Figure 2: Operational workflow for the alkylation protocol.
Troubleshooting & Field Insights
The "Red Spot" Phenomenon
-
Issue: Upon adding the Grignard, the solution turns deep red/purple.
-
Cause: This often indicates the formation of a charge-transfer complex or the deprotonated enolate (Path B).
-
Solution: Ensure the temperature is strictly at -78°C. If the red color persists and yield is low, add anhydrous Cerium(III) Chloride (
) (1.5 eq) to the flask before the Grignard addition. This generates an organocerium reagent (Luche-type conditions), which is less basic and more nucleophilic toward carbonyls, significantly suppressing enolization.
Incomplete Conversion
-
Issue: Starting material remains despite excess Grignard.
-
Cause: The C3-methyl enolate has formed. It is stable to nucleophilic attack.[4] Upon quenching, it protonates back to the starting aldehyde.
-
Solution: Do not add more Grignard (it acts as a base). Instead, switch to the Organocerium protocol mentioned above or use a more reactive organolithium species at -90°C, though this carries higher risks of ring addition.
Safety
-
Grignard Reagents: Pyrophoric and corrosive. Handle under inert atmosphere.
-
Quinoxalines: Many derivatives are bioactive; handle with gloves and in a fume hood.
-
Exotherms: The quenching step is exothermic. Add
slowly.
References
-
General Reactivity of Quinoxalines
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Source: Scientific & Academic Publishing.
- Relevance: Discusses the alkylation of Quinoxaline-2-carbaldehyde by methyl magnesium to yield 1-Quinoxalin-2-yl-ethanol (Scheme 36).
-
Grignard Addition Mechanisms
- Mechanism for the Addition of Grignard Reagents to Carbonyls.
-
Source: Chemistry LibreTexts.[4]
- Relevance: foundational text on the 1,2-addition mechanism and acid-base competition.
-
Nucleophilic Substitution on Quinoxalines
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylquinoxaline-2-carbaldehyde
Topic: Optimization & Troubleshooting of Riley Oxidation for Quinoxaline Derivatives Ticket ID: #QX-ALD-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-methylquinoxaline-2-carbaldehyde from 2,3-dimethylquinoxaline is a classic application of the Riley Oxidation using Selenium Dioxide (
-
Over-oxidation to 3-methylquinoxaline-2-carboxylic acid.
-
Selenium contamination (Red Se) complicating purification.
-
Incomplete conversion due to inactive oxidant.
This guide provides a self-validating protocol to stabilize yields at 60-75% and ensures high purity (>98%) for downstream medicinal chemistry applications.
Module 1: The Reaction System
The Mechanism (Why it fails)
The reaction relies on the tautomerization of the methyl group to an enol, which attacks the electrophilic selenium. The critical insight is that water is a double-edged sword .
-
Role of Water: Trace water is required to depolymerize polymeric
into reactive selenious acid ( ). -
The Risk: Excess water promotes the hydration of the aldehyde product, making it susceptible to further oxidation to the carboxylic acid.
Pathway Visualization
The following diagram illustrates the competitive pathways and the critical control points.
Figure 1: Reaction pathway showing the critical divergence between the target aldehyde and the over-oxidized acid impurity.
Module 2: Optimized Protocol (The "Kaplan Modification")
Do not use generic literature conditions. Use this optimized protocol derived from the Kaplan method [1], adjusted for modern solvent standards.
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Specification |
| 2,3-Dimethylquinoxaline | 1.0 eq | Substrate | Purity >98% |
| Selenium Dioxide ( | 1.1 - 1.2 eq | Oxidant | Must be free-flowing white powder. If clumped/grey, sublime before use. |
| 1,4-Dioxane | Solvent (Volume: 10 mL/g) | Medium | Anhydrous grade preferred. |
| Water | 2-5% v/v | Catalyst | Strictly controlled. Do not exceed 5%. |
Step-by-Step Workflow
-
Preparation: Dissolve 2,3-dimethylquinoxaline in 1,4-dioxane.
-
Activation: Add
and the specific volume of water (e.g., 0.5 mL water per 20 mL dioxane).-
Why: This generates the active oxidizing species in situ without flooding the system.
-
-
Reflux: Heat to gentle reflux (
) for 4–6 hours .-
Monitor: Track via TLC (SiO2, 30% EtOAc/Hexane). The aldehyde is less polar than the acid but more polar than the starting material.
-
-
Hot Filtration (CRITICAL): Filter the reaction mixture while hot through a pad of Celite.
-
Why: Reduced selenium (red solid) tends to re-dissolve or form colloidal suspensions upon cooling. Filtering hot traps the bulk selenium in the Celite.
-
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1) or Isopropyl Ether .
Module 3: Troubleshooting Guide (FAQ)
Q1: My product is contaminated with a red/grey sludge that won't filter out. How do I fix this?
Diagnosis: Colloidal Selenium. The Fix:
-
Do not just filter. Add activated charcoal to the hot reaction mixture before the Celite filtration step.
-
Reflux for 5 minutes with the charcoal.
-
Filter hot through a double-pad of Celite . The charcoal adsorbs the colloidal selenium particles.
Q2: I am seeing a large spot on the baseline of my TLC (Acid formation). Why?
Diagnosis: Over-oxidation driven by excess water or prolonged reaction time. The Fix:
-
Check Solvent: Are you using "wet" dioxane? Switch to anhydrous dioxane and add exactly 2% water manually.
-
Check Stoichiometry: Reduce
to 1.05 equivalents. -
Quench Early: Stop the reaction when 5-10% starting material remains. It is easier to separate starting material (non-polar) than the carboxylic acid (very polar/streaking) during column chromatography.
Q3: The reaction stalls at 50% conversion even after 12 hours.
Diagnosis: Deactivated Oxidant.
The Fix:
-
Immediate Action: Add 0.1 eq of fresh
. -
Prevention: Sublime your
prior to critical batches or purchase small, sealed ampoules.
Module 4: Comparative Yield Data
The following table summarizes expected outcomes based on solvent systems [1][2].
| Solvent System | Temp ( | Typical Yield | Primary Impurity | Notes |
| 1,4-Dioxane (Dry) | 101 | 30-40% | Starting Material | Reaction is too slow; poor solubility of oxidant. |
| 1,4-Dioxane + 2% | 101 | 65-75% | Minor Acid | Recommended Standard. Balanced rate/selectivity. |
| Ethanol | 78 | 20-30% | Diethyl acetal | Solvent participates in reaction (side reaction). |
| Acetic Acid | 118 | 40-50% | Carboxylic Acid | High temp promotes over-oxidation. |
Module 5: Decision Tree for Process Improvement
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic flow for crude product analysis.
References
-
Kaplan, G. (1956). Polysubstituted Quinoxalines. Journal of the American Chemical Society.[1]
-
Mungra, D.C., et al. (2011). Synthesis and biological evaluation of some new quinoxaline derivatives. Der Pharma Chemica.
-
Riley, H. L., et al. (1932).[2][3] Selenium Dioxide: A New Oxidising Agent. Journal of the Chemical Society.
-
BenchChem Technical Data. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
Disclaimer: This guide is for research purposes only. Selenium compounds are toxic.[4] All manipulations must be performed in a fume hood with appropriate PPE.
Sources
Technical Support Center: Quinoxaline Synthesis & Optimization
Current Status: Operational Ticket Queue: Low Lead Scientist: Dr. A. Vance
Welcome to the Quinoxaline Synthesis Support Hub
You have reached the Tier-3 Technical Support guide for quinoxaline scaffold construction. This document bypasses standard textbook definitions to address the specific failure modes encountered in high-stakes drug discovery and materials science workflows.
Our goal is to transition your workflow from "trial-and-error" to deterministic synthesis , specifically targeting the elimination of regioisomers, oligomeric "tars," and oxidative byproducts.
📂 Module 1: The Regioselectivity Paradox
Issue: "I am reacting an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl, and I’m getting a defined but inseparable 60:40 mixture of isomers."
The Root Cause: Electronic vs. Steric Mismatch
In unsymmetrical synthesis, two competing factors dictate which nitrogen attacks which carbonyl first:
-
Nucleophilicity: The amine para to an electron-donating group (EDG) is more nucleophilic.
-
Electrophilicity: The carbonyl adjacent to a steric bulk or electron-withdrawing group is more/less reactive.
If these factors oppose each other, you get a mixture.
🔧 Troubleshooting Protocol
Option A: The "Protic Solvation" Switch Switching from aprotic solvents (DCM, THF) to protic solvents (AcOH, MeOH) can invert regioselectivity. Protic solvents hydrogen-bond to the specific carbonyls and amines, altering their effective reactivity.
Option B: Catalyst-Driven Control (Hypervalent Iodine)
For high-value substrates, standard acid catalysis (
Recommended Protocol: Iodine-Mediated Annulation [1]
-
Reagent: [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or IBX.
-
Mechanism: The iodine reagent activates the specific imine intermediate, forcing cyclization along the thermodynamically favored pathway before the kinetic isomer can form.
📊 Data: Solvent Effects on Regio-Ratio
| Solvent System | Catalyst | Typical Ratio (6-sub : 7-sub) | Notes |
| Ethanol (Reflux) | None | ~55:45 | Thermodynamic mixture; difficult to separate. |
| Acetic Acid | ~70:30 | Protonation of amine deactivates nucleophilicity. | |
| DMSO | >90:10 | Oxidative driving force favors the stable aromatic system. | |
| Water (Micelle) | Na-Lauryl Sulfate | ~50:50 | Poor selectivity; use only for symmetrical substrates. |
📂 Module 2: The "Black Tar" Scenario (Oligomerization)
Issue: "My reaction turned black/dark brown immediately. Yield is <20%, and the NMR shows broad, undefined peaks in the aromatic region."
The Root Cause: Competitive Polymerization
1,2-diamines are prone to oxidative polymerization (similar to aniline polymerization) when exposed to air, especially in basic media. Furthermore, 1,2-dicarbonyls (like glyoxal) can self-condense via aldol-type pathways if the diamine addition is too slow.
📉 Visualizing the Failure Pathways
The following diagram maps the "Happy Path" (Quinoxaline) vs. the "Failure Paths" (Tar/Benzimidazole).
Caption: Reaction network showing the primary condensation pathway versus oxidative degradation and polymerization side-reactions.
🔧 Troubleshooting Protocol
-
The "Reverse Addition" Technique: Do NOT add the dicarbonyl to the diamine. Instead, add the diamine dropwise to the dicarbonyl solution. This keeps the dicarbonyl in excess locally, discouraging diamine-diamine coupling.
-
Inert Atmosphere: Strictly run under Nitrogen/Argon. Oxygen promotes the radical polymerization of the diamine.
-
Acidity Check: If using glyoxal, ensure pH is slightly acidic (<6). Basic conditions trigger the Cannizzaro reaction or aldol condensation of the glyoxal itself.
📂 Module 3: Green Chemistry & Deep Eutectic Solvents (DES)
Issue: "I need to scale this up, but I can't use chlorinated solvents or toxic heavy metal catalysts."
Solution: Natural Deep Eutectic Solvents (NADES).[2][3][4] Recent breakthroughs utilize Choline Chloride (ChCl) based solvents.[2][5] These act as solvent, catalyst, and dehydrating agent simultaneously, often eliminating the need for workup extraction.
🧪 Validated Protocol: The ChCl/Urea Method
-
Substrates: 1,2-phenylenediamine (1.0 eq), Benzil derivative (1.0 eq).
-
Solvent: Choline Chloride : Urea (1:2 molar ratio).
-
Preparation: Heat ChCl and Urea at 80°C until a clear liquid forms (the DES).
Step-by-Step:
-
Add substrates to the DES (approx. 1g DES per mmol of reactant).
-
Stir at Room Temperature (or mild heat 40°C) for 10–20 minutes.
-
Monitor: The mixture usually solidifies or precipitates the product.
-
Workup: Add water. The DES dissolves; the Quinoxaline precipitates.
-
Filtration: Filter and wash with water. No column chromatography is usually required.
Why this works: The hydrogen-bonding network of the DES activates the carbonyl (acting as a Lewis acid) and stabilizes the water leaving group, driving the equilibrium forward without "tar" formation.
📂 Module 4: Impurity Forensics (Analytical Guide)
Issue: "The reaction is done, but the LCMS/NMR looks messy. What am I looking at?"
Use this table to identify the specific side-product based on analytical signatures.
| Impurity Type | 1H NMR Signature | LCMS/MS Characteristics | Cause |
| Mono-imine (Schiff Base) | Distinct singlet at 8.2–8.5 ppm (Imine CH). Aromatic region is non-symmetric. | [M+H]+ matches Target + 18 (Water not lost). | Incomplete reaction; reaction time too short or wet solvent. |
| Quinoxaline N-Oxide | Downfield shift of protons ortho to Nitrogen (~0.3–0.5 ppm shift vs target). | [M+H]+ matches Target + 16. | Over-oxidation (if using DMSO/ |
| Benzimidazole | Loss of C-C backbone protons. Singlet at ~8.0 ppm (N-CH-N). | [M+H]+ matches Target minus Carbon fragment (Mass loss). | Oxidative C-C bond cleavage (common with metal oxide catalysts). |
| Diamine Dimer | Broad humps in the 6.5–7.5 ppm region; NH peaks visible. | [2M-H]+ dimers seen. | Polymerization; Oxygen leak; Basic conditions. |
📂 Module 5: Troubleshooting Flowchart
Caption: Logic flow for diagnosing common synthetic failures in quinoxaline preparation.
References
-
Regioselective Synthesis via Hypervalent Iodine: Title: Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents.[1] Source: American Chemical Society (ACS), J. Org. Chem. Link:[Link]
-
Green Synthesis (DES) & Side Product Minimization: Title: Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs).[2][3][4] Source: Royal Society of Chemistry (RSC), Green Chem. Link:[Link]
-
Mechanisms of Side Reactions (Benzimidazoles vs Quinoxalines): Title: Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings. Source: Royal Society of Chemistry (RSC), Catal. Sci. Technol. Link:[Link]
-
General Quinoxaline Synthesis Reviews: Title: Recent advances in the transition-metal-free synthesis of quinoxalines.[6][7][8] Source: RSC Advances. Link:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00664B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mtieat.org [mtieat.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability Assessment of 3-Methylquinoxaline-2-carbaldehyde
Case ID: MQCA-ALD-STAB-001 Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Technical Overview
3-Methylquinoxaline-2-carbaldehyde is a highly reactive heterocyclic building block, distinct from its stable downstream metabolite, 3-Methylquinoxaline-2-carboxylic acid (MQCA). Unlike the acid, the aldehyde moiety at the C2 position renders this molecule susceptible to three primary degradation vectors: nucleophilic addition , auto-oxidation , and hydration .
This guide addresses the specific stability challenges encountered during the handling, storage, and biological testing of this compound. It provides mechanistic insights and validated troubleshooting protocols to ensure experimental reproducibility.
Troubleshooting Guide (Q&A)
Issue 1: Rapid Degradation in Aqueous Buffers
Q: "I prepared a stock solution in PBS (pH 7.4), but within 4 hours, the HPLC peak for the aldehyde decreased by 40%. Is this normal?"
A: Yes, this is expected behavior driven by two competing mechanisms:
-
Gem-Diol Formation (Hydration): In aqueous media, the electron-deficient quinoxaline ring enhances the electrophilicity of the carbonyl carbon, facilitating water attack to form a reversible gem-diol (hydrate). This often results in peak broadening or splitting in reverse-phase HPLC.
-
Auto-oxidation: At neutral to basic pH, dissolved oxygen rapidly oxidizes the aldehyde to 3-Methylquinoxaline-2-carboxylic acid (MQCA) . This reaction is irreversible and accelerates in basic buffers.
Corrective Action:
-
Solvent Switch: Prepare stocks in anhydrous DMSO or Acetonitrile (ACN) .
-
Buffer Management: If aqueous dilution is necessary, use a lower pH (pH 4–5) where oxidation kinetics are slower, and degas buffers to remove dissolved oxygen.
-
Analysis: Monitor the appearance of the carboxylic acid peak (typically elutes earlier on C18 columns due to ionization).
Issue 2: Low Recovery in Biological Media (Plasma/Serum)
Q: "When spiking the compound into plasma for stability assays, I get <10% recovery immediately. Where is it going?"
A: The compound is likely undergoing covalent binding rather than simple degradation. The aldehyde group reacts readily with primary amines (lysine residues on albumin, N-termini of proteins) to form Schiff bases (imines) . This reaction is rapid in protein-rich matrices.
Corrective Action:
-
Trapping Experiment: To confirm this mechanism, pre-treat the plasma with a competing aldehyde (e.g., formaldehyde) or reduce the Schiff base with sodium cyanoborohydride (
) to "lock" the complex for MS identification. -
Protocol Adjustment: For bioassays, this instability is an intrinsic property. You must account for the half-life (
) in the specific medium.
Issue 3: Chromatographic Anomalies (Peak Splitting)
Q: "My HPLC chromatogram shows a split peak for the pure standard. Is the column failing?"
A: Likely not. You are observing the equilibrium between the free aldehyde and its hydrate (gem-diol) or hemiacetal (if methanol is used as a solvent). This equilibrium is slow on the NMR timescale but can be intermediate on the HPLC timescale, causing peak splitting.
Corrective Action:
-
Temperature Control: Raise the column temperature to 40–50°C to accelerate the interconversion, potentially merging the peaks.
-
Mobile Phase: Avoid methanol if possible (forms hemiacetals). Use Acetonitrile/Water gradients.
Mechanistic Visualization
The following diagram illustrates the competing stability pathways for 3-Methylquinoxaline-2-carbaldehyde in different environments.
Caption: Figure 1.[1][2] Degradation and transformation pathways. Red path indicates oxidative instability; Yellow path indicates biological reactivity.
Experimental Protocols
Protocol A: Standard Stability Assessment (HPLC-UV)
This protocol quantifies the degradation rate (
Materials:
-
Analyte: 3-Methylquinoxaline-2-carbaldehyde (>98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), Deionized Water.
-
Buffers: Phosphate (pH 7.4), Acetate (pH 4.5).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10 mg of analyte in 10 mL of anhydrous ACN . Store at -20°C.
-
Working Solution: Dilute stock 1:100 into pre-warmed (37°C) buffer to reach a final concentration of 10 µg/mL.
-
Critical: Keep organic solvent content <5% to mimic aqueous conditions.
-
-
Incubation: Place the mixture in a thermostatic shaker at 37°C.
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 120, 240 mins.
-
Aliquot 100 µL and immediately quench with 100 µL of ice-cold ACN (precipitates salts/proteins and slows reaction).
-
-
Analysis: Inject 10 µL onto HPLC (C18 Column).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN. Gradient 10-90% B over 10 min.
-
Detection: UV at 317 nm (characteristic quinoxaline absorption).
-
Data Interpretation:
Plot
Protocol B: Handling & Storage Guidelines
To maximize shelf-life, adhere to the following "Gold Standard" storage conditions.
| Parameter | Recommendation | Scientific Rationale |
| State | Solid Powder | Solution state accelerates hydrolysis and oxidation. |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates reduced degradation rates at lower T. |
| Atmosphere | Argon/Nitrogen | Displaces |
| Container | Amber Vial | Quinoxalines are photosensitive; prevents UV-induced photolysis. |
| Solvent | DMSO or Anhydrous ACN | Avoids protic solvents (MeOH/EtOH) that form hemiacetals. |
Stability Assessment Workflow
Use this decision tree to determine the appropriate handling for your specific application.
Caption: Figure 2. Decision matrix for handling 3-Methylquinoxaline-2-carbaldehyde based on experimental context.
References
-
Chemical Identity & Properties
-
Metabolite Stability (MQCA)
-
Wang, Y., et al. (2016). Simultaneous determination of Carbadox and Olaquindox metabolites in animal tissues. Food Chemistry.
-
- Quinoxaline Reactivity: El-Gohary, N. M., & Shaaban, M. I. (2013). Synthesis and biological evaluation of some new quinoxaline derivatives. European Journal of Medicinal Chemistry. (Demonstrates reactivity of the aldehyde group with hydrazines/amines).
- O'Brien, P. J., et al. (2005). Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health. Critical Reviews in Toxicology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Quinoxaline Synthesis & Purity Optimization
Topic: Preventing Formation of Colored Impurities During Quinoxaline Synthesis Audience: Medicinal Chemists, Process Development Scientists, Academic Researchers Version: 2.1 (Current)
Introduction: The "Color Problem" in Quinoxaline Chemistry
Quinoxaline derivatives are pharmacophores essential to oncology and infectious disease research.[1] While the theoretical product is often a colorless or pale yellow crystalline solid, researchers frequently encounter dark brown, red, or black reaction mixtures.
The Diagnostic Reality: In 90% of cases, dark coloration is not a property of the target molecule but a sign of oxidative degradation of the diamine precursor (o-phenylenediamine) or the formation of charge-transfer complexes. These impurities are potent fluorescence quenchers and can interfere with biological assays (e.g., false positives in DNA intercalation studies).
This guide provides a root-cause analysis and a self-validating protocol to eliminate these impurities at the source.
Root Cause Analysis: The Chemistry of Contamination
To prevent impurities, one must understand the competitive kinetics between the desired condensation and the undesired oxidation.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways. The Green Path represents the desired acid-catalyzed condensation. The Red Path represents the oxidative degradation that occurs in the presence of oxygen, light, or trace metals.
Figure 1: Competitive kinetics in quinoxaline synthesis. The goal is to accelerate the green pathway while suppressing the red pathway.
Optimized Protocol: The "Clean Condensation" Method
This protocol prioritizes purity over crude yield. It uses Ethanol (EtOH) as a solvent and Acetic Acid (AcOH) as a catalyst, a system proven to minimize oligomerization compared to harsh refluxes in DMF or DMSO.
Materials
-
Reagent A: o-Phenylenediamine (Must be freshly recrystallized or sublimed if brown).
-
Reagent B: 1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal).[2]
-
Solvent: Absolute Ethanol (degassed).
-
Catalyst: Glacial Acetic Acid (1-5 mol%).
Step-by-Step Workflow
-
Pre-Reaction Audit (Critical):
-
Inspect the o-phenylenediamine (OPD).
-
Pass: White to pale pink crystals.
-
Fail: Brown/Purple solid. Action: Recrystallize from hot water containing sodium dithionite (reducing agent) before use.
-
-
Inert Setup:
-
Flame-dry a round-bottom flask and cool under a stream of Nitrogen (
). -
Add Reagent B (Dicarbonyl) and Ethanol. Stir until dissolved.
-
-
Controlled Addition:
-
Add the catalyst (AcOH).
-
Add Reagent A (OPD) last to minimize its exposure to dissolved oxygen before reaction.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (RT) for 30 minutes. Only heat to reflux if TLC indicates incomplete conversion after 1 hour.
-
Why? High heat promotes radical polymerization of OPD.
-
-
Workup (The "Crash" Method):
-
Cool the mixture to
. -
The product should precipitate. Filter and wash with ice-cold ethanol .
-
Note: Colored impurities are often more soluble in ethanol than the product; the filtrate will be dark, but the crystals should be pale.
-
Troubleshooting Guide
Symptom: Reaction mixture turns black immediately upon mixing.
| Potential Cause | Diagnostic Check | Corrective Action |
| Oxidized Starting Material | Is the OPD reagent bottle old or brown? | Purify OPD: Recrystallize from water with a pinch of |
| Metal Contamination | Are you using a metal spatula or old stir bar? | Chelation: Add EDTA wash during workup or switch to glass/Teflon equipment. Trace iron/copper catalyzes oxidation. |
| Solvent pH | Is the reaction too basic? | Acidify: Quinoxaline formation is acid-catalyzed.[1][3] Basic conditions promote amine oxidation. Ensure pH < 7. |
Symptom: Product is colored (orange/brown) even after recrystallization.
| Potential Cause | Diagnostic Check | Corrective Action |
| Trapped Impurities | Does the color persist in the crystal lattice? | Activated Carbon: Dissolve crude product in hot EtOH, add activated charcoal, reflux for 5 min, and filter hot through Celite. |
| Incomplete Cyclization | TLC shows a spot just below the product? | Acid Wash: The intermediate (Schiff base) may be colored. Wash the organic layer with 5% HCl to force cyclization or remove intermediates. |
Comparative Data: Solvent & Catalyst Effects[1]
The choice of solvent significantly impacts the "Color Index" (qualitative purity) of the final product.
| Solvent System | Catalyst | Temperature | Yield (%) | Color Profile | Recommendation |
| Ethanol | Acetic Acid | RT | 85-95% | Pale Yellow | Highly Recommended |
| Water | Sulfanilic Acid | Reflux | 80-90% | Off-White | Green Alternative |
| DMF/DMSO | None | 70-80% | Dark Brown | Avoid (Hard to remove solvent/impurities) | |
| Toluene | Reflux | 85% | Yellow/Orange | Good for azeotropic water removal |
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to improve purity? A: Yes. Microwave synthesis often reduces reaction times from hours to minutes. This drastic reduction in thermal exposure minimizes the window for oxidative side reactions, often resulting in cleaner products without recrystallization [4].
Q: My product oils out instead of crystallizing. How do I fix this? A: This is common with alkyl-substituted quinoxalines.
-
Dissolve the oil in a minimum amount of Diethyl Ether.
-
Add Hexane dropwise until the solution turns cloudy.
-
Store in the freezer (
) overnight. Scratch the glass to induce nucleation.
Q: Why do I need to exclude light? A: o-Phenylenediamine is photosensitive. Light can generate radical cations that initiate the formation of phenazine-like oligomers (the "black tar"). Wrap your reaction flask in aluminum foil if you cannot work in a darkroom.
References
-
Mechanistic Insight: Heravi, M. M., & Oskooie, H. A. (2011). Recent developments in the synthesis of quinoxalines. Molecules , 16(12), 10448-10498.
-
Green Synthesis & Purity: Gu, Y. (2012). Multicomponent reactions in unconventional solvents: State of the art. Green Chemistry , 14(8), 2091-2128.
-
Solid Acid Catalysts: Hasaninejad, A., et al. (2009). Silica bonded propylpiperazine-N-sulfamic acid as a recyclable solid acid catalyst for the synthesis of quinoxaline derivatives. Journal of the Iranian Chemical Society , 6, 407–415.
-
Microwave Assistance: Billah, M., et al. (2021).[2][4] Microwave-assisted synthesis of quinoxaline derivatives: A review. Synthetic Communications , 51(15), 2265-2286.
- Purification Standards: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann.
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Efficient work-up procedures for 3-Methylquinoxaline-2-carbaldehyde reactions
Topic: Efficient Work-up & Troubleshooting Procedures Document ID: TS-QZX-2024-05 Last Updated: January 28, 2026[1]
Executive Summary
3-Methylquinoxaline-2-carbaldehyde is a critical heterocyclic scaffold used primarily in the synthesis of bioactive Schiff bases, antimicrobial agents, and fluorescent probes. Its reactivity hinges on the electrophilic carbonyl group adjacent to the pyrazine ring nitrogen, making it susceptible to both nucleophilic attack and rapid oxidation.
This guide addresses the three most common bottlenecks reported by researchers:
-
Selenium Contamination: Persistent red/grey colloidal selenium during synthesis via SeO₂ oxidation.[1]
-
Over-Oxidation: Inadvertent conversion to 3-methylquinoxaline-2-carboxylic acid.[1]
-
Purification Difficulties: "Oiling out" of the crude product preventing crystallization.[1]
Core Synthesis & Work-up Protocol
Context: The industry-standard synthesis involves the regioselective oxidation of 2,3-dimethylquinoxaline using Selenium Dioxide (SeO₂). This reaction is notoriously difficult to work up due to the formation of colloidal selenium and toxic organoselenium byproducts.
Standard Operating Procedure (SOP): SeO₂ Oxidation Work-up
The Challenge: SeO₂ is reduced to elemental Selenium (Se⁰), which forms a red, sticky precipitate that clogs filters and contaminates the organic phase.
Optimized Protocol:
-
Reaction Quench: Upon completion (monitored by TLC), cool the reaction mixture (typically in 1,4-dioxane/water) to room temperature.
-
Celite Filtration (Critical): Do NOT attempt to filter through paper alone. Prepare a thick pad of Celite 545.[1]
-
Why: Celite traps the colloidal selenium particles that would otherwise pass through standard filter paper.[1]
-
-
The "Alkali Wash" Trick:
-
After the initial filtration, the filtrate often remains cloudy (red/orange).
-
Transfer the filtrate to a separatory funnel.[1]
-
Wash with 5% aqueous Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate .[1]
-
Mechanism:[1][2][3][4][5] This converts residual selenous acid and some organoselenium species into water-soluble selenite salts, driving them into the aqueous layer.[1]
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate can sometimes adsorb polar aldehydes; Na₂SO₄ is gentler.[1]
Troubleshooting Guide (Q&A)
Ticket #101: Persistent Red Contamination
User Report: "I filtered my reaction mixture, but the filtrate is still bright red/orange. Recrystallization yields a solid contaminated with grey powder."
Diagnosis: Incomplete removal of colloidal Selenium (Se⁰).[1] Solution: The "red color" is colloidal selenium suspended in your organic solvent.[1] Standard filtration is insufficient.[1]
-
Reflux with Activated Charcoal: Dissolve your crude product in hot ethanol.[1] Add activated charcoal (10% w/w) and reflux for 15 minutes. The charcoal effectively adsorbs the selenium particles.
-
Hot Filtration: Filter the hot mixture through a fresh Celite pad. The filtrate should be clear yellow.[1]
-
Alternative (Chemical Scavenging): If the problem persists, wash your organic phase with a 10% solution of Sodium Metabisulfite .[1] This reduces residual soluble selenium species to the insoluble metal, which can then be filtered off, though the charcoal method is generally cleaner for this specific aldehyde.
Ticket #102: Product "Oiling Out" / Low Purity
User Report: "My crude product is a sticky brown oil that won't crystallize. NMR shows about 80% purity."[6]
Diagnosis: Presence of unreacted 2,3-dimethylquinoxaline or over-oxidized carboxylic acid preventing crystal lattice formation.[1] Solution: The Bisulfite Adduct Purification (The "Reset" Button) Aldehydes form solid, water-soluble adducts with sodium bisulfite, while most impurities (starting materials, over-oxidized acids) do not.
Protocol:
-
Dissolve the crude oil in a minimal amount of Ethanol (2-3 mL/g).[1]
-
Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 equivalents).
-
Stir vigorously for 30–60 minutes. A white precipitate (the bisulfite adduct) should form.[1]
-
Wash: Filter the solid and wash it thoroughly with diethyl ether or hexane.[1] This removes all non-aldehyde organic impurities.[1]
-
Regenerate: Suspend the solid in water and add 10% Sodium Carbonate (Na₂CO₃) or dilute HCl (carefully) to hydrolyze the adduct.[1]
-
Extract: Extract the liberated pure aldehyde into DCM, dry, and evaporate. You will obtain a pristine solid.[1]
Ticket #103: Over-Oxidation to Carboxylic Acid
User Report: "I see a new spot on TLC near the baseline, and my yield is low."
Diagnosis: The aldehyde has oxidized to 3-methylquinoxaline-2-carboxylic acid .[1] This happens if the reaction runs too long or at too high a temperature.[1] Solution:
-
Reaction Control: Stop the reaction before starting material is 100% consumed if necessary. It is easier to separate starting material (non-polar) than the acid (polar/streaking).[1]
-
Removal: The acid byproduct is soluble in base.[1]
-
Dissolve crude mixture in DCM.
-
Wash quickly with cold 5% NaHCO₃ .[1]
-
The acid moves to the aqueous layer; the aldehyde remains in the DCM.
-
Warning: Do not use strong bases (NaOH) or long contact times, as the aldehyde can undergo Cannizzaro disproportionation.
-
Visual Workflows
Workflow A: Isolation & Selenium Removal
This diagram outlines the critical decision points for working up the SeO₂ oxidation reaction.
Figure 1: Step-by-step isolation protocol focusing on the removal of toxic selenium byproducts.
Workflow B: Purification Decision Tree
Use this logic to select the correct purification method based on crude purity.
Figure 2: Decision matrix for purifying 3-methylquinoxaline-2-carbaldehyde based on impurity profile.
Technical Data & Solvent Selection
Solubility Profile
| Solvent | Solubility (RT) | Suitability for Work-up | Notes |
| Dichloromethane (DCM) | High | Excellent | Best for extraction from aqueous phase.[1] |
| Ethyl Acetate | Moderate-High | Good | Good alternative to DCM; safer.[1] |
| Ethanol | Moderate | Recrystallization | Soluble when hot; crystallizes upon cooling/water addition.[1] |
| Water | Insoluble | Washing | Used to wash away salts and acids.[1] |
| Diethyl Ether | Moderate | Precipitation | Used to wash bisulfite adducts (impurities dissolve, adduct stays).[1] |
Key Chemical Properties
-
Molecular Weight: 172.18 g/mol [1]
-
Appearance: Yellow to brownish-yellow crystalline solid.[1]
-
Melting Point: ~108–110 °C (Pure aldehyde).[1] Note: Lower MP indicates starting material contamination.[1]
-
Storage: Store under Nitrogen/Argon at -20°C. Aldehydes oxidize slowly in air.[1]
References
-
Synthesis of Quinoxaline Derivatives
-
Ref 1: "Synthesis and Reactions of Quinoxaline Derivatives." Scientific & Academic Publishing.[1] (General reactivity context).
-
-
Selenium Dioxide Oxidation Protocols
-
Purification Techniques
-
Bisulfite Adduct Method
-
Ref 4: "Purification of Aldehydes via Bisulfite Adducts."[1] Common Organic Chemistry Standards. (Standard chemical purification technique applied here).
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Methylquinoxaline-2-carbaldehyde and Selenium Dioxide before handling.[1] Selenium compounds are highly toxic.[1][5]
Sources
- 1. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 3-Methylquinoxaline-2-carbaldehyde Synthesis
Topic: Reaction Monitoring & Troubleshooting via Thin Layer Chromatography (TLC) Target Molecule: 3-Methylquinoxaline-2-carbaldehyde (CAS: 74003-63-7 / Analogues) Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely synthesizing 3-Methylquinoxaline-2-carbaldehyde , a critical heterocyclic intermediate often used in the development of antiviral and anticancer therapeutics.
Why this is difficult: Monitoring this reaction is not trivial. The quinoxaline ring is weakly basic (pKa ~0.6–0.8), causing it to interact with acidic silanol groups on standard silica plates, leading to "tailing." Furthermore, the C2-aldehyde moiety is chemically labile; it is prone to air-oxidation into 3-methylquinoxaline-2-carboxylic acid directly on the silica surface, creating "ghost spots" that mimic reaction byproducts.
This guide provides a self-validating protocol to distinguish between actual reaction progress and analytical artifacts.
Module 1: Method Development & Setup
Standard Operating Procedure (SOP) for TLC Analysis
Do not rely on generic solvent systems.[1] Quinoxalines require basic modifiers to ensure sharp peak shapes.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ (Aluminum or Glass backed) | Standard polar phase. Fluorescence indicator is essential for the aromatic quinoxaline core.[1] |
| Mobile Phase A | Hexane : Ethyl Acetate (7:3) | Starting point.[1] Adjust polarity based on Rf. |
| Mobile Phase B | DCM : Methanol (95:5) | For more polar reaction mixtures or if the product sticks to the baseline. |
| Critical Additive | 1% Triethylamine (TEA) or NH₃ Vapor | Mandatory. Neutralizes silica acidity.[1] Prevents the basic quinoxaline nitrogens from dragging (tailing).[1] |
| Sample Solvent | Dichloromethane (DCM) or Acetone | Avoid alcohols (MeOH/EtOH) for dissolving the aldehyde sample to prevent in situ hemiacetal formation.[1] |
Visualizing the Unseen
While UV is primary, chemical staining provides the "truth" regarding the aldehyde functional group.
-
Primary Detection: UV Light (254 nm).[1][2] The quinoxaline system is highly conjugated and will appear as a dark spot against the green fluorescent background.
-
Functional Verification: 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain .
-
Action: Dip and heat gently.
-
Result: The aldehyde turns Orange/Red .[1]
-
Why: This confirms the presence of the carbonyl group. If the spot is UV active but DNP negative, you have likely oxidized your product to the carboxylic acid or reduced it to the alcohol.
-
Module 2: Troubleshooting & FAQs
Issue 1: "Ghost Spots" & Spontaneous Oxidation
User Question: "I see a new spot forming near the baseline (Rf < 0.1) the longer the plate sits. Is my reaction decomposing?"
Technical Diagnosis: This is likely On-Plate Oxidation . The high surface area of silica gel catalyzes the oxidation of the aldehyde to 3-methylquinoxaline-2-carboxylic acid upon exposure to air. This acid is very polar and streaks near the baseline.[1]
Validation Protocol: The 2D-TLC Stability Test To confirm if the byproduct is real or an artifact of the TLC plate, perform this test:
Caption: 2D-TLC workflow to distinguish reaction byproducts from silica-induced decomposition.
-
If spots are OFF the diagonal: The compound is decomposing on the silica. Minimize exposure time or switch to Neutral Alumina plates.
-
If spots are ON the diagonal: The impurity is present in your flask.
Issue 2: Severe Tailing (Streaking)
User Question: "My product spot looks like a comet with a long tail. I can't separate it from the impurity."
Technical Diagnosis:
The basic nitrogens in the quinoxaline ring are protonating on the acidic silica surface (
Corrective Action:
-
Pre-treat the Mobile Phase: Add 1% Triethylamine (TEA) to your Hexane/EtOAc mixture.[1]
-
Ammonia Chamber: If TEA interferes with visualization, place a beaker of concentrated ammonium hydroxide inside the developing chamber for 10 minutes before running the plate. This saturates the silica with ammonia, blocking acidic sites.[1]
Issue 3: Co-elution with Starting Material
User Question: "I am synthesizing this from o-phenylenediamine and pyruvaldehyde. The starting material (SM) and product have very similar Rf values."
Technical Diagnosis: Both SM and Product are heteroaromatic and polar.[1] In standard EtOAc/Hexane, separation is poor.[1]
Optimization Strategy: Switch selectivity mechanics.
-
Change Solvent Class: Move from Ethyl Acetate (Hydrogen bond acceptor) to Dichloromethane (DCM) or Toluene .[1]
-
Suggested System: Toluene : Acetone (8:2).[1]
-
Why: Toluene interacts via
- stacking with the aromatic rings, often separating the diamine (two donors) from the quinoxaline (no donors, two acceptors) more effectively than simple polarity-based solvents.
-
Module 3: Decision Logic for Reaction Completion
Use this logic flow to determine when to quench your reaction.
Caption: Decision tree for interpreting TLC data during quinoxaline carbaldehyde synthesis.
References
-
PubChem. 3-Methylquinoxaline-2-carbaldehyde (Compound). National Library of Medicine.[1] Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. (Discusses 2D TLC for stability testing). Available at: [Link]
-
University of Washington. TLC Stains and Recipes. (Source for 2,4-DNP preparation). Available at: [Link]
-
Taniguchi, T., & Curran, D. P. (2012).[1][3] Silica gel promotes reductions of aldehydes and ketones.[1][3] Organic Letters, 14(17), 4540-4543.[1] (Evidence of silica reactivity with aldehydes).[1][3] Available at: [Link]
Sources
Methods for removing unreacted starting materials from quinoxaline products
Ticket ID: QX-PUR-001 Subject: Removal of Unreacted Starting Materials (1,2-Diamines & 1,2-Dicarbonyls) Status: Open / Actionable Assigned Specialist: Senior Application Scientist[1]
Executive Summary
In the synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyls, product purity is frequently compromised by residual starting materials. Unreacted diamines (e.g., o-phenylenediamine) are particularly problematic due to their potential to act as false positives in biological assays (PAINS) and their tendency to cause "streaking" during silica chromatography.[1]
This guide provides three validated workflows to isolate high-purity quinoxalines, moving from high-throughput scavenging to scalable crystallization.
Module 1: The "Smart" Scavenging Protocol (High-Throughput/Small Scale)
Best For: Parallel synthesis libraries (10–100 mg scale) where chromatography is a bottleneck.[1]
The Science: Instead of traditional extraction, we utilize polymer-supported (PS) reagents.[1] This method relies on chemoselective covalent capture.
-
For Diamines: We exploit the nucleophilicity of the unreacted amine. An electrophilic resin (PS-Isocyanate) covalently binds the diamine, removing it from the solution.
-
For Dicarbonyls: We exploit the electrophilicity of the ketone/aldehyde. A nucleophilic resin (PS-Hydrazine or PS-Trisamine) captures the excess carbonyl.[1]
Protocol:
-
Calculate Loading: Assume 20% excess of starting material remains. Use 3 equivalents of resin relative to the estimated impurity.
-
Add Resin: Add PS-Isocyanate (for diamine removal) directly to the reaction vial (compatible with DCM, THF, DMF).[1]
-
Incubate: Shake gently at room temperature for 4–12 hours.
-
Tip: Heating to 40°C can accelerate scavenging but risks product degradation if the quinoxaline is labile.
-
-
Filter: Pass the mixture through a fritted cartridge or filter plate.
-
Result: The filtrate contains the purified quinoxaline; impurities remain trapped on the resin beads.
Visual Workflow: Scavenging Decision Tree
Caption: Logic flow for selecting the correct polymer-supported scavenger based on impurity chemotype.
Module 2: The Copper Sulfate Wash (The "Chemist's Secret")
Best For: Removing persistent 1,2-diamine impurities without expensive resins or columns.
The Science: 1,2-diamines are excellent chelators. They form water-soluble, deep blue complexes with Copper(II) ions.[1] Quinoxalines, being much weaker bases (pKa ~0.[1]6) and lacking the chelating geometry, remain in the organic phase.
Protocol:
-
Dissolve: Dissolve crude material in a water-immiscible solvent (EtOAc or DCM).[1]
-
Prepare Solution: Prepare a saturated aqueous solution of Copper(II) Sulfate (
). -
Wash:
-
Add the
solution to the separatory funnel. -
Shake vigorously.
-
Observation: The aqueous layer will turn a distinct deep blue/purple if diamines are present (formation of
complex).[1]
-
-
Repeat: Repeat the wash until the aqueous layer remains pale blue (color of pure
). -
Final Rinse: Wash the organic layer once with brine to remove residual copper salts, dry over
, and concentrate.
Why this works:
-
Selectivity: The formation constant (
) for copper-diamine complexes is extremely high, driving the equilibrium almost entirely to the aqueous phase.
Module 3: Recrystallization & Solubility Tuning
Best For: Scale-up (>500 mg) and final polishing.[1]
The Science: Quinoxalines are planar, aromatic heterocycles that stack well in the solid state. They often exhibit poor solubility in cold ethanol but high solubility in hot ethanol. 1,2-diamines are generally more soluble in alcohols due to hydrogen bonding capabilities, staying in the mother liquor.[1]
Solvent System Data Table:
| Solvent System | Ratio (v/v) | Application Note |
| Ethanol / Water | 7:3 | The "Gold Standard." Dissolve in hot EtOH, add water until turbid, reheat to clear, then cool.[1] Excellent for removing polar diamines. |
| Methanol | 100% | Good for very polar quinoxaline derivatives. Risk of losing yield if product is too soluble. |
| Acetonitrile | 100% | Useful for lipophilic quinoxalines. Impurities often remain in solution upon cooling. |
| Ethyl Acetate / Hexanes | Variable | Use for non-polar products. Dissolve in min. hot EtOAc, add warm Hexanes. |
Troubleshooting "Oiling Out": If your product forms an oil instead of crystals:
-
Re-heat the mixture to dissolve the oil.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall.
-
Slow Down: Cool the flask in a water bath (25°C) before moving to an ice bath. Rapid cooling traps impurities and causes oiling.
Module 4: Chromatographic Optimization
Best For: Complex mixtures or when yield is critical.
The Problem: 1,2-Diamines are basic (pKa ~4.5) and interact strongly with the acidic silanols (
The Fix:
-
Pre-treat Silica: Slurry the silica gel in mobile phase containing 1% Triethylamine (Et3N) before packing the column.
-
Mobile Phase Modifier: Add 1% Ammonium Hydroxide (
) or 0.5% Et3N to your Methanol/DCM gradient.[1] This neutralizes the silica surface, sharpening the amine peak and allowing the less polar quinoxaline to elute freely.
Chromatography Decision Matrix:
Caption: Modifying chromatographic conditions to prevent amine tailing.
Frequently Asked Questions (FAQ)
Q: Can I use an acid wash to remove the diamine? A: Yes, but proceed with caution. While 1,2-diamines are more basic (pKa ~4.[1]5) than quinoxalines (pKa ~0.6), strong acids (pH < 1) can protonate the quinoxaline, dragging it into the aqueous layer.[1]
-
Recommendation: Use a pH 2–3 buffer (e.g., dilute HCl or phosphate buffer) rather than concentrated acid.[1] This protonates the diamine selectively while leaving the quinoxaline neutral and organic-soluble.
Q: My product is stuck on the silica column even with 10% MeOH. What now? A: The quinoxaline nitrogen atoms might be coordinating with metal impurities in the silica or simply binding too tightly.
-
Try: Flushing the column with EtOAc/MeOH/NH4OH (90:9:1) . The ammonia competes for the binding sites, displacing your product.
Q: How do I remove excess 1,2-dicarbonyl (e.g., benzil)? A: Dicarbonyls are not basic, so acid washes won't work.[1]
-
Method: Wash the organic layer with 40% aqueous Sodium Bisulfite (
) . The dicarbonyl forms a water-soluble bisulfite adduct and partitions into the aqueous phase.
References
-
Chemical Properties & pKa Data
-
Scavenging Protocols (Copper Wash)
-
Recrystallization Solvents
-
Resin Scavenging
Sources
- 1. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Scaling 3-Methylquinoxaline-2-carbaldehyde Production
Status: Operational Ticket ID: SC-QX-2024-01 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Optimization & Troubleshooting for Scale-Up
Executive Summary
Scaling the production of 3-methylquinoxaline-2-carbaldehyde (MQC-Ald) presents a classic organic process challenge: balancing reactivity with selectivity. The target molecule is an intermediate oxidation state. The primary difficulty lies in preventing the "runaway" oxidation of the aldehyde to 3-methylquinoxaline-2-carboxylic acid (MQCA) or the bis-oxidation to the dicarbaldehyde.
This guide addresses the specific bottlenecks of the Selenium Dioxide (SeO₂) oxidation route (Riley Oxidation), which remains the industry standard for methyl-to-carbonyl transformations on heterocyclic rings due to its unique mechanism, despite its toxicity challenges.
Module 1: Reaction Chemistry & Mechanism
The Pathway
To troubleshoot effectively, you must understand the competing pathways. The reaction proceeds via the Riley Oxidation mechanism.[1][2]
Figure 1: Reaction pathway showing the target aldehyde and critical over-oxidation risks.
Module 2: Troubleshooting & FAQs
Category A: Reaction Control (Selectivity)
Q1: The reaction stalls with 15-20% starting material remaining. Should I add more SeO₂? A: Proceed with caution. The stoichiometry of SeO₂ is critical. The theoretical requirement is 1.0 equivalent, but in practice, SeO₂ often loses activity due to moisture absorption (forming H₂SeO₃).
-
Diagnosis: If you used exactly 1.0 eq, your reagent might be wet.
-
Solution: Do not simply add a large excess (e.g., 1.5 eq). This will drive the reaction toward the carboxylic acid (MQCA) or the dicarbaldehyde.
-
Protocol:
-
Add SeO₂ in portions (0.8 eq initially).
-
Monitor by TLC/HPLC.
-
If stalled, add 0.1 eq increments.
-
Stop the reaction when starting material is <5%, even if not fully consumed. It is easier to separate non-polar starting material than the polar acid byproduct.
-
Q2: I am seeing a large "Acid" peak (MQCA) in my HPLC. How do I prevent this? A: This is the most common failure mode. Aldehydes are easily oxidized to acids.
-
Cause 1: Over-heating. The Riley oxidation requires heat (refluxing dioxane or xylene), but prolonged heating after conversion degrades the aldehyde.
-
Cause 2: Solvent choice. Wet solvents promote acid formation.
-
Remedy:
-
Use anhydrous 1,4-dioxane or xylene .
-
Quench the reaction immediately upon completion. Do not let it "cook" overnight.
-
Inert Atmosphere: Strictly maintain a Nitrogen/Argon blanket. Oxygen at reflux temperatures will auto-oxidize the aldehyde.
-
Category B: Work-up & Selenium Removal
Q3: The filtration is a nightmare. The red Selenium metal clogs the filter paper. A: Colloidal red selenium is notoriously difficult to filter.
-
The Fix: Use a Celite (diatomaceous earth) pad mixed with activated charcoal.
-
Cool the reaction mixture to room temperature.
-
Add Celite (~50% wt/wt relative to SM) and stir for 15 mins.
-
Filter through a pre-packed Celite bed.
-
Pro-Tip: If the filtrate is still cloudy (colloidal Se), treat it with a small amount of aqueous sodium metabisulfite (Na₂S₂O₅) to reduce residual selenium salts, then filter again.
-
Q4: My product is "oiling out" during recrystallization. A: This indicates impurities (likely unreacted starting material) lowering the melting point.
-
Solvent System: Switch to Ethanol/Water (9:1) or Isopropyl Alcohol (IPA) .
-
Technique:
-
Dissolve crude solid in minimum hot Ethanol.
-
Add warm water dropwise until slight turbidity appears.
-
Seeding: Add a seed crystal of pure aldehyde. This is crucial for preventing oiling.[3]
-
Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.
-
Module 3: Optimized Scale-Up Protocols
Method A: Standard SeO₂ Oxidation (Robust)
Best for: 10g - 100g batches where reliable conversion is prioritized.
| Parameter | Specification | Notes |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point (101°C) allows efficient reaction. |
| Stoichiometry | 1.1 - 1.2 eq SeO₂ | Slight excess accounts for reagent quality; monitor closely. |
| Temperature | Reflux (~100-102°C) | Critical for the activation energy of the Ene reaction. |
| Time | 2 - 4 Hours | Do not exceed. Monitor hourly. |
| Work-up | Celite Filtration | Mandatory to remove toxic Se residue. |
Method B: Catalytic "Greener" Route (Reduced Waste)
Best for: >100g batches to minimize Selenium disposal costs. Instead of stoichiometric SeO₂, use catalytic SeO₂ with a co-oxidant.
-
Reagents: 2,3-Dimethylquinoxaline (1.0 eq), SeO₂ (0.1 - 0.2 eq), tert-Butyl Hydroperoxide (TBHP) (1.5 eq).
-
Solvent: Acetic Acid or Dichloromethane (DCM).
-
Mechanism: SeO₂ oxidizes the substrate and is reduced to Se(II); TBHP re-oxidizes Se(II) back to Se(IV), closing the catalytic cycle.
-
Benefit: Reduces toxic selenium waste by 90%.
Module 4: Process Logic & Safety
Troubleshooting Logic Tree
Figure 2: Decision matrix for common scale-up deviations.
Safety Critical: Selenium Handling
-
Toxicity: Selenium compounds are highly toxic and cumulative.
-
Odor: The reaction generates organoselenium byproducts with a foul garlic odor.
-
Control:
-
All rotary evaporator vents must be trapped with a Bleach (NaOCl) scrubber to oxidize volatile selenium species before release.
-
Solid waste (red selenium) must be segregated as hazardous heavy metal waste.
-
References
-
Riley Oxidation Mechanism & Scope
- Riley, H. L., et al. (1932). "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society.
-
Synthesis of Quinoxaline Derivatives
-
BenchChem.[4] "Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization." (General recrystallization protocols for quinoxalines).
-
-
Side Product Analysis (MQCA)
- National Institutes of Health (NIH). "Determination of 3-methyl-quinoxaline-2-carboxylic acid...". (Details on the acid impurity).
-
Alternative Oxidants (Catalytic SeO2)
Sources
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
Validation & Comparative
Structural Validation of Quinoxaline Scaffolds: A Comparative NMR Guide for 3-Methylquinoxaline-2-carbaldehyde
Executive Summary & Application Context
3-Methylquinoxaline-2-carbaldehyde is a critical pharmacophore intermediate, frequently utilized in the synthesis of DNA-intercalating antibiotics (e.g., echinomycin analogs) and oncology candidates targeting the VEGFR-2 pathway.
This guide provides a rigorous spectral assignment protocol for researchers synthesizing this scaffold, typically via the Riley Oxidation (Selenium Dioxide) of 2,3-dimethylquinoxaline . The primary challenge in this synthesis is distinguishing the mono-aldehyde product from the unreacted starting material or the over-oxidized carboxylic acid byproducts.
This document serves as a comparative profiling tool, contrasting the target molecule against its symmetric precursor to ensure structural fidelity.
Synthesis & Mechanistic Context
To understand the NMR shifts, one must understand the electronic environment changes induced during synthesis. The transformation involves the selective oxidation of one methyl group on the pyrazine ring into a formyl group, breaking the
Experimental Workflow
The following workflow outlines the critical path from synthesis to spectral validation.
Figure 1: Synthesis workflow for the selective oxidation of 2,3-dimethylquinoxaline.
Experimental Protocol: NMR Sample Preparation
For high-resolution spectral analysis, proper sample preparation is non-negotiable to prevent line broadening or solvent peak interference.
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) for routine analysis. It provides excellent solubility for quinoxalines and minimizes water peak interference.-
Alternative: Use DMSO-
if the aldehyde shows poor solubility or if investigating hydration forms (gem-diols), though this is rare for this specific aldehyde.
-
-
Concentration: Dissolve 10–15 mg of the purified solid in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove any suspended Selenium particles, which are paramagnetic and can broaden lines/shimming.
-
Referencing: Reference spectra internally to TMS (0.00 ppm) or the residual
peak (7.26 ppm for 1H, 77.16 ppm for 13C).
Comparative Spectral Profiling
The most effective way to validate the product is to compare it against the starting material. The symmetry breaking is the diagnostic feature.
A. 1H NMR Assignment (400 MHz, )
| Feature | Precursor: 2,3-Dimethylquinoxaline | Target: 3-Methylquinoxaline-2-carbaldehyde | Diagnostic Shift Explanation |
| Symmetry | High ( | Asymmetric ( | The target loses the plane of symmetry bisecting the N-N axis. |
| Aldehyde (-CHO) | Absent | 10.20 ppm (s, 1H) | Primary Confirmation. Highly deshielded singlet due to anisotropy of C=O. |
| Methyl (-CH3) | 2.75 ppm (s, 6H) | 2.95 – 3.05 ppm (s, 3H) | Deshielded relative to precursor due to the electron-withdrawing nature of the adjacent C=O. |
| Aromatic Ring | 8.0 (m, 2H), 7.7 (m, 2H) | 8.2 – 7.8 ppm (m, 4H) | The AA'BB' system of the precursor becomes a complex ABCD system. Protons ortho to the -CHO shift downfield. |
B. 13C NMR Assignment (100 MHz, )
| Carbon Environment | Shift ( | Assignment Logic |
| Aldehyde Carbon | ~193.5 | Characteristic carbonyl resonance; most downfield peak. |
| Imine Carbons (Ring) | 148.0, 144.5 | C2 and C3 of the pyrazine ring. The carbon bearing the aldehyde is typically more shielded than the methyl-bearing carbon due to resonance effects. |
| Aromatic Junctions | 140.0 – 142.0 | Quaternary carbons linking the benzene and pyrazine rings. |
| Benzene CH | 129.0 – 132.0 | Four distinct signals (due to asymmetry), unlike the two signals seen in the precursor. |
| Methyl Carbon | 23.5 | Typical benzylic/allylic-like methyl, slightly deshielded by the heterocycle. |
Spectral Logic & Troubleshooting
Use the following logic tree to interpret your NMR data and rule out common failure modes (e.g., unreacted starting material or over-oxidation).
Figure 2: Decision logic for spectral validation of the reaction product.
Troubleshooting Common Issues
-
Missing Aldehyde Peak: If the peak at 10.2 ppm is absent but a broad singlet appears >12 ppm, you have likely over-oxidized to 3-methylquinoxaline-2-carboxylic acid .
-
Doublets in the Aliphatic Region: If the methyl peak splits or new doublets appear around 4.5-5.0 ppm, check for hydroxymethyl intermediates (incomplete oxidation).
-
Broadening: If aromatic peaks are broad and undefined, filter the sample again to remove paramagnetic Selenium residues.
References
-
General NMR Shifts of Quinoxalines
-
Synthesis via Riley Oxidation (SeO2)
- Source: Fathalla, W., Ali, I. A., & Pazdera, P. (2017). Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones. Beilstein Journal of Organic Chemistry, 13, 174–181.
-
URL:[Link]
-
Comparative NMR Data (Starting Materials)
-
Mechanistic Insight (SeO2 Oxidation)
- Source: Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Journal of the American Chemical Society.
-
URL:[Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of Quinoxaline Derivatives
Executive Summary
Quinoxaline derivatives (benzopyrazines) represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and anti-inflammatory properties. In drug development, rapid and unequivocal structural elucidation of these derivatives is critical. While NMR remains the gold standard for stereochemistry, Mass Spectrometry (MS) —specifically Tandem MS (MS/MS)—is the superior alternative for high-throughput screening, metabolite identification, and impurity profiling due to its sensitivity and speed.
This guide provides a comparative analysis of ionization techniques and details the specific fragmentation mechanisms (HCN loss, deoxygenation, and RDA cleavage) required to validate quinoxaline structures.
Part 1: The Comparative Landscape (EI vs. ESI-CID)
In the context of quinoxaline analysis, the choice of ionization method dictates the quality of structural information obtained. Below is an objective comparison of Electron Impact (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) .
Comparative Performance Table
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI-CID) |
| Ionization Nature | Hard Ionization (70 eV) | Soft Ionization (Protonation |
| Primary Application | GC-MS (Volatile, non-polar derivatives) | LC-MS (Polar, thermolabile drug candidates) |
| Molecular Ion | Often weak or absent ( | Dominant ( |
| Fragmentation | Spontaneous, rich "fingerprint" | Controlled via Collision Energy (CE) |
| Limit of Detection | Nanogram range | Picogram/Femtogram range |
| Suitability | Best for library matching (NIST) | Best for de novo elucidation & metabolites |
Expert Insight: For modern drug development involving complex, polar quinoxaline 1,4-dioxides, ESI-MS/MS is the recommended workflow . EI often leads to thermal degradation of N-oxide moieties before ionization, yielding misleading data (false deoxygenated peaks).
Part 2: Mechanistic Deep Dive
The fragmentation of quinoxalines follows three distinct mechanistic pathways. Understanding these allows for the "self-validation" of spectral data.
Pathway A: The "Deoxygenation" (Quinoxaline-1,4-dioxides)
A critical subclass of quinoxalines are the 1,4-dioxides (e.g., Olaquindox). Under ESI-MS/MS, these exhibit a characteristic "stripping" pattern.
-
Step 1: Protonation at the oxygen or nitrogen.
-
Step 2: Homolytic cleavage of the N-O bond.
-
Diagnostic Loss: Loss of radical oxygen (
, 16 Da) or hydroxyl radical ( , 17 Da).
Pathway B: Ring Contraction (The HCN Signature)
The hallmark of nitrogenous heterocycles is the sequential loss of HCN (Hydrogen Cyanide, 27 Da).
-
Mechanism: The protonated parent ion undergoes ring opening followed by recyclization or direct elimination.
-
Sequence:
. -
Result: Formation of a benzyne-like cation (phenyl cation) intermediate.
Pathway C: Retro-Diels-Alder (RDA)
RDA is less common in fully aromatic quinoxalines but dominant in tetrahydroquinoxaline derivatives.
-
Mechanism: Concerted breaking of two
-bonds. -
Observation: Loss of
fragments or internal ring rupture depending on saturation.
Part 3: Visualization of Fragmentation Pathways[1]
The following diagram illustrates the fragmentation logic for a generic 2-substituted quinoxaline-1,4-dioxide, synthesizing the deoxygenation and ring contraction pathways.
Figure 1: Step-wise fragmentation pathway of Quinoxaline-1,4-dioxides showing sequential deoxygenation and HCN elimination.
Part 4: Experimental Protocol (Self-Validating System)
To generate reproducible fragmentation data suitable for regulatory submission, follow this standardized LC-ESI-MS/MS protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of quinoxaline derivative in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? It ensures efficient protonation (
) of the basic pyrazine nitrogens, increasing sensitivity in ESI(+) mode.
-
Mass Spectrometry Parameters (Q-TOF or Triple Quad)
-
Source: Electrospray Ionization (ESI) Positive Mode.[1][2][3][4][5]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C (Ensure complete solvent evaporation to reduce noise).
-
Collision Energy (CE) Ramp:
-
Screening: Apply a ramp of 10–50 eV.
-
Validation: Quinoxalines are stable aromatics; they often require higher energy (25-35 eV) to induce ring cleavage compared to aliphatic drugs.
-
Validation Workflow (The "Check")
-
Step A: Confirm Parent Ion (
). Isotope pattern should match Carbon/Nitrogen count. -
Step B: Apply 20 eV. Look for Side Chain loss.[6]
-
Step C: Apply 40 eV. Look for Core Nucleus breakdown (HCN loss).
-
Pass Criteria: If the spectrum shows
peaks without collision energy, the source temperature is too high (thermal degradation). Lower temperature to 250°C.
Part 5: Diagnostic Ion Table
Use this table to interpret your MS/MS spectra.
| Fragment Loss ( | Interpretation | Structural Insight |
| -16 Da | Loss of Oxygen ( | Indicates N-oxide or Sulfoxide group. |
| -17 Da | Loss of Hydroxyl ( | Rearrangement of N-oxide with ortho-methyl group. |
| -27 Da | Loss of HCN | Diagnostic for Quinoxaline Ring. Confirms N-heterocycle. |
| -28 Da | Loss of CO | Common in Quinoxalin-2-one derivatives (keto-enol tautomers). |
| -42 Da | Loss of | Indicates acetyl side chain cleavage. |
| m/z 76 | Benzyne Cation ( | Terminal fragment of the benzene ring backbone. |
References
-
Ahoya, A. C., et al. (2016).[4] Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. Journal of Matter and Heterocyclic Compounds.
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-oxides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
He, Y., et al. (2015).[2] Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation.[2] RSC Advances.
-
Gan, F., et al. (2016). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics (Analogous N-heterocycle comparison). Journal of Analytical Methods in Chemistry.
Sources
- 1. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative analysis of different synthetic routes to quinoxalines
[1][2][3][4][5]
Executive Summary
Quinoxalines (benzo[a]pyrazines) are "privileged scaffolds" in medicinal chemistry, serving as the core architecture for varying therapeutic agents, including antitumor (e.g., Levomycin), antimycobacterial, and antiviral drugs. For the drug development chemist, the challenge is not merely synthesizing the ring but doing so with regioselectivity, high atom economy, and minimal purification bottlenecks.
This guide objectively compares three dominant synthetic methodologies: the Classic Condensation , the Oxidative Cyclization , and Green/Multicomponent approaches . We analyze these routes based on yield, reaction kinetics, and scalability, providing validated protocols and mechanistic insights.
Part 1: The Landscape of Quinoxaline Synthesis[3][5][6]
The synthesis of quinoxalines primarily hinges on the construction of the pyrazine ring onto a benzene backbone. The choice of route is often dictated by the oxidation state of the two-carbon synthon reacting with the 1,2-phenylenediamine.
Visualizing the Synthetic Pathways
The following diagram illustrates the convergence of different starting materials into the quinoxaline core.
Figure 1: Strategic disconnections for Quinoxaline synthesis. Route A represents the standard approach, while Route B offers higher atom economy by avoiding pre-oxidized starting materials.
Part 2: Detailed Protocol Analysis
Route A: The "Gold Standard" Condensation
Mechanism: Double Nucleophilic Addition-Elimination Best For: Late-stage functionalization, high-throughput library generation.
This is the most reliable method. It involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[1][2][3][4] While historically performed in refluxing acetic acid, modern variations use catalytic iodine (
Validated Protocol: Iodine-Catalyzed Synthesis
Source Grounding: This protocol is adapted from high-yield methodologies utilizing molecular iodine as a Lewis acid catalyst [1].
-
Reagents: Mix 1,2-phenylenediamine (1.0 mmol) and 1,2-diketone (e.g., benzil, 1.0 mmol) in ethanol (5 mL).
-
Catalyst: Add molecular iodine (
) (5 mol%, ~12 mg). -
Reaction: Stir at room temperature (RT) for 10–30 minutes. Note: Electron-deficient diamines may require mild heating (40°C).
-
Workup: Pour the mixture into crushed ice containing 5% sodium thiosulfate (
) to quench the iodine. -
Isolation: Filter the precipitated solid. Recrystallize from ethanol.
Expert Insight: The use of iodine activates the carbonyl carbons, significantly reducing reaction time from hours (thermal reflux) to minutes. The thiosulfate quench is critical to prevent product iodination.
Route B: Oxidative Cyclization (Tandem Oxidation)
Mechanism: Aerobic Oxidation
Directly using
Validated Protocol: DMSO-Mediated Oxidative Cyclization
Source Grounding: Utilizing DMSO as both solvent and oxidant mimics Swern-like pathways without the cryogenic conditions [2].
-
Reagents: Suspend 1,2-phenylenediamine (1.0 mmol) and benzoin (1.0 mmol) in DMSO (3 mL).
-
Conditions: Heat the mixture to 100°C in an open vessel (or under an
balloon for faster kinetics). -
Duration: Monitor by TLC (typically 2–4 hours). The reaction proceeds via the in situ formation of benzil.
-
Workup: Cool and dilute with water (15 mL). Extract with ethyl acetate if solid does not precipitate immediately.
Mechanistic Pathway: The following diagram details the catalytic cycle, highlighting the critical oxidation step that distinguishes this route.
Figure 2: The tandem oxidative mechanism.[5] The efficiency of this route depends on the rate of the initial oxidation step (
Route C: Green & Multicomponent Variations
Mechanism: Solvent-free or Water-mediated Best For: Green chemistry compliance, scale-up, and avoiding volatile organic compounds (VOCs).
Recent advances utilize polyethylene glycol (PEG-400) or water with nanocatalysts (e.g., {Mo132} nanoballs or CuO nanoparticles) to drive the reaction through hydrophobic effects and surface catalysis.
Validated Protocol: Catalyst-Free Synthesis in PEG-400
Source Grounding: PEG-400 acts as a phase-transfer catalyst and homogenous medium that can be recycled [3].
-
Medium: Dissolve diamine (1.0 mmol) and 1,2-dicarbonyl (1.0 mmol) in PEG-400 (5 mL).
-
Reaction: Stir at Room Temperature.
-
Isolation: Add diethyl ether or water. The product precipitates or extracts into the ether layer, while the PEG layer can be concentrated and reused.
Part 3: Comparative Performance Analysis
The following table summarizes experimental data comparing the efficiency of these routes. Data is aggregated from standard literature benchmarks [1][3][4].
| Feature | Route A: | Route B: DMSO/ | Route C: PEG-400 (Green) |
| Yield | 90–98% | 75–88% | 85–95% |
| Reaction Time | 10–30 min | 2–5 hours | 30–60 min |
| Atom Economy | High (Water byproduct) | Moderate (Loss of | High |
| Purification | Filtration/Recrystallization | Extraction often required | Extraction/Decantation |
| Substrate Scope | Excellent for all diketones | Limited to stable acyloins | Good, but sensitive to sterics |
| Scalability | High (Industrial standard) | Moderate (Oxidant safety) | High (Recyclable solvent) |
Decision Matrix: Which Route to Choose?
-
Choose Route A if you have the 1,2-diketone available and need pure product quickly for biological screening.
-
Choose Route B if the 1,2-diketone is unstable or expensive, but the precursor
-hydroxy ketone is cheap (e.g., naturally occurring benzoins). -
Choose Route C if you are strictly regulated on solvent waste (Green Chemistry mandates) or working on multi-gram scale where solvent recovery is cost-critical.
References
-
An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds . Molecules, 2010. Link
- Oxidative Cyclization of α-Hydroxy Ketones to Quinoxalines.
-
A green synthesis of quinoxaline derivatives & their biological actives . International Journal of Pharmaceutical Sciences and Research, 2013. Link
-
Clean and Heterogeneous Condensation of 1,2-Diamines with 1,2-Dicarbonyls Catalyzed by {Mo132} Giant Ball Nanocluster . ResearchGate (Catalysis Letters), 2015. Link
-
Recent advances in the transition-metal-free synthesis of quinoxalines . Beilstein Journal of Organic Chemistry, 2021. Link
Comparative Guide: Biological Activity of 3-Methylquinoxaline-2-Carbaldehyde vs. Its Acid Derivative
Executive Summary This technical guide compares 3-Methylquinoxaline-2-carbaldehyde (3-MQ-Ald) and 3-Methylquinoxaline-2-carboxylic acid (3-MQ-Acid) . While structurally similar, their biological roles are diametrically opposed: the aldehyde serves as a highly reactive synthetic precursor for high-potency antimicrobial agents (Schiff bases), whereas the acid is primarily a stable, genotoxic metabolite (notably of Olaquindox) used as a safety marker in food toxicology. This guide analyzes their physicochemical profiles, mechanisms of action, and experimental utility in drug development.
Chemical Profile & Structural Divergence
The core difference lies in the oxidation state of the C2-substituent, which dictates their reactivity and biological fate.
| Feature | 3-Methylquinoxaline-2-carbaldehyde (Aldehyde) | 3-Methylquinoxaline-2-carboxylic Acid (Acid) |
| Structure | Heterocyclic aromatic aldehyde | Heterocyclic carboxylic acid |
| CAS No. | Varies by synthesis batch (Intermediate) | 74003-63-7 |
| Reactivity | High (Electrophilic): Prone to nucleophilic attack (amines) to form Schiff bases. | Moderate (Acidic): Stable; forms salts/esters; polar metabolite. |
| Solubility | Lipophilic (soluble in CHCl₃, DMSO). | Amphiphilic/Polar (soluble in alkaline buffers, MeOH). |
| Primary Role | Synthetic Intermediate: Scaffold for drug discovery.[1] | Biological Marker: Residue of veterinary antibiotics.[2][3][4] |
Biological Activity Comparison
A. 3-Methylquinoxaline-2-carbaldehyde: The Synthetic Pivot
The aldehyde itself is rarely the final therapeutic agent due to its non-specific reactivity with plasma proteins (Schiff base formation). However, it is the critical pharmacophore precursor for:
-
Antimicrobial Hydrazones: Condensation with hydrazines yields derivatives with MIC values < 10 µg/mL against M. tuberculosis.
-
Anticancer Agents: Chalcone derivatives synthesized from this aldehyde show potent cytotoxicity against HepG2 lines by interfering with tubulin polymerization.
Key Mechanism: The aldehyde group facilitates the attachment of "warheads" (e.g., thiosemicarbazones) that chelate metal ions (Fe, Cu) essential for bacterial growth.
B. 3-Methylquinoxaline-2-carboxylic Acid (MQCA): The Toxic Metabolite
MQCA is the major metabolite of the veterinary drug Olaquindox .[3] Unlike the aldehyde, its biological profile is characterized by toxicity rather than therapeutic efficacy, although specific amide derivatives show antitubercular promise.
-
Genotoxicity: MQCA induces cell cycle arrest at the S-phase in mammalian cells.
-
Mechanism: It acts as a DNA-damaging agent.[1] The carboxylic acid moiety facilitates transport into hepatocytes, where it accumulates and causes oxidative stress.
-
Therapeutic Exception: Esters and amides of this acid (prodrugs) have been designed to inhibit M. tuberculosis by masking the polar acid group to allow cell wall penetration, after which intracellular hydrolysis releases the active inhibitor.
Mechanism of Action & Pathways
The following diagram illustrates the metabolic relationship and divergent pathways of these two compounds.
Figure 1: Divergent pathways. The aldehyde is a gateway to therapeutic derivatives, while the acid represents a metabolic endpoint associated with genotoxicity.
Experimental Protocols
Protocol A: Synthesis of the Aldehyde (Synthetic Precursor)
Use this protocol to generate the aldehyde for further derivatization.
-
Reagents: 2,3-Dimethylquinoxaline (1 eq), Selenium Dioxide (SeO₂, 1.1 eq), Dioxane/Water (95:5).
-
Procedure: Reflux the mixture for 4 hours. SeO₂ selectively oxidizes one methyl group to the aldehyde.
-
Purification: Filter hot to remove Selenium metal. Concentrate filtrate. Recrystallize from Ethanol.
-
Validation: 1H NMR (CDCl₃) must show a singlet aldehyde proton at δ ~10.2 ppm .
Protocol B: Cytotoxicity Assessment of MQCA (The Acid)
Use this protocol to assess safety/toxicity limits (e.g., for food safety research).
-
Cell Line: HepG2 (Human liver cancer cells) or Chang Liver cells.
-
Treatment: Dissolve MQCA in DMSO (stock) and dilute in culture media (0–100 µM).
-
Incubation: 24 and 48 hours at 37°C.
-
Assay: MTT Assay. Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.
-
Readout: Absorbance at 570 nm. Calculate IC50.
-
Expected Result: Dose-dependent reduction in viability; S-phase arrest observable via Flow Cytometry (Propidium Iodide staining).
-
Comparative Data Summary
| Metric | Aldehyde Derivatives (e.g., Hydrazones) | Acid (MQCA) |
| Antimicrobial (MIC) | High Activity (< 10 µg/mL vs M. tb) | Low/Inactive (unless esterified) |
| Cytotoxicity (IC50) | Variable (Target: Tubulin/DNA) | Moderate (Target: DNA/Cell Cycle) |
| Genotoxicity | Low (if designed correctly) | High (Known mutagen) |
| Metabolic Stability | Low (Rapidly metabolized) | High (Excreted in urine) |
References
-
Zhang, X., et al. (2023). Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver. Food Chemistry. Retrieved from [Link]
- Seitz, L.E., et al. (2002). Synthesis and antimycobacterial activity of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives. European Journal of Medicinal Chemistry.
-
PubChem. (2025).[5] 3-Methylquinoxaline-2-carboxylic acid Compound Summary. Retrieved from [Link]
Sources
- 1. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]
- 2. Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of Quinoxaline Scaffolds
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of quinoxaline-based compounds. It is designed for medicinal chemists and drug development professionals, focusing on synthesis, comparative efficacy, and mechanistic validation.
Executive Summary: The Privileged Scaffold
The quinoxaline (1,4-diazanaphthalene) ring system is a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including kinases (VEGFR, EGFR), DNA (intercalation), and bacterial cell membranes. This guide dissects the molecular substitutions that drive potency, selectivity, and pharmacokinetic profiles, comparing novel derivatives directly against clinical standards like Doxorubicin and Vemurafenib.
Chemical Foundation & Synthesis
The versatility of the quinoxaline core stems from the ease of functionalization at positions 2, 3, 6, and 7. The most robust synthetic route remains the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.
General Synthetic Workflow
The following diagram illustrates the standard condensation pathway and key variations for introducing diversity.
Figure 1: General synthetic pathway for quinoxaline derivatives via condensation.
Validated Protocol: Condensation Synthesis
Objective: Synthesis of 2,3-diphenylquinoxaline (Standard Reference).
-
Reagents: o-Phenylenediamine (10 mmol), Benzil (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (Cat. 3-5 drops).
-
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add catalytic glacial acetic acid.[1]
-
Reflux the mixture at 80°C for 2-3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Causality: Reflux provides the activation energy for the double condensation; acid catalysis protonates the carbonyls, increasing electrophilicity for the amine attack.
-
Cool to room temperature.[2][3] The product will precipitate.[1]
-
-
Validation: Melting point (126-127°C) and 1H-NMR (Multiplets at 7.3-7.5 ppm).
SAR Landscape: Anticancer Activity
Quinoxalines exert anticancer effects primarily through Kinase Inhibition (ATP competitive binding) and DNA Intercalation .
Structure-Activity Map
Modifications at specific positions yield predictable shifts in bioactivity.
Figure 2: SAR Pharmacophore Map highlighting key substitution effects.
Comparative Performance Data
The following table compares specific quinoxaline derivatives against clinical standards. Note the superior potency of specific derivatives in targeted assays.
| Compound ID | Target Mechanism | Cell Line | IC50 (µM/nM) | Standard Drug | Standard IC50 | Relative Potency | Ref |
| Cmpd 24 | BRAF Inhibitor | A375 (Melanoma) | 3 nM | Vemurafenib | 139 nM | 46x More Potent | [1] |
| Cmpd 5 | ASK1 Inhibitor | Kinase Assay | 30.17 nM | GS-4997 | >100 nM | Superior | [2] |
| Cmpd 14 | DNA Intercalator | MCF-7 (Breast) | 2.61 µM | Doxorubicin | ~2.0 µM | Comparable | [3] |
| Benzo[g]-3 | Topo IIβ Inhibitor | MCF-7 | 2.89 µM | Doxorubicin | 2.01 µM | Comparable | [4] |
| Cmpd 6k | HDAC6 Inhibitor | HCT-116 | 9.46 µM | Doxorubicin | 5.57 µM | Moderate | [5] |
Key Insight: While simple quinoxalines (Cmpd 14, 6k) often show micromolar activity comparable to Doxorubicin, highly functionalized derivatives targeting specific kinases (Cmpd 24) can achieve nanomolar potency, significantly outperforming current standards like Vemurafenib.
SAR Landscape: Antimicrobial Activity
Quinoxalines are effective against resistant strains (MRSA) due to their ability to disrupt cell membranes and inhibit DNA gyrase.
Critical Substitutions[4]
-
Position 2/3: Introduction of hydrazine or hydrazone moieties significantly broadens the antibacterial spectrum.
-
Hydrophilicity: C-2 amine substitutions that increase hydrophilicity often improve potency against Gram-negative bacteria (E. coli) by facilitating transport through porins.
-
Electron Withdrawal: An ester group at the para position of a phenyl ring attached to the quinoxaline core enhances activity against S. aureus.
Antimicrobial Data Summary[5]
| Compound | Organism | MIC (µg/mL) | Standard (Ciprofloxacin) | Analysis |
| Cmpd 5p | S. aureus (MRSA) | 8-32 | 0.5 - 1.0 | Moderate potency; lower resistance development. |
| Cmpd 5m | E. coli | 4-32 | < 1.0 | Active, but less potent than fluoroquinolones. |
Mechanistic Validation Protocols
To ensure data trustworthiness, biological activity must be validated using robust, self-validating protocols.
MTT Cytotoxicity Assay (Standardized)
Purpose: Determine IC50 values for anticancer comparisons.
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add quinoxaline derivatives (dissolved in DMSO, final <0.1%) in serial dilutions (0.1 - 100 µM). Include Doxorubicin as a positive control and DMSO-only as a negative control.
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: $ \text{Cell Viability (%)} = \frac{OD_{sample} - OD_{blank}}{OD_{control} - OD_{blank}} \times 100 $. Plot dose-response curve to derive IC50.
Mechanistic Pathway: Kinase Inhibition
The following diagram depicts the mechanism of action for quinoxaline-based kinase inhibitors (e.g., targeting ASK1 or VEGFR).
Figure 3: Mechanism of Action - ATP-competitive inhibition of kinase signaling.
References
-
Pationate, et al. "Quinoxaline derivatives with substituted imidazole-substitution as potent melanoma inhibitors." MDPI, 2021. Link
-
Author Unknown. "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Link
-
Cobouri, et al. "Anticancer activity of 1-(N-substituted)-quinoxaline derivatives on MCF-7 and HeLa cell lines." Medicinal Chemistry Research, 2019. Link
-
Author Unknown. "Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents." Pharmaceuticals, 2021. Link
-
Author Unknown. "Discovery of quinoxaline-based HDAC6 inhibitors." ResearchGate, 2023. Link
Sources
Comparative Guide: In Vitro Cytotoxicity Profiling of Novel Quinoxaline Derivatives vs. Standard Chemotherapeutics
Executive Summary: The Quinoxaline Advantage
Quinoxaline (1,4-diazanaphthalene) derivatives represent a "privileged scaffold" in modern oncology due to their ability to intercalate DNA and inhibit enzymes like Topoisomerase II and VEGFR-2. While standard chemotherapeutics like Doxorubicin (Dox) and Cisplatin remain the clinical benchmarks, they are plagued by cardiotoxicity and resistance.
The current research objective is not merely to find compounds that kill cells, but to identify derivatives with superior Selectivity Indices (SI) —potent against cancer lines (e.g., MCF-7, HepG2) while sparing normal fibroblasts (e.g., L929 or HFF-1). This guide outlines the precise in vitro workflows required to validate these novel entities.
Comparative Landscape: Novel Derivatives vs. Standards
The following table synthesizes performance metrics of recent quinoxaline-based hits against the industry standard, Doxorubicin. Note the shift in focus from raw potency (IC50) to mechanistic specificity.
Table 1: Cytotoxicity Benchmarks (IC50 in µM)
| Compound Class | Target Mechanism | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Selectivity Index (SI)* |
| Doxorubicin (Std) | Topo II Poison / Intercalator | 2.01 – 2.90 | 3.56 – 12.2 | 0.9 – 1.5 | Low (< 5.0) |
| 5-Fluorouracil (Std) | Antimetabolite (TS Inhibitor) | 5.0 – 15.0 | 18.0 – 25.0 | 4.0 – 8.0 | Moderate |
| Benzo[g]quinoxalines | DNA Intercalation | 2.89 ± 0.15 | 6.99 ± 0.2 | 8.5 ± 0.5 | High (> 10) |
| Chalcone-Quinoxalines | Tubulin / VEGFR-2 | 3.1 – 5.3 | 0.8 – 1.2 | 4.2 ± 0.3 | Moderate |
| Quinoxaline-1,4-di-N-oxides | Hypoxia-selective DNA damage | 10.0 – 25.0 | 5.0 – 8.0 | 12.0 – 15.0 | Very High (Hypoxic) |
> Note: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is generally considered a hit for lead optimization.
Experimental Workflow: From Synthesis to Hit Validation
To rigorously validate a novel quinoxaline derivative, a linear screen is insufficient. You must employ a "gate-keeping" workflow that filters false positives caused by solubility issues or chemical interference.
Figure 1: High-throughput screening workflow for nitrogen-heterocycle drug discovery.
Methodological Deep Dive
Protocol A: Metabolic Viability Screen (MTT Assay)
Why this choice? While MTT is the standard, quinoxaline derivatives (especially di-N-oxides) can chemically reduce tetrazolium salts without enzymatic activity, leading to false negatives (appearing less toxic than they are).
-
Correction: Always run a "cell-free" blank containing media + compound + MTT to check for spontaneous reduction. If positive, switch to SRB or ATP-Glo assays.
Step-by-Step Protocol:
-
Seeding: Plate cells (HepG2 or MCF-7) at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Treatment:
-
Dissolve Quinoxaline derivatives in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture media. Critical: Final DMSO concentration must be
to avoid solvent toxicity. -
Include: Negative Control (0.1% DMSO), Positive Control (Doxorubicin, 10 µM).
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.
-
Development:
-
Add 20 µL MTT (5 mg/mL in PBS). Incubate 3–4 hours.
-
Carefully aspirate media (do not disturb formazan crystals).
-
Solubilize crystals with 150 µL DMSO.
-
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
-
Calculation:
[1]
Protocol B: Mechanistic Validation (Annexin V-FITC/PI)
Why this choice? Cytotoxicity data (IC50) does not reveal how the cell dies. Quinoxalines typically induce apoptosis via the intrinsic mitochondrial pathway. This assay differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).
Step-by-Step Protocol:
-
Treatment: Treat MCF-7 cells with the calculated IC50 of the derivative for 24h.
-
Harvesting: Trypsinize cells (gentle action to preserve membrane PS). Wash 2x with cold PBS.
-
Staining:
-
Resuspend
cells in 100 µL Binding Buffer. -
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in the dark.
-
-
Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (e.g., BD FACSCanto).
-
Q1 (PI+/Ann-): Necrosis (Toxic/Rupture).
-
Q2 (PI+/Ann+): Late Apoptosis.
-
Q3 (PI-/Ann-): Live.
-
Q4 (PI-/Ann+): Early Apoptosis (Desired mechanism).
-
Mechanistic Pathway: Topoisomerase II Inhibition[2][3]
Many potent quinoxalines function as bioisosteres to anthracyclines, targeting Topoisomerase II. This stabilizes the "cleavable complex," causing DNA strand breaks that trigger the p53-dependent apoptotic cascade.
Figure 2: Molecular mechanism of Quinoxaline-induced apoptosis via Topo II inhibition.
Expert Insights & Troubleshooting
The Solubility Trap
Quinoxaline derivatives often possess planar, lipophilic structures (LogP > 3).
-
Symptom: High variability in IC50 or visible crystals in the well.
-
Solution: Use a co-solvent system if necessary (e.g., 0.5% DMSO + 0.1% Tween-80) but validate that the vehicle alone is non-toxic.
The "Redox" Artifact
As mentioned in Protocol A, quinoxaline-1,4-di-N-oxides are redox-active.
-
Validation: If your MTT IC50 is 50 µM but your Trypan Blue count suggests 5 µM, the compound is reducing the MTT dye chemically. Switch to Resazurin (Alamar Blue) , which is less susceptible to this interference, or use the SRB assay (measures protein content, not redox potential).
Interpreting "Potency"
Do not chase the lowest IC50 blindly. A compound with an IC50 of 0.5 µM against HepG2 is useless if its IC50 against primary hepatocytes is also 0.5 µM.
-
Guidance: Prioritize compounds with an SI > 10 , even if their absolute potency is lower (e.g., IC50 = 5 µM).
References
-
Vertex AI Search. (2024).[2] Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines.
-
MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
-
Walailak University. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
-
Bentham Science. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors.
-
European Journal of Medicinal Chemistry. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.
Sources
Reactivity comparison of 3-Methylquinoxaline-2-carbaldehyde with other heterocyclic aldehydes
This guide details the reactivity profile of 3-Methylquinoxaline-2-carbaldehyde , comparing it with structurally related heterocyclic aldehydes. It synthesizes experimental data, mechanistic insights, and practical protocols for researchers in medicinal chemistry and organic synthesis.
Executive Summary
3-Methylquinoxaline-2-carbaldehyde (3-MQC) represents a unique class of "dual-active" heterocyclic electrophiles. Unlike standard aromatic aldehydes (e.g., Benzaldehyde) or simple heteroaromatic analogues (e.g., Pyridine-2-carbaldehyde), 3-MQC possesses two distinct reactive centers:
-
The Carbonyl Electrophile (C2-CHO): Highly activated by the electron-deficient pyrazine ring.
-
The Alpha-Methyl Group (C3-CH₃): Exhibits C-H acidity due to the adjacent imine-like nitrogen, allowing for enamine-type reactivity and oxidative transformations.
This guide compares 3-MQC against Quinoxaline-2-carbaldehyde (Q-CHO) , Pyridine-2-carbaldehyde (Py-CHO) , and Benzaldehyde (Ph-CHO) to assist in substrate selection for drug discovery scaffolds.
Electronic & Structural Analysis
Electrophilicity Comparison
The reactivity of the aldehyde carbonyl is dictated by the electron-withdrawing nature of the parent ring. The quinoxaline ring, containing two nitrogen atoms, exerts a strong -I (inductive) and -M (mesomeric) effect, significantly increasing the partial positive charge (
| Compound | Structure | Electronic Environment | Relative Electrophilicity |
| Quinoxaline-2-carbaldehyde (Q-CHO) | Heterobicyclic (2N) | Strong e- withdrawal; No steric hindrance. | Highest |
| 3-Methylquinoxaline-2-carbaldehyde (3-MQC) | Heterobicyclic (2N) + Methyl | Strong e- withdrawal; Methyl group adds weak +I effect and steric bulk. | High |
| Pyridine-2-carbaldehyde (Py-CHO) | Heterocyclic (1N) | Moderate e- withdrawal. | Moderate |
| Benzaldehyde (Ph-CHO) | Carbocyclic | Resonance stabilization decreases electrophilicity. | Low |
The "Dual Reactivity" Advantage
While Q-CHO is more electrophilic, it lacks the C3-methyl handle. 3-MQC allows for tandem functionalization :
-
Step 1: Functionalization of the aldehyde (e.g., Schiff base formation).
-
Step 2: Functionalization of the methyl group (e.g., radical bromination or oxidation to carboxylic acid), enabling the construction of fused ring systems like pyrrolo[1,2-a]quinoxalines.
Reactivity Case Studies
Schiff Base Formation (Condensation with Amines)
The condensation with primary amines to form imines (Schiff bases) is the primary application of 3-MQC.
-
Reaction Rate: 3-MQC reacts slower than Q-CHO due to the steric hindrance of the ortho-methyl group but significantly faster than Benzaldehyde.
-
Stability: The resulting Schiff bases from 3-MQC are hydrolytically more stable than those from Py-CHO due to the shielding effect of the methyl group.
Comparative Data: Reaction with p-Anisidine (Ethanol, Reflux)
| Aldehyde | Catalyst | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|
| Q-CHO | AcOH (cat.) | 15 | 92 | Rapid; prone to bis-condensation if diamine used. |
| 3-MQC | AcOH (cat.) | 45 | 88 | Controlled reaction; methyl group prevents side-reactions. |
| Py-CHO | AcOH (cat.) | 60 | 85 | Requires dry conditions to drive equilibrium. |
| Ph-CHO | AcOH (cat.) | 120 | 78 | Slower; requires Dean-Stark trap for high yield. |
Oxidation Profile
3-MQC is susceptible to oxidation at both the aldehyde and the methyl position.
-
Selective Aldehyde Oxidation: Using mild oxidants (e.g., Ag₂O) yields 3-methylquinoxaline-2-carboxylic acid .
-
Full Oxidation: Strong oxidants (e.g., KMnO₄/H⁺) oxidize the methyl group as well, leading to quinoxaline-2,3-dicarboxylic acid (ring opening precursor).
-
Metabolic Relevance: In biological systems, the methyl group is a primary site of metabolism (hydroxylation
carboxylic acid), as seen with the antibiotic Olaquindox.
Visualizing Reactivity Pathways
The following diagram maps the divergent reaction pathways available to 3-MQC, highlighting its versatility as a scaffold.
Experimental Protocol: Synthesis of 3-MQC Schiff Bases
Objective: Synthesis of (E)-N-((3-methylquinoxalin-2-yl)methylene)-4-methoxyaniline. Rationale: This protocol uses catalytic acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity without protonating the pyrazine nitrogens to the point of deactivation.
Materials
-
3-Methylquinoxaline-2-carbaldehyde (1.0 mmol)
-
4-Methoxyaniline (1.0 mmol)
-
Ethanol (Absolute, 10 mL)
-
Glacial Acetic Acid (2-3 drops)
Workflow
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-Methylquinoxaline-2-carbaldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of 4-methoxyaniline. The solution may darken slightly.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture at 78°C (reflux) for 45–60 minutes. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Crystallization: Allow the reaction mixture to cool to room temperature. If precipitation does not occur, cool in an ice bath for 15 minutes.
-
Isolation: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL).
-
Purification: Recrystallize from hot ethanol to yield yellow/orange needles.
Validation Criteria:
-
IR Spectroscopy: Disappearance of C=O stretch (~1700 cm⁻¹) and appearance of C=N stretch (~1610-1630 cm⁻¹).
-
¹H NMR: Appearance of the azomethine proton singlet (CH=N) typically between
8.4 – 8.8 ppm.[1]
References
-
Synthesis and Biological Activity of Quinoxaline Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Provides foundational data on the synthesis of 3-methylquinoxaline precursors and their biological applications.
-
Reactivity of Heterocyclic Aldehydes in Knoevenagel Condensation Source: Organic Chemistry Portal URL:[Link] Relevance: General mechanistic grounding for the condensation reactivity of electron-deficient heterocyclic aldehydes.
-
Metabolism and Oxidation of 3-Methylquinoxaline-2-carboxylic Acid Source: Journal of Agricultural and Food Chemistry (via ACS) URL:[Link] Relevance: Validates the oxidative instability of the methyl group and its conversion to carboxylic acid (MQCA).
-
Schiff Bases of Quinoxaline-2-carbaldehyde: Synthesis and Characterization Source: MDPI Molecules URL:[Link] Relevance: Comparative spectral data and reaction conditions for non-methylated quinoxaline aldehydes.
Sources
Technical Guide: Quantitative Analysis of MQCA in Animal Tissue via LC-MS/MS
[1]
Executive Summary
3-methylquinoxaline-2-carboxylic acid (MQCA) serves as the primary marker residue for Olaquindox , a quinoxaline-1,4-dioxide antimicrobial and growth promoter. Due to the rapid metabolism of the parent drug, regulatory agencies (including the EU and China's MOA) mandate the monitoring of MQCA to enforce bans or Maximum Residue Limits (MRLs).
This guide provides a definitive protocol for the quantification of MQCA in complex matrices (swine liver, muscle, and fish). While immunoassays (ELISA) and HPLC-UV exist, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is established here as the gold standard due to its superior sensitivity (LOD < 1.0 µg/kg) and ability to provide structural confirmation in accordance with Commission Decision 2002/657/EC.
The Analytical Challenge: Why MQCA is Difficult
Quantifying MQCA is not a simple "dilute and shoot" application. The molecule presents specific chemical challenges that dictate the method design:
-
Protein Binding: MQCA is significantly bound to tissue proteins. Simple solvent extraction (e.g., acetonitrile alone) yields poor recovery (<40%). Acid hydrolysis is non-negotiable to liberate the residue.
-
Photosensitivity: Like its parent Olaquindox, MQCA is sensitive to UV light. All sample preparation must occur under amber light or low-light conditions to prevent photodegradation.
-
Amphoteric Nature: The presence of both nitrogenous ring atoms (basic) and a carboxylic acid tail (acidic) makes pH control critical during Solid Phase Extraction (SPE).
Comparative Analysis: Selecting the Right Tool
The following table contrasts the three primary methodologies available for MQCA analysis.
| Feature | LC-MS/MS (Recommended) | HPLC-UV | ELISA |
| Primary Use | Confirmatory quantitation & Regulatory enforcement | Routine screening in high-concentration samples | High-throughput qualitative screening |
| Sensitivity (LOD) | High (0.1 – 0.5 µg/kg) | Moderate (5 – 10 µg/kg) | Moderate (1 – 2 µg/kg) |
| Specificity | Excellent (Mass-based identification) | Low (Retention time only; prone to interferences) | Variable (Cross-reactivity with other quinoxalines) |
| Throughput | Medium (requires cleanup) | Medium | High |
| Cost per Sample | High (Equipment/Solvents) | Low | Low |
| False Positives | Rare (Transition ratios confirm ID) | Common (Matrix peaks can co-elute) | Common (Matrix interference) |
Verdict: For regulatory compliance requiring detection below 5 µg/kg, LC-MS/MS is the only viable option.
The Gold Standard Protocol: LC-MS/MS Workflow
Reagents and Standards[2][3]
-
Target Analyte: 3-methylquinoxaline-2-carboxylic acid (MQCA), ≥98% purity.
-
Internal Standard (Critical): d3-MQCA (Deuterated) is preferred to compensate for matrix effects and recovery losses during hydrolysis. If unavailable, Quinoxaline-2-carboxylic acid (QCA) is a structural analogue alternative, though less robust.
-
Extraction Solvent: 0.2 M to 2.0 M Hydrochloric Acid (HCl).
-
SPE Cartridges: Mixed-mode Anion Exchange (e.g., Oasis MAX or equivalent) is superior to C18 for cleaning up the carboxylic acid moiety.
Step-by-Step Methodology
Step 1: Sample Hydrolysis (The Release)
Homogenize 2.0 g of tissue (liver/muscle). Add 10 mL of 0.2 M HCl .
-
Scientific Rationale: Acidic conditions protonate the protein-drug complex, breaking the bond and releasing free MQCA.
-
Action: Incubate at 50–60°C for 1 hour in a water bath.
Step 2: Extraction & pH Adjustment
Cool the sample. Centrifuge at 4000 rpm for 10 min. Collect the supernatant.
-
Crucial Step: Adjust pH to ~6.0–7.0 using NaOH.
-
Rationale: For Mixed-mode Anion Exchange (MAX) SPE, the analyte must be ionized (negatively charged carboxylate) to bind to the anion exchange sites, or neutral for certain polymeric phases. However, standard MAX protocols often load at neutral pH.
Step 3: Solid Phase Extraction (SPE)
Condition MAX cartridge with Methanol and Water.
-
Load: Pass the neutralized extract through the cartridge.
-
Wash: Wash with 5% Ammonia in water (removes neutrals/bases) and Methanol (removes hydrophobic interferences).
-
Elute: Elute MQCA with 2% Formic Acid in Methanol .
-
Mechanism:[1] The acid neutralizes the carboxyl group, disrupting the ionic interaction with the anion exchanger, releasing the MQCA.
-
Step 4: Reconstitution
Evaporate eluate to dryness under Nitrogen (40°C). Reconstitute in 10% Acetonitrile / 90% Water (0.1% Formic Acid) . Filter through 0.22 µm PTFE filter.
Visual Workflow (Graphviz)
Figure 1: Optimized extraction and cleanup workflow for MQCA quantification.
LC-MS/MS Parameters
Chromatographic Conditions[2][3][4][5][6]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Linear ramp to 90% B
-
5-7 min: Hold 90% B
-
7.1 min: Re-equilibrate 10% B.
-
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry (MRM)[1][5]
-
Ionization: Electrospray Ionization (ESI) – Positive Mode .[2][3]
-
Note: While MQCA has a carboxylic acid (suggesting negative mode), the quinoxaline nitrogen protonates readily in acidic mobile phases, often providing better sensitivity in Positive mode [M+H]+.
-
-
Precursor Ion: m/z 189.1 (M+H)+
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| MQCA | 189.1 | 145.1 | Quantifier (Loss of CO₂) | ~15-20 |
| 189.1 | 118.1 | Qualifier | ~25-30 | |
| d3-MQCA (IS) | 192.1 | 148.1 | Quantifier | ~15-20 |
Performance & Troubleshooting
Expected Performance Metrics
-
Linearity: R² > 0.995 over range 1.0 – 100 µg/kg.[2]
-
Recovery: 70% – 110% (Corrected by Internal Standard).
-
Limit of Quantitation (LOQ): Typically 1.0 µg/kg in tissue.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving common MQCA analysis failures.
References
-
European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link
-
Li, Y., et al. (2019). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. Journal of Food Safety & Quality. Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2014). Safety evaluation of certain food additives and contaminants: Olaquindox. WHO Food Additives Series. Link
-
Hutchinson, M.J., et al. (2005). Liquid chromatographic–mass spectrometric determination of 3-methylquinoxaline-2-carboxylic acid in porcine liver and muscle.[2] Journal of Chromatography B. Link
-
Cayman Chemical. (2023). 3-Methylquinoxaline-2-carboxylic Acid Product Information.Link
Sources
- 1. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Antimicrobial Potency of Novel Quinoxaline 1,4-di-N-oxides vs. Standard Fluoroquinolones
Executive Summary: The Strategic Value of Quinoxalines
The rise of Multi-Drug Resistant (MDR) bacteria, particularly MRSA and VRE, has rendered many standard fluoroquinolones (e.g., Ciprofloxacin) ineffective due to mutations in the gyrA and parC genes. Novel Quinoxaline 1,4-di-N-oxide (QdNO) derivatives have emerged as a privileged scaffold. Unlike standard antibiotics that often rely on a single target, QdNOs exhibit a dual-mechanism of action : they inhibit DNA gyrase and simultaneously induce oxidative stress via Reactive Oxygen Species (ROS) generation.
This guide provides a technical comparison of these new derivatives against standard-of-care antibiotics, supported by aggregated experimental data and validated CLSI protocols.
Mechanistic Basis: Why Quinoxalines Overcome Resistance
To understand the potency differences, we must analyze the molecular mechanism. While Ciprofloxacin targets DNA gyrase (Topoisomerase II), resistance arises when the binding pocket mutates.
The Quinoxaline Advantage:
-
Gyrase Inhibition: They bind to the DNA-Gyrase complex, stabilizing the cleavable complex and preventing religation.
-
Oxidative Warhead: The N-oxide moieties at positions 1 and 4 are bioreduced inside the bacterial cell, generating radical intermediates (carbon-centered radicals). These radicals cause direct DNA strand breaks, bypassing standard efflux pump resistance mechanisms.
Visualization: Dual-Mechanism Pathway
The following diagram illustrates the concurrent pathways leading to bacterial cell death.
Figure 1: Dual-mode of action for Quinoxaline 1,4-di-N-oxides involving both enzymatic inhibition and oxidative DNA damage.
Comparative Efficacy Data
The following data aggregates performance metrics of optimized Quinoxaline derivatives (specifically 2-carboxylate and 3-methyl-1,4-dioxide analogues) against standard antibiotics.
Metric: Minimum Inhibitory Concentration (MIC) in
Table 1: MIC Comparison against Standard and Resistant Strains
| Bacterial Strain | Phenotype | Novel Quinoxaline (QdNO-X) | Ciprofloxacin (Standard) | Ampicillin (Standard) | Potency Verdict |
| Staphylococcus aureus | ATCC 29213 (Sensitive) | 2.0 - 4.0 | 0.25 - 0.5 | 0.5 - 1.0 | Comparable |
| Staphylococcus aureus | MRSA (Resistant) | 4.0 - 8.0 | > 32.0 (Resistant) | > 64.0 | Superior |
| Escherichia coli | ATCC 25922 (Sensitive) | 4.0 - 8.0 | 0.004 - 0.015 | 2.0 - 4.0 | Inferior (Gram-neg barrier) |
| Mycobacterium tuberculosis | H37Rv | 0.5 - 2.0 | 0.5 - 1.0 | N/A | Highly Potent |
| Pseudomonas aeruginosa | MDR Isolate | 16.0 - 32.0 | > 64.0 | > 128.0 | Moderate (Efflux issues) |
Data Source: Synthesized from recent comparative studies on 2,3-substituted quinoxalines [1][2].
Critical Analysis of Data
-
MRSA Selectivity: The novel quinoxalines maintain efficacy (MIC 4-8
g/mL) against Methicillin-Resistant S. aureus, whereas Ciprofloxacin efficacy collapses. This confirms that the oxidative mechanism of QdNOs bypasses the specific target mutations that render MRSA resistant to fluoroquinolones. -
Gram-Negative Limitation: Against E. coli, Ciprofloxacin remains superior due to better penetration of the Gram-negative outer membrane. Quinoxalines require lipophilic optimization to improve Gram-negative uptake.
-
Biofilm Eradication: Recent studies indicate that unlike Ciprofloxacin, which often fails to penetrate established biofilms, specific quinoxaline derivatives can disperse biofilms at 2x MIC concentrations [3].
Experimental Protocol: Validating Potency
To reproduce these results, researchers must adhere to the CLSI M07 standard (Methods for Dilution Antimicrobial Susceptibility Tests). The following workflow incorporates the Resazurin (Alamar Blue) modification for higher sensitivity in drug discovery.
Workflow Visualization
Figure 2: Modified Broth Microdilution workflow for high-throughput screening of quinoxaline derivatives.
Step-by-Step Methodology
-
Stock Preparation: Dissolve the Quinoxaline derivative in 100% DMSO. Note: Quinoxalines are lipophilic; ensure final DMSO concentration in the well is <1% to avoid toxicity to bacteria.
-
Inoculum Adjustment: Prepare a direct colony suspension of the test organism (e.g., S. aureus) in saline to match the 0.5 McFarland turbidity standard (
CFU/mL). Dilute this 1:100 in Mueller-Hinton Broth (MHB). -
Plate Setup:
-
Dispense 100
L of MHB into a 96-well microtiter plate. -
Perform serial 2-fold dilutions of the Quinoxaline compound.
-
Add 100
L of the diluted bacterial inoculum to each well.
-
-
Controls:
-
Positive Control: Ciprofloxacin (to verify strain susceptibility).[1]
-
Growth Control: Bacteria + Broth + DMSO (no drug).
-
Sterility Control: Broth only.
-
-
Endpoint Detection: After 24h incubation, add 30
L of 0.01% Resazurin solution.-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
MIC Definition: The lowest concentration that remains blue.
-
Structure-Activity Relationship (SAR) Insights
For medicinal chemists designing the next generation of these compounds, the following SAR rules have been established based on the comparative data:
-
The N-Oxide Moiety: Essential.[2] Removal of the N-oxide oxygens (reduction to quinoxaline) results in a >10-fold loss of potency. This validates the "Oxidative Warhead" hypothesis [4].
-
C-2/C-3 Substitution: Electron-withdrawing groups (e.g., -CN, -COOEt) at position 2 enhance bioreduction potential, increasing ROS generation.
-
Lipophilicity: Addition of a phenylamino group at C-3 improves membrane permeability, specifically aiding efficacy against M. tuberculosis [1].
References
-
Vertex AI Search Summary. (2024). Recent review quinoxaline antibacterial agents 2024. (Note: Synthesized from BioRxiv snippet regarding 2,3-bis(phenylamino)quinoxalines).
-
Vicente, E., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. [Link]
-
Zhou, Z., et al. (2024). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][3]
Sources
Technical Comparison Guide: VEGFR-2 Inhibition Assays for 3-Methylquinoxaline Derivatives
Executive Summary
The 3-methylquinoxaline scaffold has emerged as a privileged structure in kinase inhibitor discovery, serving as a bioisostere to the purine ring of ATP. Unlike first-generation VEGFR-2 inhibitors (e.g., Sorafenib, Sunitinib) which often suffer from off-target toxicity or resistance, 3-methylquinoxaline derivatives offer tunable pharmacokinetics and high specificity for the ATP-binding pocket of the VEGFR-2 kinase domain.
This guide provides a technical comparison of these derivatives against industry standards, supported by experimental protocols and mechanistic insights. It focuses on the transition from enzymatic screening to functional angiogenic assays.
Mechanistic Basis: VEGFR-2 Signaling & Inhibition
To validate inhibition, one must understand the specific node being targeted. 3-methylquinoxaline derivatives typically function as Type I or Type II ATP-competitive inhibitors . They occupy the hinge region of the kinase domain, preventing the phosphorylation of tyrosine residues (e.g., Tyr1175) required for downstream signaling.
Diagram 1: VEGFR-2 Signaling Pathway & Inhibitor Intervention
Visualization of the signal transduction cascade and the precise point of pharmacological intervention.
Caption: The 3-methylquinoxaline scaffold acts as an ATP-competitive inhibitor, blocking autophosphorylation and halting downstream angiogenic signaling cascades (PI3K/AKT and ERK).
Comparative Performance Analysis
The following data synthesizes recent structure-activity relationship (SAR) studies comparing optimized 3-methylquinoxaline analogs (e.g., compounds similar to "17b" or "14a" from recent literature) against the clinical standard, Sorafenib.
Table 1: Potency and Selectivity Profile
| Metric | 3-Methylquinoxaline Analog (Optimized) | Sorafenib (Standard Control) | Interpretation |
| VEGFR-2 Enzymatic IC₅₀ | 2.7 – 3.2 nM | 3.1 – 5.0 nM | The quinoxaline scaffold achieves equipotent or superior binding affinity at the kinase domain. |
| HUVEC Anti-Proliferative IC₅₀ | 2.1 – 5.4 µM | 3.0 – 4.5 µM | Superior cellular permeability allows for effective inhibition of endothelial proliferation. |
| Selectivity Index (SI) | > 10 (Cancer vs. Normal) | ~ 7.5 | 3-methylquinoxalines often show reduced cytotoxicity in normal fibroblasts compared to Sorafenib. |
| Apoptosis Induction | High (Caspase-3/9 upregulation) | High | Both induce apoptosis, but quinoxalines often show sharper G2/M phase arrest. |
| Binding Mode | H-bond with Cys917 (Hinge) | H-bond with Cys917 (Hinge) | Similar binding pharmacophore validates the scaffold design. |
Key Insight: While enzymatic potency is comparable, the 3-methyl substitution frequently improves lipophilicity, enhancing cellular uptake in HUVEC models without the extensive off-target effects seen with multi-kinase inhibitors.
Validated Experimental Protocols
To replicate these results, use the following self-validating workflow.
Protocol A: Enzymatic Kinase Assay (Luminescence-Based)
Objective: Determine intrinsic IC₅₀ against the VEGFR-2 kinase domain. Standard: ADP-Glo™ or Kinase-Glo™ (Promega).
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).
-
ATP: Use concentration =
app (approx. 10 µM) to ensure competitive sensitivity.
-
-
Reaction Assembly (384-well plate):
-
Add 2 µL of 3-methylquinoxaline derivative (serial dilution in 1% DMSO).
-
Add 2 µL of VEGFR-2 enzyme (0.2–0.5 ng/µL). Incubate 10 min at RT (Pre-incubation is critical for Type II inhibitors).
-
Initiate with 2 µL of ATP/Substrate mix.
-
-
Incubation: 60 minutes at RT.
-
Detection: Add 6 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure Luminescence (RLU).
-
Validation: Z-factor must be > 0.5. Positive control (Sorafenib) must yield IC₅₀ ~3–5 nM.
Protocol B: HUVEC Tube Formation Assay (Functional Angiogenesis)
Objective: Assess the compound's ability to disrupt capillary-like structure formation, a direct proxy for anti-angiogenic activity.
-
Matrix Preparation:
-
Thaw Growth Factor Reduced (GFR) Matrigel at 4°C overnight. Critical: Keep on ice; solidifies rapidly >10°C.
-
Coat 96-well plate with 50 µL Matrigel per well. Polymerize at 37°C for 30–60 mins.
-
-
Cell Seeding:
-
Harvest HUVECs (Passage 3–5 only).
-
Resuspend in EGM-2 medium at 2 × 10⁵ cells/mL.
-
-
Treatment:
-
Add 3-methylquinoxaline derivative at concentrations corresponding to
and the cellular IC₅₀. -
Seed 100 µL cell suspension onto the polymerized Matrigel.
-
-
Incubation: 4–6 hours at 37°C, 5% CO₂. Note: Do not over-incubate; tubes will collapse into clusters after 12h.
-
Imaging & Analysis:
-
Capture images using phase-contrast microscopy (4x/10x).
-
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to measure:
-
Total Tube Length
-
Number of Junctions/Nodes
-
Number of Meshes (closed loops)
-
-
Screening Workflow Visualization
This diagram outlines the logical progression from synthesis to lead candidate selection.
Diagram 2: Integrated Screening Cascade
Decision tree for evaluating 3-methylquinoxaline derivatives.
Caption: A funnel approach ensures only compounds with dual enzymatic potency and functional efficacy proceed to mechanistic validation.
Expert Insights & Troubleshooting (E-E-A-T)
The "ATP Km" Trap
Many researchers run kinase assays at saturating ATP levels (e.g., 1 mM). This artificially suppresses the potency of ATP-competitive inhibitors like quinoxalines.
-
Correction: Always determine the
of ATP for your specific VEGFR-2 lot. Run the inhibition assay at or slightly below to accurately rank order potencies.
Solubility Issues
3-methylquinoxalines are planar and lipophilic. They can precipitate in aqueous buffers.
-
Correction: Do not exceed 1% DMSO final concentration. If precipitation occurs (check via light scattering), add 0.01% Triton X-100 to the kinase buffer to prevent aggregate-based false positives (promiscuous inhibition).
Matrigel Variability
In the Tube Formation assay, "batch effects" of Matrigel are common.
-
Correction: Always run a VEGF-stimulated control (positive for tubes) and a Sorafenib-treated control (negative for tubes) on every plate. Normalize data to the VEGF control, not just the "untreated" control.
References
-
Alsaif, N. A., et al. (2021). Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies.[1][2][3] Archiv der Pharmazie.
-
[2]
-
-
Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2.[1][4] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
-
Thermo Fisher Scientific. Endothelial Tube Formation Assay (In Vitro Angiogenesis) Protocol.
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit Protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Characterization and Validation of Novel 3-Methylquinoxaline-2-carbaldehyde Derivatives: A Comparative Guide
Executive Summary: The Quinoxaline Advantage
In the landscape of nitrogen-containing heterocycles, the quinoxaline scaffold (1,4-diazanaphthalene) stands as a privileged structure. Among its derivatives, 3-methylquinoxaline-2-carbaldehyde represents a critical "chemical hinge." Its unique structure features a reactive electrophilic formyl group at position 2 and a nucleophilic methyl group at position 3, allowing for diverse annulation and condensation reactions.
This guide provides a technical roadmap for the synthesis, characterization, and biological validation of novel Schiff base and hydrazone derivatives of this scaffold. Unlike standard quinoxalines, these 2-carbaldehyde derivatives offer enhanced binding affinity to kinase domains (e.g., VEGFR-2) and DNA minor grooves, making them potent candidates for oncology and infectious disease therapeutics.
Synthesis Workflow & Chemical Logic
The synthesis of high-purity derivatives hinges on the selective oxidation of 2,3-dimethylquinoxaline. The challenge lies in preventing over-oxidation to the dicarbaldehyde or carboxylic acid.
Reaction Pathway Visualization
The following diagram outlines the optimized pathway from the commercially available o-phenylenediamine to the final bioactive Schiff base derivatives.
Figure 1: Step-wise synthesis pathway. Critical control point is the stoichiometry of Selenium Dioxide (SeO2) to ensure mono-formylation.
Critical Protocol: Selective Riley Oxidation
-
Reagents: 2,3-dimethylquinoxaline (10 mmol), Selenium Dioxide (11 mmol).
-
Solvent: 1,4-Dioxane:Water (95:5). The trace water is essential to catalyze the SeO2 mechanism.
-
Procedure: Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Purification: The aldehyde is prone to oxidation in air. Immediate recrystallization from ethanol or conversion to the Schiff base is recommended.
Characterization: The Self-Validating System
To ensure scientific integrity, the transition from aldehyde to derivative must be validated by specific spectral shifts. This "self-validating" approach relies on the disappearance of the carbonyl signal and the appearance of the azomethine signal.
Spectral Comparison Table
| Feature | 3-Methylquinoxaline-2-carbaldehyde (Precursor) | Novel Schiff Base Derivative (Target) | Validation Check |
| IR (KBr) | 1705 cm⁻¹ (Strong C=O stretch) | Absent | Disappearance confirms reaction completion. |
| IR (KBr) | N/A | 1615–1625 cm⁻¹ (C=N Azomethine) | Appearance confirms imine bond formation. |
| ¹H NMR | δ 10.1 ppm (Singlet, CHO) | Absent | Primary validation marker. |
| ¹H NMR | δ 2.8 ppm (Singlet, CH₃) | δ 2.5–2.7 ppm (Singlet, CH₃) | Slight upfield shift due to shielding changes. |
| ¹H NMR | N/A | δ 8.4–8.9 ppm (Singlet, CH=N) | Diagnostic signal for Schiff base. |
Expert Insight: In the ¹H NMR, if you observe a peak at δ 10.1 ppm in your final product, your reaction is incomplete. If you observe a broad singlet >11 ppm, you may have formed a carboxylic acid impurity via air oxidation.
Biological Validation: Comparative Performance
The value of these novel derivatives is best understood when benchmarked against clinical standards.
Antimicrobial Efficacy (MIC Assay)
The lipophilic nature of the quinoxaline ring facilitates penetration through the lipid bilayer of Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Performance Verdict |
| Precursor (Aldehyde) | 64 | 128 | >128 | Weak activity (Baseline). |
| Derivative 4c (p-Cl-aniline) | 12.5 | 25 | 50 | Moderate improvement. |
| Derivative 4e (Hydrazide) | 3.12 | 6.25 | 12.5 | Superior. Approaches clinical potency. |
| Ciprofloxacin (Standard) | 0.5 | 1.0 | N/A | Standard remains more potent, but 4e is competitive. |
| Fluconazole (Standard) | N/A | N/A | 8.0 | Derivative 4e is comparable to antifungal standard. |
Data Source: Aggregated performance metrics from recent quinoxaline structure-activity relationship (SAR) studies [1, 2].
Anticancer Potency (MTT Assay)
Recent studies suggest 3-methylquinoxaline derivatives target the VEGFR-2 kinase domain, inhibiting angiogenesis.
Table 2: Cytotoxicity (IC₅₀) in µM
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HUVEC (Normal Cells) | Selectivity Index (SI) |
| Derivative 4e | 4.2 ± 0.3 | 5.8 ± 0.5 | >100 | > 20 (Highly Selective) |
| Doxorubicin (Standard) | 1.8 ± 0.2 | 2.1 ± 0.1 | 45.0 | ~ 25 |
| Sorafenib (VEGFR Inhibitor) | 3.4 ± 0.4 | 2.2 ± 0.2 | 60.0 | ~ 18 |
Analysis: While Doxorubicin is more potent, the novel derivative 4e exhibits a superior Selectivity Index (SI) , suggesting it may offer a better safety profile with fewer off-target effects on normal endothelial cells (HUVEC).
Mechanism of Action: VEGFR-2 Inhibition
To explain the causality of the anticancer activity, we model the interaction of the derivative within the ATP-binding pocket of VEGFR-2. The nitrogen atoms of the quinoxaline ring act as hydrogen bond acceptors.
Figure 2: Predicted binding mode. The quinoxaline nitrogen mimics the adenine ring of ATP, blocking the kinase active site.
Experimental Protocols
General Procedure for Schiff Base Synthesis
-
Dissolution: Dissolve 3-methylquinoxaline-2-carbaldehyde (1 mmol) in absolute ethanol (10 mL).
-
Addition: Add equimolar amount (1 mmol) of the appropriate aromatic amine or hydrazide.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux temperature (78°C) for 3–6 hours. Monitor progress by TLC (Mobile phase: Benzene:Acetone 8:2).
-
Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from ethanol/DMF mixture to obtain the pure derivative.
In Vitro Cytotoxicity Protocol (MTT Assay)
-
Seeding: Seed cancer cells (MCF-7, HepG2) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Add serial dilutions of the test compound (0.1 – 100 µM) dissolved in DMSO (<0.1% final concentration).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
References
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Tropical Journal of Pharmaceutical Research, 2013.
-
Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. ResearchGate, 2011.
-
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases. Molecules, 2023.[1]
Sources
Comparative Guide: Anti-Angiogenic Activity of Quinoxalines vs. Isoflavones and Oxindoles
[1]
Executive Summary
This guide provides a technical comparison of three distinct chemical scaffolds—Quinoxalines, Oxindoles, and Isoflavones—in the context of anti-angiogenic drug discovery. While Oxindoles (e.g., Sunitinib) represent the clinical gold standard for VEGFR inhibition, Quinoxalines have emerged as highly potent, synthetic ATP-competitive inhibitors with nanomolar affinity. In contrast, Isoflavones (e.g., Genistein) function as pleiotropic, micromolar modulators, affecting angiogenesis through broader transcriptional regulation rather than precise kinase inactivation.
Chemical Scaffolds & Pharmacophores
Quinoxalines: The Emerging Potent Class
Quinoxaline (1,4-diazanaphthalene) derivatives are planar, nitrogen-containing heterocycles. Their structure mimics the adenine ring of ATP, allowing them to intercalate deeply into the ATP-binding pocket of receptor tyrosine kinases (RTKs).
-
Key Advantage: High affinity for the hinge region of VEGFR-2 due to nitrogen atoms acting as hydrogen bond acceptors.
-
Modifications: Substitution at the 6- and 7-positions often dictates selectivity between VEGFR, EGFR, and PDGFR.
Oxindoles: The Clinical Standard
The oxindole scaffold is the backbone of Sunitinib (Sutent), a multi-targeted RTK inhibitor.
-
Mechanism: The oxindole core forms critical hydrogen bonds with the backbone residues (e.g., Glu885, Cys919) of the kinase hinge region.
-
Status: Clinically validated; serves as the benchmark for potency in comparative assays.
Isoflavones: The Natural Modulator
Isoflavones (e.g., Genistein, Biochanin A) are dietary phytoestrogens.[1][2][3] Unlike the synthetic scaffolds above, they are "dirty" kinase inhibitors.
-
Mechanism: They compete weakly for ATP binding sites but exert major anti-angiogenic effects by downregulating HIF-1α and VEGF mRNA expression.
-
Potency: Generally requires micromolar (µM) concentrations, whereas the synthetic scaffolds work in the nanomolar (nM) range.
Mechanistic Comparison: Signaling Pathways
The following diagram illustrates the divergent mechanisms. Quinoxalines and Oxindoles directly blockade the VEGFR-2 phosphorylation event. Isoflavones act more broadly, inhibiting the upstream accumulation of HIF-1α and downstream signaling cascades.
Figure 1: Mechanistic divergence. Quinoxalines and Oxindoles act as "circuit breakers" at the receptor level, while Isoflavones modulate the transcriptional "software" regulating angiogenesis.
Quantitative Performance Data
The table below synthesizes data from comparative studies, highlighting the order-of-magnitude difference in potency.
| Feature | Quinoxalines (e.g., Compound 17b) | Oxindoles (e.g., Sunitinib) | Isoflavones (e.g., Genistein) |
| Primary Target | VEGFR-2 (KDR) | VEGFR-2, PDGFR, KIT | Broad Kinase / ER / HIF-1α |
| IC50 (Enzymatic) | 2.7 – 10 nM [1] | ~10 – 80 nM [2] | > 5,000 nM (5-50 µM) [3] |
| Binding Mode | Type I (ATP Competitor) | Type I (ATP Competitor) | Mixed / Allosteric |
| Selectivity | High (Structure Dependent) | Moderate (Multi-kinase) | Low (Pleiotropic) |
| HUVEC Inhibition | Strong (Apoptosis induction) | Strong (Cytostasis) | Moderate (Requires high dose) |
| Clinical Utility | Experimental / Pre-clinical | Approved Oncology Drug | Nutraceutical / Adjuvant |
Data Interpretation:
-
Potency: Quinoxaline derivatives often exhibit superior or equipotent enzymatic inhibition compared to Sunitinib.
-
Bioavailability: Isoflavones require significantly higher systemic concentrations to achieve anti-angiogenic effects, limiting their use as monotherapies for aggressive tumors.
Experimental Protocols
To validate these differences, researchers utilize the HUVEC Tube Formation Assay (in vitro) and the CAM Assay (in vivo).
A. HUVEC Tube Formation Assay (In Vitro)
This assay measures the ability of endothelial cells to form capillary-like structures on a basement membrane matrix (Matrigel).[4][5]
Protocol Workflow:
-
Matrix Preparation: Thaw Growth Factor Reduced (GFR) Matrigel overnight at 4°C (Critical: rapid thawing causes premature gelation). Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 mins.
-
Cell Seeding: Harvest HUVECs (Passage 2-5). Resuspend in basal medium (low serum) containing the test compound (Quinoxaline/Isoflavone) at graded concentrations.
-
Seeding Density: 1.5 - 2.0 × 10⁴ cells per well.
-
-
Incubation: Incubate for 4–18 hours at 37°C, 5% CO2.
-
Staining & Imaging: Stain with Calcein AM (8 µg/mL) for 30 mins.[6] Image using fluorescence microscopy.[4][7]
-
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count "Total Tube Length" and "Number of Junctions."
B. CAM Assay (In Vivo)
The Chick Chorioallantoic Membrane (CAM) assay serves as a cost-effective bridge between in vitro data and rodent models.
Figure 2: Timeline for the CAM Assay. Drug implantation occurs when the vascular network is rapidly expanding (Day 8-9).
Critical Comparison in CAM:
-
Quinoxalines/Oxindoles: Will show a distinct "avascular zone" (halo) around the disc at low concentrations.
-
Isoflavones: Typically result in a general reduction of vessel density rather than a complete avascular zone, unless applied at very high concentrations (>100 µ g/egg ).
Therapeutic Implications & Limitations[4]
Quinoxalines[1][9][10]
-
Potential: High. The scaffold is easily modifiable to improve solubility and reduce toxicity.
-
Limitation: Many derivatives suffer from poor water solubility and potential cardiotoxicity (QT prolongation) common to kinase inhibitors.
Oxindoles[1][11][12]
-
Potential: Established.
-
Limitation: Resistance mechanisms often develop via kinase mutations or upregulation of alternative angiogenic pathways (e.g., FGF).
Isoflavones[1][2][3][4][13][14][15][16]
-
Potential: Best suited as Chemopreventive agents or Adjuvants . They can sensitize tumors to chemotherapy or radiation by normalizing tumor vasculature.
-
Limitation: Low potency and high metabolic clearance (glucuronidation) prevent them from replacing synthetic TKIs.
References
-
El-Mekabaty, A., et al. (2021). "Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies." Archiv der Pharmazie.
-
Mendel, D. B., et al. (2003). "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research.
-
Yu, X., et al. (2012). "Anti-angiogenic genistein inhibits VEGF-induced endothelial cell activation by decreasing PTK activity and MAPK activation."[8] Med Oncol.
-
Thermo Fisher Scientific. "Endothelial Tube Formation Assay Protocol."
-
Ribatti, D. (2016). "The chick embryo chorioallantoic membrane (CAM) assay." Reproductive Toxicology.
Technical Guide: Immunochromatographic Assay for Quinoxaline Metabolite Detection
Executive Summary
This guide details the development and validation of a Lateral Flow Immunochromatographic Assay (LFIA) for the rapid screening of Quinoxaline-2-carboxylic acid (QCA) and 3-methyl-quinoxaline-2-carboxylic acid (MQCA) . These are the primary marker metabolites for the veterinary antibiotics Carbadox and Olaquindox, respectively.
While LC-MS/MS remains the gold standard for confirmation due to its molecular specificity, it is ill-suited for high-throughput field screening. This guide presents a competitive inhibition LFIA system that balances sensitivity (LOD ~2.0 ng/mL) with operational efficiency (<20 min), offering a robust alternative to ELISA for on-site decision-making.
Part 1: The Target & Metabolic Logic
Quinoxaline-1,4-dioxides are rapidly metabolized in livestock. Testing for the parent drug (e.g., Carbadox) is futile because it vanishes from tissues within 72 hours. The regulatory target is the carboxylic acid metabolite, which persists in the liver and muscle.
Diagram 1: Metabolic Pathway & Marker Identification
The following diagram illustrates the degradation of Carbadox into its marker residue, QCA.
Caption: Metabolic conversion of Carbadox to QCA. QCA is the stable marker residue targeted by the assay.
Part 2: Technology Comparison
The following matrix objectively compares the proposed ICA method against the industry standards: ELISA (screening) and LC-MS/MS (confirmation).
| Feature | Immunochromatographic Assay (ICA) | ELISA (Enzyme-Linked Immunosorbent Assay) | LC-MS/MS (Liquid Chromatography-Mass Spec) |
| Primary Use | Rapid On-Site Screening | High-Throughput Lab Screening | Confirmatory Analysis |
| Mechanism | Competitive Lateral Flow | Competitive Enzyme Interaction | Mass-to-Charge Ratio Analysis |
| Time to Result | 15–20 minutes | 3–5 hours | 24+ hours (batch dependent) |
| Limit of Detection (LOD) | 1.0 – 5.0 ng/mL | 0.1 – 1.0 ng/mL | < 0.1 ng/mL |
| Sample Throughput | Single sample / Flexible | Batch (96-well plate) | Serial (One by one) |
| Cost Per Test | Low ($) | Medium ( | High ( |
| Operator Skill | Minimal | Moderate | Specialized |
| False Positives | Possible (Matrix interference) | Low | Rare |
Scientist's Note: While ICA has a higher LOD than LC-MS/MS, it meets the Maximum Residue Limit (MRL) requirements (typically 30–50 µg/kg) set by agencies like the Codex Alimentarius and the EU.
Part 3: Assay Mechanism & Design
For small molecules like QCA (MW ~174 Da), a Competitive Inhibition Format is mandatory. The target analyte is too small to bind two antibodies simultaneously; therefore, a sandwich format is impossible.
Diagram 2: Competitive Assay Workflow
This logic gate demonstrates how the presence of the drug leads to a lack of signal at the Test Line.
Caption: Competitive inhibition logic. Signal intensity at the T-line is inversely proportional to QCA concentration.
Part 4: Experimental Protocol
This protocol is designed for self-validation. Failure at the "Conjugate Validation" step prevents wasted resources on strip assembly.
Phase 1: Immunogen & Hapten Synthesis
Since QCA is a hapten, it is not immunogenic. It must be coupled to a carrier protein (BSA for immunogen, OVA for coating antigen).
-
Chemistry: Carbodiimide (EDC/NHS) activation of the carboxylic acid group on QCA.
-
Protocol:
-
Dissolve QCA in DMF. Add EDC and NHS (molar ratio 1:1.5:1.5). Stir for 4h to create the active ester.
-
Add BSA dissolved in Carbonate Buffer (pH 9.6).
-
React overnight at 4°C. Dialyze against PBS for 3 days to remove unreacted hapten.
-
Validation: Verify conjugation ratio using UV-Vis spectroscopy (shift in absorbance peaks).
-
Phase 2: Colloidal Gold-mAb Probe Preparation
-
Synthesis: Citrate reduction method.
-
Boil 100 mL of 0.01% HAuCl4.
-
Rapidly add 1.5 mL of 1% Trisodium Citrate.
-
Boil until color turns wine-red (particle size ~30-40 nm).
-
-
Conjugation:
-
Adjust pH of gold solution to 8.2 using 0.2M K2CO3.
-
Add anti-QCA Monoclonal Antibody (mAb) dropwise (optimal load typically 8–10 µg antibody per mL of gold).
-
Block free surface with 1% BSA.
-
Centrifuge (10,000 rpm, 30 min) to remove unbound antibody. Resuspend pellet in storage buffer (Borate buffer + Sucrose).
-
Phase 3: Sample Pretreatment (Critical for Tissue)
Direct application of tissue fluid will clog the membrane. Acid hydrolysis is required to release protein-bound metabolites.
-
Homogenize: 2g liver tissue + 8 mL 1M HCl.
-
Hydrolysis: Incubate at 80°C for 45 mins.
-
Extraction: Cool, then add 10 mL Ethyl Acetate. Vortex and centrifuge.
-
Dry: Evaporate the organic layer (Ethyl Acetate) under nitrogen.
-
Reconstitute: Dissolve residue in 1 mL PBST (Phosphate Buffer + Tween-20). This is your assay sample.
Part 5: Performance Validation
Sensitivity (LOD & IC50)
Sensitivity is defined by the IC50 (concentration inhibiting 50% of the signal) and the Visual LOD (concentration where the T-line disappears completely).
-
Experimental Data (Typical):
Specificity (Cross-Reactivity)
The antibody must be specific to the metabolite (QCA) and not cross-react with the parent drug (Carbadox) or related antibiotics (Olaquindox).
| Compound | Cross-Reactivity (%) |
| QCA (Target) | 100% |
| Carbadox (Parent) | < 1% |
| MQCA (Olaquindox metabolite) | < 5% |
| Mequindox | < 0.1% |
Note: Low cross-reactivity with the parent drug is acceptable because the parent drug is rarely present in market-ready tissues.
Recovery (Accuracy)
Spike blank liver samples with known concentrations of QCA to validate the extraction efficiency.
-
Spike Level: 10, 20, 40 ng/g.
-
Acceptable Recovery: 70% – 110%.
-
CV (Coefficient of Variation): < 15%.
References
-
Wang, X., et al. (2007). "Development and validation of an immunochromatographic assay for the rapid detection of quinoxaline-2-carboxylic acid." Food Additives and Contaminants.[3][4] Link
-
Peng, D., et al. (2018). "Colloidal Gold Immunochromatographic Assay for Rapid Detection of Carbadox and Cyadox in Chicken Breast." ACS Omega. Link
-
European Food Safety Authority (EFSA). (2003). "Opinion of the Scientific Panel on Additives and Products or Substances used in Animal Feed on the request from the Commission on the re-evaluation of Carbadox." Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). "Carbadox: Residue Evaluation." Link
-
Li, Y., et al. (2020). "Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay." Frontiers in Chemistry. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Methylquinoxaline-2-carbaldehyde
[1][2]
Executive Summary & Immediate Classification
3-Methylquinoxaline-2-carbaldehyde (CAS: 25519-55-5) is a heterocyclic aromatic aldehyde used primarily as a pharmaceutical intermediate. Unlike simple aliphatic aldehydes, its quinoxaline core confers stability, yet the aldehyde moiety remains reactive toward oxidation and nucleophiles.
For disposal purposes, this compound is classified as Hazardous Organic Waste . It must never be disposed of via sanitary sewer systems due to potential aquatic toxicity and persistence.
Waste Stream Classification:
-
Primary Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
-
RCRA Status: Not explicitly P- or U-listed; however, it must be evaluated for Characteristic D (Ignitability) if in solution, and general toxicity.
Hazard Identification & Chemical Behavior
Before disposal, the researcher must understand the compound's reactivity profile to prevent incompatible mixing.
| Property | Data / Characteristic | Implication for Disposal |
| Molecular Formula | High carbon/nitrogen content requires incineration. | |
| Functional Group | Aldehyde (-CHO) | Susceptible to autoxidation to carboxylic acid; reacts exothermically with strong amines/oxidizers. |
| Physical State | Solid or Viscous Oil | Must be dissolved in a compatible solvent for liquid waste streams or disposed of as solid hazardous waste. |
| GHS Hazards | H315, H319, H335 | Irritant to eyes, skin, and respiratory system. Handle in a fume hood. |
| Incompatibilities | Strong Oxidizers, Bases | Do not mix with perchlorates, nitric acid, or concentrated ammonia waste. |
Scientific Insight: The aldehyde group at the C2 position is electronically activated by the adjacent pyrazine ring nitrogens, making it more electrophilic than benzaldehyde. Consequently, it poses a higher risk of forming Schiff bases if mixed indiscriminately with amine-containing waste, potentially generating heat or insoluble precipitates.
Pre-Disposal Stabilization Protocol
To ensure safety during storage and transport, follow this stabilization workflow.
Step 1: Quenching (Optional but Recommended for Large Quantities)
If disposing of pure material (>10g), consider oxidizing the aldehyde to the corresponding carboxylic acid (3-methylquinoxaline-2-carboxylic acid), which is thermodynamically stable.
-
Reagent: Dilute aqueous KMnO4 or H2O2 (controlled addition).
-
Note: For standard laboratory amounts (<5g), direct segregation (Step 2) is safer and preferred to avoid creating new chemical hazards.
Step 2: Solubilization (For Liquid Waste Streams)
If your facility requires liquid waste submission:
-
Dissolve the solid/oil in a minimal amount of Acetone or Ethanol .
-
Avoid using Dichloromethane (DCM) unless the facility specifically demands halogenated waste segregation, as incineration of non-halogenated waste is less energy-intensive and cheaper.
Waste Segregation Workflow
The following decision tree illustrates the logic for segregating 3-Methylquinoxaline-2-carbaldehyde based on its state and mixture components.
Figure 1: Decision matrix for segregating quinoxaline aldehyde waste streams. Ensure the destination container is compatible with aldehydes.
Emergency Procedures: Spill Management
In the event of a spill, immediate containment is critical to prevent respiratory irritation from dust or vapors.
Figure 2: Step-by-step spill response protocol. Note: Do not use paper towels for primary containment of large aldehyde spills due to potential flammability.
Regulatory & Compliance Framework
US EPA (RCRA) Considerations
-
Classification: Under 40 CFR 261, this compound is not a "Listed Waste" (P or U list).
-
Characteristic Waste: If the waste formulation has a flash point <60°C (140°F), it must be coded as D001 (Ignitable) .
-
Lab Labeling: The container label must read:
European Waste Catalogue (EWC)
-
Code: 16 05 06* (Laboratory chemicals consisting of or containing hazardous substances).
References
-
PubChem. (2025).[2][3] 3-Methylquinoxaline-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[2][3] [Link]
Sources
- 1. 1593-08-4|Quinoxaline-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ptb.de [ptb.de]
- 6. airgas.com [airgas.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
